Product packaging for Ciliobrevin A(Cat. No.:CAS No. 302803-72-1)

Ciliobrevin A

Cat. No.: B1669027
CAS No.: 302803-72-1
M. Wt: 358.2 g/mol
InChI Key: UEZZGQDPOFILFH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ciliobrevin A is a hedgehog pathway inhibitor that blocks sonic hedgehog (Shh)-induced hedgehog pathway activation (IC50 = 7 µM). It disrupts primary cilia formation and inhibits the dynein-dependent microtubial gliding and ATPase activities of the cytoplasmic ATPases associated with various cellular activities (AAA+) family. This compound also inhibits mammalian target of rapamycin complex 1 (mTORC1) activity in uninfected and human cytomegalovirus (HCMV)-infected cells, suggesting that mTORC1 activation requires dynein-dependent transport for cellular activation.>This compound is a Hedgehog pathway inhibitor;  ciliogenesis inhibitor. The Hedgehog (HH) signaling pathway is targeted for anti-cancer therapeutics. This compound inhibited proliferation of cerebellar granula neuron precursor cells, an important model of HH signaling.>This compound, also known as HPI-4 and Hedgehog Pathway Inhibitor 4, is a Hedgehog pathway inhibitor. Treatment with HH pathway inhibitor-4 (HPI-4) could significantly decrease human chondrosarcoma cell proliferation, invasion and migration ability. Furthermore, HPI-4 could distinctly disturb HH pathway-mediated ciliogenesis and suppress primary cilia-related protein intraflagellar transport protein IFT88 expression. HH downstream effect molecular GLI2 was restrained to block parathyroid hormone-related protein and affect MAPK/ERK-regulated matrix metalloproteinases (MMP2 and MMP9). d HPI-4 could be a new therapeutic option specific to chondrosarcoma expressing elevated levels of HH pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9Cl2N3O2 B1669027 Ciliobrevin A CAS No. 302803-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302803-72-1

Molecular Formula

C17H9Cl2N3O2

Molecular Weight

358.2 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+

InChI Key

UEZZGQDPOFILFH-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciliobrevin A;  HPI-4;  HPI 4;  HPI4. Hedgehog Pathway Inhibitor 4.

Origin of Product

United States

Foundational & Exploratory

Ciliobrevin A's Mechanism of Action on Cytoplasmic Dynein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoplasmic dynein is a large, multi-subunit motor protein complex responsible for a multitude of essential cellular processes. It functions as a molecular motor that traffics a diverse range of cargoes, including organelles, vesicles, and macromolecules, toward the minus-end of microtubules. This retrograde transport is critical for cellular organization, division, and signaling. Given its central role, the modulation of dynein activity presents a compelling therapeutic and research avenue. Ciliobrevin A has emerged as a key small-molecule inhibitor of cytoplasmic dynein, providing a powerful tool to dissect its cellular functions and explore its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cytoplasmic dynein, with a focus on its inhibitory effects, quantitative data, experimental protocols, and the underlying molecular pathways.

Core Mechanism of Action: Competitive Inhibition of ATPase Activity

This compound exerts its inhibitory effect on cytoplasmic dynein primarily by acting as a competitive inhibitor of the dynein motor's AAA+ (ATPases Associated with diverse cellular Activities) domain.[1][2] This domain is responsible for hydrolyzing ATP to power the conformational changes that drive dynein's movement along microtubules. By competing with ATP for binding to this critical site, this compound effectively stalls the motor protein, preventing it from carrying out its transport functions.[1][2]

The inhibition of ATPase activity directly translates to a cessation of dynein-dependent microtubule gliding.[3][4][5] This has been demonstrated in in vitro motility assays where microtubules are observed to glide over a surface coated with dynein motors. In the presence of this compound, this movement is significantly reduced or completely halted.[4]

It is important to note that this compound's inhibitory action is specific to dynein and does not significantly affect other microtubule-based motor proteins like kinesin.[1][2] Furthermore, this compound does not appear to disrupt the binding of dynein to microtubules in the ADP-bound state, suggesting its primary action is on the catalytic cycle rather than the physical interaction with the microtubule track.[1][4]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Target Assay IC50 (µM) Reference
Cytoplasmic Dynein 1 (DYNC1H1)ATPase Activity52[6][7]
Cytoplasmic Dynein 2 (DYNC2H1)ATPase Activity55[6][7]
Hedgehog Signaling PathwayCellular Assay7[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

CiliobrevinA_Mechanism cluster_dynein Cytoplasmic Dynein Motor Domain cluster_function Dynein Function Dynein Dynein AAA+ Domain Hydrolysis ATP Hydrolysis Dynein->Hydrolysis Catalyzes Dynein->Hydrolysis ATP ATP ATP->Dynein Binds to CiliobrevinA This compound CiliobrevinA->Dynein Competitively Binds to ConformationalChange Conformational Change Hydrolysis->ConformationalChange Drives MicrotubuleTranslocation Microtubule Translocation ConformationalChange->MicrotubuleTranslocation Results in

Caption: Mechanism of this compound action on dynein.

ATPase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Dynein, Microtubules, ATP, and this compound solutions Incubate Incubate Dynein and Microtubules with varying concentrations of this compound Reagents->Incubate AddATP Initiate reaction by adding ATP Incubate->AddATP Measure Measure inorganic phosphate (Pi) release over time (e.g., Malachite Green assay) AddATP->Measure Plot Plot ATPase activity vs. This compound concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for a Dynein ATPase Assay.

Microtubule_Gliding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Coat Coat glass surface with Dynein Block Block non-specific binding sites (e.g., with casein) Coat->Block AddMTs Add fluorescently labeled microtubules Block->AddMTs AddATP Add ATP and this compound (or DMSO control) AddMTs->AddATP Image Image microtubule movement using fluorescence microscopy AddATP->Image Track Track individual microtubule movement Image->Track Calculate Calculate gliding velocity Track->Calculate Compare Compare velocities between treated and control samples Calculate->Compare

Caption: Workflow for a Microtubule Gliding Assay.

Experimental Protocols

Dynein ATPase Activity Assay

This protocol is adapted from established methods for measuring dynein ATPase activity in the presence of an inhibitor.

Materials:

  • Purified cytoplasmic dynein

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute purified dynein and microtubules to the desired working concentrations in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Reaction Setup:

    • In a 96-well microplate, add the diluted dynein and microtubules to each well.

    • Add the this compound dilutions or DMSO control to the respective wells.

    • Pre-incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.

  • Incubation and Detection:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background Pi levels (from wells without dynein) from all readings.

    • Plot the ATPase activity (rate of Pi release) as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Microtubule Gliding Assay

This protocol outlines the steps to visualize the effect of this compound on dynein-driven microtubule motility.

Materials:

  • Purified cytoplasmic dynein

  • Fluorescently labeled, taxol-stabilized microtubules

  • Flow cell (constructed from a glass slide and coverslip)

  • Motility Buffer (e.g., Assay Buffer supplemented with an oxygen scavenger system)

  • ATP solution

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Casein solution (for blocking)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Flow Cell Preparation:

    • Construct a flow cell using a glass slide and a coverslip with double-sided tape as a spacer.

  • Surface Coating:

    • Introduce the purified dynein solution into the flow cell and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.

    • Wash the chamber with Motility Buffer to remove unbound dynein.

    • Introduce a casein solution to block non-specific binding sites on the glass surface. Incubate for 5 minutes and then wash with Motility Buffer.

  • Microtubule Binding:

    • Introduce the fluorescently labeled microtubules into the flow cell and allow them to bind to the dynein-coated surface for a few minutes.

    • Wash with Motility Buffer to remove unbound microtubules.

  • Initiate Motility and Imaging:

    • Introduce the Motility Buffer containing ATP and either this compound at the desired concentration or DMSO as a control.

    • Immediately begin acquiring time-lapse images of the microtubules using the fluorescence microscope.

  • Data Analysis:

    • Track the movement of individual microtubules over time using appropriate software.

    • Calculate the gliding velocity for a population of microtubules in both the this compound-treated and control samples.

    • Compare the velocities to determine the extent of inhibition.

Microtubule Co-sedimentation Assay

This assay can be used to determine if this compound affects the binding of dynein to microtubules. While the search results provided protocols for actin co-sedimentation, the principles can be adapted for microtubules.

Materials:

  • Purified cytoplasmic dynein

  • Taxol-stabilized microtubules

  • Binding Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • ADP or a non-hydrolyzable ATP analog (e.g., AMP-PNP)

  • Ultracentrifuge and appropriate rotor/tubes

  • SDS-PAGE gels and staining reagents

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine purified dynein with microtubules in Binding Buffer.

    • Add either this compound or DMSO to the respective tubes.

    • Include a nucleotide condition, such as ADP or AMP-PNP, to promote a stable dynein-microtubule interaction.

    • Incubate the mixtures at room temperature for 20-30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any associated proteins.

  • Sample Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Data Interpretation:

    • Visualize the protein bands by staining the gel (e.g., with Coomassie Blue).

    • Quantify the amount of dynein in the supernatant and pellet fractions for both the this compound-treated and control samples.

    • If this compound does not affect binding, the amount of dynein in the pellet fraction should be similar between the treated and control samples.

Conclusion

This compound is a valuable and specific inhibitor of cytoplasmic dynein that functions through competitive inhibition of its AAA+ ATPase domain. This mechanism has been elucidated through a combination of biochemical assays that have provided quantitative measures of its inhibitory potency. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate roles of cytoplasmic dynein in cellular physiology and to explore the potential of dynein inhibition as a therapeutic strategy. The continued use and characterization of this compound and its analogs will undoubtedly lead to a deeper understanding of this essential molecular motor.

References

Ciliobrevin A: A Specific AAA+ ATPase Motor Antagonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A has emerged as a crucial chemical probe for dissecting the multifaceted roles of cytoplasmic dynein, a AAA+ (ATPases Associated with diverse cellular activities) motor protein essential for a myriad of cellular functions. Initially identified in a screen for inhibitors of the Hedgehog (Hh) signaling pathway, this compound was subsequently characterized as a specific, cell-permeable antagonist of cytoplasmic dynein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its applications in research and potential for therapeutic development.

Introduction

Cytoplasmic dynein is a large, multi-subunit motor protein complex responsible for the transport of a wide array of intracellular cargoes, including organelles, vesicles, and macromolecules, towards the minus-end of microtubules. This retrograde transport is fundamental for processes such as cell division, intracellular organization, and neuronal function.[1][2] The energy required for this movement is derived from the hydrolysis of ATP by the AAA+ ATPase domains within the dynein heavy chain. Given its central role in cellular homeostasis, the dysfunction of cytoplasmic dynein has been implicated in various diseases, including neurodegenerative disorders and cancer.[3]

The discovery of this compound as a specific inhibitor of cytoplasmic dynein has provided researchers with a powerful tool to acutely and reversibly perturb dynein function, enabling the elucidation of its roles in complex cellular processes.[4] This guide aims to equip researchers with the necessary technical information to effectively utilize this compound in their studies.

Mechanism of Action

This compound functions as a specific antagonist of the AAA+ ATPase activity of cytoplasmic dynein.[2] It is believed to act as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of the dynein motor domain and thereby preventing ATP hydrolysis.[2][3] This inhibition of ATPase activity directly blocks the conformational changes in the dynein motor that are necessary for its processive movement along microtubules.[1] Consequently, all dynein-dependent intracellular transport processes are arrested. Studies have shown that this compound inhibits both cytoplasmic dynein 1 and dynein 2.[4]

dot

Mechanism of this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound and its analogue, Ciliobrevin D, has been quantified in various assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: IC50 Values of this compound

Target/AssayOrganism/SystemIC50 (µM)Reference(s)
Hedgehog Pathway Activation (Shh-induced)Murine Cells7[5]
Cytoplasmic Dynein 1 ATPase ActivityBovine Brain52[3]
Cytoplasmic Dynein 2 ATPase ActivityRecombinant Human55[3]

Table 2: IC50 Values of Ciliobrevin D

Target/AssayOrganism/SystemIC50 (µM)Reference(s)
Cytoplasmic Dynein 1 ATPase ActivityBovine Brain15[3]
Cytoplasmic Dynein 2 ATPase ActivityRecombinant Human15.5[3]
Dynein-1-driven Microtubule GlidingRecombinant Human15[6]
Dynein-2-driven Microtubule GlidingRecombinant Human20[6]

Table 3: Specificity of this compound/D

Target Motor ProteinAssayEffectConcentrationReference(s)
Kinesin-1 (KIF5)Microtubule GlidingNo significant effect100 µM[1][2][4]
Kinesin-1 (KIF5)ATPase ActivityNo significant inhibitionNot specified[1][2]
Kinesin-5 (KIF11)ATPase ActivityNo significant inhibitionNot specified[1][2]
p97 (AAA+ ATPase)ER-associated protein degradationNo effectNot specified[4]
Mcm2-7 (AAA+ ATPase)DNA unwindingNo effectNot specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Dynein ATPase Activity Assay (Non-Radioactive, Microplate-based)

This protocol is adapted from commercially available malachite green-based phosphate detection assays.

Materials:

  • Purified cytoplasmic dynein

  • Microtubules (taxol-stabilized)

  • This compound (or D) stock solution in DMSO

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute purified dynein and microtubules to desired concentrations in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare ATP solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the dynein solution.

    • Add the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Add microtubules to the wells to measure microtubule-stimulated ATPase activity. For basal activity, add Assay Buffer instead.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add ATP solution to all wells to start the reaction. The final volume should be consistent in all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Detection:

    • Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will detect the inorganic phosphate (Pi) released during ATP hydrolysis.

  • Data Acquisition and Analysis:

    • Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi produced in each well and determine the ATPase activity.

    • Plot the ATPase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

dot

Workflow for Dynein ATPase Activity Assay.
Microtubule Gliding Assay

This assay visualizes the inhibition of dynein-powered microtubule movement.

Materials:

  • Purified cytoplasmic dynein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • This compound (or D) stock solution in DMSO

  • Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM taxol, and an oxygen scavenger system

  • ATP

  • Glass coverslips and microscope slides to create flow chambers

  • Casein solution

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Prepare Flow Chamber:

    • Assemble a flow chamber using a microscope slide and a coverslip.

  • Coat with Dynein:

    • Introduce a solution of purified dynein into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

    • Block the remaining surface with a casein solution to prevent non-specific binding of microtubules.

  • Introduce Microtubules and Inhibitor:

    • Wash the chamber with Motility Buffer.

    • Introduce a solution of rhodamine-labeled microtubules in Motility Buffer containing the desired concentration of this compound or vehicle control (DMSO).

  • Initiate Motility:

    • Add Motility Buffer containing ATP to initiate microtubule gliding.

  • Image Acquisition:

    • Immediately visualize the microtubules using a fluorescence microscope.

    • Acquire time-lapse image sequences to record microtubule movement.

  • Data Analysis:

    • Track the movement of individual microtubules over time to determine their velocity.

    • Compare the velocities of microtubules in the presence and absence of this compound.

    • Generate kymographs to visualize the movement of microtubules along their tracks.

Melanosome Aggregation Assay in Xenopus Melanophores

This cell-based assay assesses the effect of this compound on dynein-mediated organelle transport.[4]

Materials:

  • Xenopus laevis melanophore cell line

  • Cell culture medium

  • Melanocyte-stimulating hormone (MSH)

  • Melatonin

  • This compound stock solution in DMSO

  • Brightfield microscope with a camera

Procedure:

  • Cell Culture and Treatment:

    • Culture Xenopus melanophores to an appropriate confluency.

    • Treat the cells with MSH to induce melanosome dispersion.

    • Add melatonin to the medium to stimulate dynein-dependent melanosome aggregation towards the cell center.

    • Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.

  • Image Acquisition:

    • At various time points after treatment, acquire brightfield images of the cells.

  • Quantitative Analysis:

    • Quantify the degree of melanosome aggregation. This can be done by measuring the area occupied by the pigment granules relative to the total cell area or by scoring cells as "aggregated" or "dispersed" based on a defined criterion.

    • Plot the percentage of cells with aggregated melanosomes against the this compound concentration.

Spindle Pole Assembly Assay

This assay evaluates the role of dynein in mitotic spindle organization.[4]

Materials:

  • Adherent mammalian cell line (e.g., HeLa, NIH-3T3)

  • Cell culture medium

  • This compound stock solution in DMSO

  • Fixative (e.g., ice-cold methanol)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with BSA)

  • Primary antibodies against α-tubulin and a spindle pole marker (e.g., γ-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips to sub-confluency.

    • Treat the cells with this compound or vehicle control for a duration that allows a significant portion of cells to enter mitosis (e.g., by synchronizing the cells first).

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against α-tubulin and γ-tubulin.

    • Incubate with appropriate fluorophore-conjugated secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images of mitotic cells using a fluorescence microscope.

    • Analyze the morphology of the mitotic spindles. In this compound-treated cells, look for defects such as unfocused or multipolar spindles.

    • Quantify the percentage of mitotic cells exhibiting abnormal spindle morphologies at different concentrations of this compound.

Signaling and Transport Pathways

This compound directly impacts the cytoplasmic dynein-dynactin transport machinery. This complex is responsible for the retrograde transport of a diverse range of cargoes.

dot

Dynein-Dynactin Cargo Transport Pathway.

The process begins with a cargo binding to a specific adaptor protein. This adaptor then recruits the dynactin complex, which in turn activates the cytoplasmic dynein motor. The activated dynein complex then transports the cargo along the microtubule towards its minus-end, which is typically located near the cell center. This compound disrupts this entire process by inhibiting the core ATPase activity of the dynein motor.

Applications and Future Directions

This compound has proven to be an invaluable tool for cell biologists studying a wide range of dynein-dependent processes, including:

  • Cell Division: Investigating the role of dynein in mitotic spindle assembly, chromosome segregation, and cytokinesis.[4]

  • Intracellular Transport: Elucidating the pathways of organelle positioning (e.g., Golgi apparatus), vesicle trafficking, and endosome maturation.

  • Neurobiology: Studying axonal transport, neuronal migration, and the pathogenesis of neurodegenerative diseases linked to dynein dysfunction.

  • Ciliogenesis and Development: Probing the role of intraflagellar transport (IFT) in the formation and function of primary cilia and its implications for developmental signaling pathways like Hedgehog.[4]

While this compound is a potent and specific inhibitor of cytoplasmic dynein, it is important to consider potential off-target effects, although studies have shown it does not significantly affect other AAA+ ATPases like p97 and Mcm2-7 or kinesin motors at effective concentrations.[4]

The development of more potent and specific analogues of this compound, as well as compounds with different mechanisms of action, will further enhance our ability to dissect the complex biology of cytoplasmic dynein. Furthermore, the therapeutic potential of targeting dynein in diseases such as cancer and neurodegeneration is an active area of research, and this compound serves as a critical lead compound in these efforts.

Conclusion

This compound is a cornerstone of modern cell biology research, providing a means to acutely and specifically inhibit the function of the cytoplasmic dynein motor. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative activity, and detailed experimental protocols for its application. By leveraging this powerful chemical tool, researchers can continue to unravel the intricate roles of dynein in cellular health and disease, paving the way for novel therapeutic strategies.

References

Unraveling the Specificity and Selectivity of Ciliobrevin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A, initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a valuable chemical probe for dissecting cellular processes reliant on the microtubule motor protein, cytoplasmic dynein. Its utility in research and potential therapeutic development hinges on a thorough understanding of its specificity and selectivity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against its primary target and other related proteins, and detailed protocols for key experimental assays.

Introduction

This compound is a cell-permeable small molecule that was first described as an antagonist of the Hedgehog (Hh) signaling pathway, acting downstream of the core pathway component Smoothened (Smo).[1][2][3][4] Subsequent research revealed that its effects on Hh signaling are a consequence of its primary mechanism of action: the inhibition of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[5][6][7] This discovery positioned this compound as the first specific, small-molecule inhibitor of cytoplasmic dynein, providing a powerful tool to acutely perturb dynein-dependent processes.[5] These processes are extensive and critical for cellular function, including intracellular trafficking, primary cilia formation and function, and mitotic spindle organization.[5][8][9]

Mechanism of Action

This compound functions as a non-selective inhibitor of both cytoplasmic dynein 1 and dynein 2.[6] It targets the ATPase activity of the dynein motor domain.[1][2][4] Kinetic studies suggest that this compound acts in a nucleotide-competitive manner, interfering with the binding of ATP to the dynein motor.[5][6] This inhibition of ATP hydrolysis prevents the conformational changes required for dynein to move along microtubules, effectively stalling its motor function.[9][10]

Data Presentation: Quantitative Inhibitory Profile

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its more potent analog, Ciliobrevin D.

Target/Process Inhibitor IC50 Value Assay Type Reference
Hedgehog Pathway ActivationThis compound7 µMShh-induced signaling[1][2][3][4]
Cytoplasmic Dynein 1This compound52.0 µMATPase Activity[11]
Cytoplasmic Dynein 2This compound55.0 µMATPase Activity[11]
Cytoplasmic Dynein 1Ciliobrevin D15.0 µMMicrotubule Gliding[12]
Cytoplasmic Dynein 2Ciliobrevin D20 µMMicrotubule Gliding[12]
Hedgehog Pathway ActivationCiliobrevin D15.5 µMGli-driven Luciferase Reporter[12]

Specificity and Selectivity

Primary Target: Cytoplasmic Dynein

This compound and its derivatives are potent inhibitors of cytoplasmic dynein.[5] This inhibition extends to both major cytoplasmic isoforms, dynein 1 and dynein 2, with similar potencies, indicating a lack of significant isoform selectivity for the parent compound.[6][11] This broad activity makes this compound a useful tool for studying processes that may involve either or both dynein isoforms. However, it is important to note that analogs of Ciliobrevin have been developed with improved potency and some selectivity towards dynein 2.[11]

Off-Target Effects

A critical aspect of any chemical probe is its selectivity profile. This compound has been evaluated against several potential off-targets:

  • Kinesin Motors: In vitro microtubule gliding and ATPase assays have demonstrated that this compound and D do not significantly inhibit the activity of kinesin-1 or kinesin-5, two major microtubule-based motor proteins that mediate anterograde transport.[1][9][13]

  • Other AAA+ ATPases: Studies have shown that this compound does not broadly target other members of the AAA+ ATPase family, such as p97 and Mcm2-7, indicating a degree of specificity for the dynein motor domain.[6]

  • Anterograde Transport: Despite its lack of direct activity against kinesins, treatment with Ciliobrevin D has been observed to impair the anterograde transport of various organelles in axons.[1][2][8] This is hypothesized to be an indirect consequence of dynein inhibition, where stalled retrograde cargo creates "traffic jams" on the microtubule network, physically impeding anterograde movement.[2][14] This highlights the interconnectedness of bidirectional transport and the need for careful interpretation of cellular phenotypes.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits Gli_complex Gli-SUFU-KIF7 Complex SMO->Gli_complex activates Gli_A Gli Activator Gli_complex->Gli_A processing Dynein2 Cytoplasmic Dynein 2 Gli_complex->Dynein2 retrograde transport Target_Genes Target Genes (Gli1, Ptch1) Gli_A->Target_Genes activates transcription Ciliobrevin_A This compound Ciliobrevin_A->Dynein2 inhibits

Hedgehog signaling pathway and this compound's point of inhibition.

Experimental_Workflow_Gliding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Flow Chamber B Immobilize Dynein A->B C Block Surface B->C D Add Fluorescent Microtubules C->D E Add ATP and This compound / Vehicle D->E F Acquire Time-Lapse Fluorescence Microscopy Images E->F G Generate Kymographs F->G H Calculate Microtubule Gliding Velocity G->H I Compare Velocities (Treated vs. Control) H->I

Workflow for an in vitro microtubule gliding assay.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level CiliobrevinA This compound Dynein Cytoplasmic Dynein (AAA+ ATPase) CiliobrevinA->Dynein inhibits ATP_Hydrolysis ATP Hydrolysis Dynein->ATP_Hydrolysis mediates Retrograde_Transport Retrograde Transport Dynein->Retrograde_Transport drives Mitosis Mitotic Spindle Formation Dynein->Mitosis required for Ciliogenesis Ciliogenesis Retrograde_Transport->Ciliogenesis required for Hh_Signaling Hedgehog Signaling Retrograde_Transport->Hh_Signaling regulates

Logical relationship of this compound's effects.

Experimental Protocols

Dynein ATPase Activity Assay

This protocol is a generalized method for measuring the microtubule-stimulated ATPase activity of purified dynein and its inhibition by this compound.

Materials:

  • Purified cytoplasmic dynein

  • Polymerized, taxol-stabilized microtubules

  • Assay Buffer (e.g., 12 mM PIPES-NaOH pH 7.0, 2 mM MgCl2, 10 µM Taxol)

  • ATP solution

  • This compound stock solution in DMSO

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, microtubules (e.g., final concentration 0-20 µM), and purified dynein (e.g., final concentration 50 nM).

  • Add this compound (or DMSO as a vehicle control) to the desired final concentrations to the appropriate wells of the microplate. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the plate at 25°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the ATPase activity (nmol Pi/min/mg dynein) and determine the IC50 value for this compound by plotting percent inhibition against inhibitor concentration.

In Vitro Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of microtubules over a dynein-coated surface.

Materials:

  • Purified cytoplasmic dynein

  • Rhodamine-labeled, taxol-stabilized microtubules

  • Flow chambers (constructed from a glass slide and coverslip)

  • Blocking solution (e.g., 1 mg/mL casein in Assay Buffer)

  • Motility Buffer (Assay Buffer supplemented with ATP, an oxygen scavenger system like glucose oxidase/catalase, and DTT)

  • This compound stock solution in DMSO

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Introduce the dynein solution into the flow chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

  • Wash the chamber with Assay Buffer to remove unbound dynein.

  • Introduce the blocking solution and incubate for 5 minutes to passivate the surface and prevent non-specific microtubule binding.

  • Wash the chamber with Assay Buffer.

  • Introduce a solution of rhodamine-labeled microtubules in Assay Buffer. Allow them to bind to the immobilized dynein.

  • Wash gently to remove unbound microtubules.

  • Initiate motility by flowing in Motility Buffer containing either this compound at the desired concentration or DMSO as a control.

  • Immediately begin acquiring time-lapse images using fluorescence microscopy.

  • Analyze the image sequences to generate kymographs and calculate the average gliding velocity of the microtubules.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.[15][16][17][18]

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

  • Cell culture medium (e.g., DMEM with 10% calf serum).

  • Low-serum medium (e.g., DMEM with 0.5% calf serum).

  • Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the reporter cells into a 96-well plate and grow to confluence.

  • Induce quiescence and ciliogenesis by switching to low-serum medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist.

  • Incubate for 24-30 hours.

  • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.

  • Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the kit manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.

  • Calculate the percent inhibition of Hedgehog signaling for each this compound concentration and determine the IC50 value.

Immunofluorescence for Primary Cilia and IFT Protein Localization

This protocol allows for the visualization of primary cilia and the localization of intraflagellar transport (IFT) proteins, which are affected by dynein inhibition.[5][13][19]

Materials:

  • Cells grown on glass coverslips (e.g., NIH/3T3 or IMCD3 cells).

  • Serum-free medium to induce ciliogenesis.

  • This compound stock solution in DMSO.

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibodies (e.g., anti-acetylated tubulin or anti-Arl13B for cilia; anti-IFT88 for IFT protein).

  • Fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Grow cells on coverslips to near confluence.

  • Induce ciliogenesis by serum starvation for 24-48 hours.

  • Treat cells with this compound or DMSO for the desired time (e.g., 4-24 hours).

  • Fix the cells with the chosen fixative (e.g., 4% PFA for 15 minutes at room temperature).

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Stain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope, capturing images of cilia morphology and the localization of the IFT protein. Analyze for changes in cilia length or accumulation of IFT proteins at the ciliary tip.

Conclusion

This compound is a specific inhibitor of cytoplasmic dynein, targeting its ATPase activity with minimal off-target effects on other motor proteins like kinesins. While it lacks isoform selectivity between dynein 1 and 2, its ability to acutely and reversibly inhibit dynein function has made it an indispensable tool in cell biology. Researchers using this compound should be aware of its potent effects on a wide range of cellular processes and the potential for indirect effects, such as the disruption of anterograde transport. A thorough understanding of its specificity, combined with appropriate control experiments, will continue to facilitate new discoveries into the fundamental roles of cytoplasmic dynein in health and disease.

References

Ciliobrevin A: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2][3] First identified through a high-throughput screen for inhibitors of the Hedgehog (Hh) signaling pathway, it has emerged as a critical tool for dissecting the multifaceted roles of cytoplasmic dynein in cellular processes.[1][4] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.

Chemical Properties and Structure

This compound, also known as HPI-4, is a synthetic organic compound with a complex heterocyclic structure.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,4-Dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxobenzenepropanenitrile
Molecular Formula C₁₇H₉Cl₂N₃O₂[5]
Molecular Weight 358.18 g/mol
CAS Number 302803-72-1
Appearance Crystalline solid[5]
Purity ≥98%[5]
Solubility Soluble in DMSO (to 100 mM) and dimethylformamide. Sparingly soluble in aqueous buffers.[5]
Storage Store at +4°C or -20°C[5]
SMILES N#CC(=C1NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(Cl)C=C3Cl
InChI Key SESYPWCSIZUIAS-FOWTUZBSSA-N

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cytoplasmic dynein, a motor protein responsible for the transport of various cellular cargoes along microtubules towards their minus-ends.[1][2][3] This inhibition is thought to occur in an ATP-competitive manner.[2][3] By targeting dynein, this compound disrupts a wide array of cellular functions, including:

  • Intraflagellar Transport (IFT): Cytoplasmic dynein 2 is essential for the retrograde transport of components within primary cilia. Inhibition of this process by this compound leads to the disruption of cilia structure and function.[1]

  • Hedgehog Signaling: The primary cilium is a crucial hub for Hedgehog signaling. By disrupting IFT, this compound indirectly inhibits the Hh pathway, a key regulator of embryonic development and tissue homeostasis.[1]

  • Mitosis: Cytoplasmic dynein 1 plays a critical role in mitotic spindle formation and chromosome segregation. Treatment with this compound can lead to defects in these processes.[1][6]

  • Organelle Transport: Dynein is responsible for the transport of various organelles, such as mitochondria, lysosomes, and the Golgi apparatus. This compound can impair the proper localization and movement of these organelles.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various assays. The following table summarizes key IC₅₀ values.

Target/ProcessInhibitorIC₅₀ ValueAssayReference
Shh-induced Hedgehog Pathway ActivationThis compound7 µMCell-based
Dynein-2-driven Microtubule GlidingCiliobrevin D20 ± 1.0 µMIn vitro[4]
DYNC1H1 (Dynein 1) ATPase ActivityCiliobrevin Analog 37280 µMIn vitro[6][7]
DYNC2H1 (Dynein 2) ATPase ActivityCiliobrevin Analog 3711 µMIn vitro[6][7]
DYNC1H1 (Dynein 1) ATPase ActivityCiliobrevin Analog 43158 µMIn vitro[6][7]
DYNC2H1 (Dynein 2) ATPase ActivityCiliobrevin Analog 4316 µMIn vitro[6][7]
DYNC1H1 (Dynein 1) ATPase ActivityCiliobrevin Analog 47130 µMIn vitro[6][7]
DYNC2H1 (Dynein 2) ATPase ActivityCiliobrevin Analog 4711 µMIn vitro[6][7]

Experimental Protocols

In Vitro Microtubule Gliding Assay

This assay is used to directly visualize and quantify the inhibitory effect of this compound on dynein-driven microtubule motility.

Materials:

  • Purified cytoplasmic dynein

  • Taxol-stabilized, fluorescently labeled microtubules

  • Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Microscope slides and coverslips

  • Casein solution (for blocking)

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Protocol:

  • Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

  • Dynein Adsorption: Introduce a solution of purified dynein into the chamber and incubate to allow the motors to adsorb to the glass surface.

  • Blocking: Wash the chamber with motility buffer and then introduce a casein solution to block non-specific binding sites.

  • Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

  • Initiation of Motility: Add the motility buffer containing ATP and the desired concentration of this compound (or DMSO as a control).

  • Data Acquisition: Immediately begin recording time-lapse image sequences of microtubule movement using the fluorescence microscope.

  • Analysis: Analyze the image sequences to determine the velocity and percentage of motile microtubules.

Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by dynein in the presence and absence of this compound.

Materials:

  • Purified cytoplasmic dynein

  • Microtubules

  • Assay buffer (e.g., 15 mM MOPS, 25 mM KCl, 0.1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, pH 7.0)

  • ATP solution containing γ-³²P-ATP

  • This compound stock solution (in DMSO)

  • Malachite green reagent or other phosphate detection system

  • Microplate reader

Protocol:

  • Reaction Setup: In a microplate, combine the assay buffer, microtubules, and purified dynein.

  • Inhibitor Addition: Add this compound to the desired final concentrations (include a DMSO control). Pre-incubate for a short period.

  • Initiate Reaction: Add the ATP solution (containing a trace amount of γ-³²P-ATP) to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Phosphate Detection: Measure the amount of inorganic phosphate released using a suitable detection method. For radiolabeled ATP, this involves separating the free phosphate from the unhydrolyzed ATP and quantifying the radioactivity. For colorimetric assays, add the malachite green reagent and measure the absorbance.

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for this compound.

Visualizations

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Microtubule Gliding Assay cluster_acq Data Acquisition & Analysis PurifyDynein Purify Cytoplasmic Dynein AssembleChamber Assemble Flow Chamber PurifyDynein->AssembleChamber PrepareMTs Prepare Fluorescently Labeled and Stabilized Microtubules AddMTs Introduce Microtubules PrepareMTs->AddMTs PrepareReagents Prepare Buffers and This compound Solutions AddATPInhibitor Add ATP and this compound PrepareReagents->AddATPInhibitor AdsorbDynein Adsorb Dynein to Surface AssembleChamber->AdsorbDynein BlockSurface Block Non-specific Binding AdsorbDynein->BlockSurface BlockSurface->AddMTs AddMTs->AddATPInhibitor RecordImages Record Time-Lapse Fluorescence Images AddATPInhibitor->RecordImages AnalyzeMotility Analyze Microtubule Velocity and Motility Percentage RecordImages->AnalyzeMotility DetermineIC50 Determine IC50 Value AnalyzeMotility->DetermineIC50

Caption: Workflow for an in vitro microtubule gliding assay with this compound.

References

Ciliobrevin A Analogues: A Technical Guide to Functional Differences and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ciliobrevin A and its analogues, focusing on their functional differences as inhibitors of the molecular motor protein dynein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Ciliobrevin and its Analogues

This compound was initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway. Subsequent research revealed that its primary mechanism of action is the inhibition of cytoplasmic dynein, a minus-end directed microtubule motor protein. Dynein is crucial for a multitude of cellular processes, including intracellular transport, cell division, and the maintenance of cilia, which are essential for Hh signaling. This compound and its analogues, most notably Ciliobrevin D, have become valuable tools for studying dynein-dependent processes. More recently, a new class of analogues, the dynapyrazoles, have been developed with improved potency and a distinct mechanism of action.

Quantitative Data Presentation

The following tables summarize the reported inhibitory concentrations (IC50) of this compound, Ciliobrevin D, and the more potent analogue, Dynapyrazole-A, across various assays. This data highlights their functional differences in potency and selectivity.

Table 1: Inhibition of Dynein-Dependent Microtubule Gliding

CompoundDynein IsoformIC50 (µM)Reference(s)
Ciliobrevin DDynein 115 ± 2.9
Ciliobrevin DDynein 220 ± 1.0
Dynapyrazole-ADynein 12.3 ± 1.4
Dynapyrazole-ADynein 22.6 ± 1.3

Table 2: Inhibition of Dynein ATPase Activity

CompoundDynein IsoformATPase Activity TypeIC50 (µM)Reference(s)
This compoundDynein 1Basal & MT-Stimulated52
Ciliobrevin DNot SpecifiedBasal & MT-Stimulated15
Dynapyrazole-ANot SpecifiedMT-StimulatedNot specified, but potent

Table 3: Inhibition of Hedgehog Signaling Pathway

CompoundAssayIC50 (µM)Reference(s)
This compoundShh-induced Hh activation7
Ciliobrevin DGli-driven luciferase reporter15.5 ± 3
Dynapyrazole-AGli-driven luciferase reporter1.9 ± 0.6

Functional Differences and Structure-Activity Relationships

This compound and D inhibit both the basal and microtubule-stimulated ATPase activity of dynein. In contrast, dynapyrazoles, such as Dynapyrazole-A, were designed to be more potent and exhibit a different mechanism, primarily blocking the microtubule-stimulated ATPase activity of dynein. This suggests that dynapyrazoles may offer greater specificity for dynein actively engaged in transport along microtubules.

The development of dynapyrazoles was guided by the chemical structure of ciliobrevins, aiming to create more potent and stable inhibitors. Structure-activity relationship (SAR) studies have explored various modifications to the ciliobrevin scaffold to enhance potency and isoform selectivity.

G cluster_cilio Ciliobrevins cluster_dyna Dynapyrazoles cluster_activity Functional Characteristics Cilio_A This compound Cilio_D Ciliobrevin D Cilio_A->Cilio_D Analogue Development Dyna_A Dynapyrazole-A Cilio_D->Dyna_A Structure-Guided Design Potency Increased Potency Dyna_A->Potency Mechanism Differential Mechanism (MT-Stimulated ATPase Inhibition) Dyna_A->Mechanism Selectivity Potential for Isoform Selectivity Dyna_A->Selectivity

Caption: Structure-activity relationship leading to more potent analogues.

Experimental Protocols

In Vitro Dynein ATPase Assay

This assay measures the rate of ATP hydrolysis by purified dynein in the presence and absence of microtubules and various concentrations of the inhibitor.

Methodology:

  • Reagents and Buffers:

    • Purified cytoplasmic dynein

    • Taxol-stabilized microtubules

    • Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM DTT

    • ATP solution containing a trace amount of [γ-32P]ATP

    • Ciliobrevin analogues dissolved in DMSO

  • Procedure:

    • Incubate purified dynein with or without microtubules in the assay buffer.

    • Add varying concentrations of the ciliobrevin analogue or DMSO (vehicle control).

    • Initiate the reaction by adding the ATP solution.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed ATP using a charcoal separation method.

    • Quantify the amount of [32P]Pi using a scintillation counter.

    • Calculate the specific ATPase activity and determine the IC50 value for each inhibitor.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of fluorescently labeled microtubules over a surface coated with dynein.

Methodology:

  • Reagents and Buffers:

    • Purified cytoplasmic dynein

    • Rhodamine-labeled, taxol-stabilized microtubules

    • Motility Buffer: 12 mM PIPES (pH 7.0), 2 mM MgCl2, 10 µM Taxol

    • ATP solution

    • Ciliobrevin analogues dissolved in DMSO

  • Procedure:

    • Prepare a flow chamber using a glass slide and coverslip.

    • Coat the inside of the chamber with an antibody against a tag on the purified dynein.

    • Introduce the purified dynein into the chamber and allow it to bind to the antibody-coated surface.

    • Wash out unbound dynein.

    • Introduce the fluorescently labeled microtubules into the chamber.

    • Add the motility buffer containing ATP and the desired concentration of the ciliobrevin analogue or DMSO.

    • Observe microtubule movement using fluorescence microscopy and record time-lapse videos.

    • Analyze the videos to determine the velocity of microtubule gliding.

    • Calculate the IC50 value for inhibition of gliding motility.

G cluster_prep Assay Preparation cluster_atpase ATPase Assay cluster_gliding Gliding Assay Purify_Dynein Purify Dynein Incubate_ATPase Incubate Dynein +/- MTs + Inhibitor Purify_Dynein->Incubate_ATPase Coat_Surface Coat Surface with Dynein Purify_Dynein->Coat_Surface Polymerize_MTs Polymerize & Label Microtubules Polymerize_MTs->Incubate_ATPase Add_MTs Add Labeled MTs Polymerize_MTs->Add_MTs Add_ATP_ATPase Add [γ-32P]ATP Incubate_ATPase->Add_ATP_ATPase Measure_Pi Measure Released Pi Add_ATP_ATPase->Measure_Pi Calculate_ATPase_IC50 Calculate IC50 Measure_Pi->Calculate_ATPase_IC50 Coat_Surface->Add_MTs Add_ATP_Gliding Add ATP + Inhibitor Add_MTs->Add_ATP_Gliding Image_Motility Image MT Motility Add_ATP_Gliding->Image_Motility Calculate_Gliding_IC50 Calculate IC50 Image_Motility->Calculate_Gliding_IC50

Caption: Experimental workflow for in vitro dynein inhibition assays.

Signaling Pathway Analysis: Hedgehog Signaling

The Hedgehog signaling pathway is essential for embryonic development and tissue homeostasis. A key component of this pathway is the primary cilium, where signaling components are concentrated and transported. Dynein 2 is responsible for retrograde intraflagellar transport (IFT), moving protein complexes from the tip of the cilium back to the base. Ciliobrevins and their analogues inhibit this process, leading to the accumulation of signaling components at the ciliary tip and subsequent disruption of the Hh pathway.

G cluster_pathway Hedgehog Signaling Pathway at the Primary Cilium Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds & inhibits SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Target_Genes Target Gene Expression GLI->Target_Genes activates Kinesin Kinesin-2 (Anterograde IFT) Kinesin->GLI transports to tip Dynein Dynein-2 (Retrograde IFT) Dynein->GLI transports to base Ciliobrevin Ciliobrevin Analogues Ciliobrevin->Dynein inhibits Cilium_Base Cilium Base Cilium_Tip Cilium Tip

Caption: Ciliobrevin analogues disrupt Hedgehog signaling via dynein inhibition.

Conclusion

This compound and its analogues are indispensable chemical tools for dissecting the multifaceted roles of cytoplasmic dynein in cellular biology. The development of more potent and mechanistically distinct analogues like dynapyrazoles offers new opportunities for targeted and nuanced studies of dynein function. This guide provides a foundational resource for researchers aiming to utilize these compounds in their investigations, from understanding their quantitative differences to implementing key experimental protocols. A thorough understanding of their functional characteristics is paramount for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting dynein-related pathologies.

The Effect of Ciliobrevin A on Microtubule Dynamics and Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2] While it does not interact directly with tubulin, its profound impact on dynein function makes it an invaluable tool for investigating the role of this motor protein in microtubule-dependent cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on microtubule dynamics and stability, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction to this compound

Initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway, this compound was subsequently characterized as a specific antagonist of cytoplasmic dynein.[3][4][5] It functions by inhibiting the ATPase activity of dynein, thereby stalling its motor function which is essential for a multitude of cellular activities.[6] These processes include the formation and maintenance of the mitotic spindle, intracellular transport of organelles and vesicles, and the regulation of cilia formation and function.[7][8] Its ability to acutely and reversibly inhibit dynein allows researchers to dissect the intricate roles of dynein-mediated transport and force generation on the microtubule cytoskeleton.[4]

Mechanism of Action

This compound's effect on microtubules is indirect. It does not bind to tubulin or directly influence microtubule polymerization. Instead, it targets the AAA+ ATPase domain of cytoplasmic dynein 1 and dynein 2.[6][9] By competitively inhibiting ATP hydrolysis, this compound prevents the conformational changes in dynein that are necessary for its "walking" motion along microtubule tracks towards the minus-end.[6] This inhibition disrupts all cellular processes that rely on dynein's ability to transport cargo or to organize and apply tension to microtubule arrays.

cluster_0 This compound's Indirect Effect on Microtubules CiliobrevinA This compound Dynein Cytoplasmic Dynein (AAA+ ATPase Motor) CiliobrevinA->Dynein Inhibits ATP ATP Hydrolysis Dynein->ATP Requires MT Microtubule Network Dynein->MT Walks along Processes Dynein-Dependent Processes: - Mitotic Spindle Assembly - Axonal Transport - Organelle Positioning Dynein->Processes Drives MT->Processes Enables cluster_1 Experimental Workflow: Assessing this compound Effects A Plate cells on coverslips B Treat with this compound (vs. DMSO control) A->B C Perform Assay B->C D Fix and Permeabilize (e.g., cold methanol) C->D Immunofluorescence G Cold Shock (4°C) C->G Cold-Stability Assay E Immunostain for α-tubulin, γ-tubulin, DAPI D->E F Fluorescence Microscopy & Image Analysis E->F H Fix or Lyse for Polymer vs. Monomer Fractionation G->H I Analyze via IF or Western Blot H->I cluster_2 Disruption of Mitotic Spindle by this compound MTOC Centrosome (MTOC) MTs Microtubules MTOC->MTs Nucleates Dynein Dynein Motor Poles Focused Spindle Pole Dynein->Poles Transports & Crosslinks MTs to form Unfocused Unfocused Pole / Spindle Collapse Dynein->Unfocused Leads to MTs->Dynein Binds to CilioA This compound CilioA->Dynein Inhibits

References

Ciliobrevin A: A Technical Guide to its Role in the Inhibition of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Ciliobrevin A, a small molecule inhibitor critically important for research into the Hedgehog (Hh) signaling pathway. By targeting the AAA+ ATPase motor protein, cytoplasmic dynein, this compound offers a unique mechanism for disrupting Hh signaling downstream of the core transmembrane proteins Patched (PTCH) and Smoothened (SMO). This document details its mechanism of action, summarizes key quantitative data, provides essential experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.

Introduction to Hedgehog Signaling and this compound

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular proliferation.[1][2] Its dysregulation is implicated in various developmental disorders and cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] In vertebrates, the functionality of the Hh pathway is intrinsically linked to the primary cilium, a microtubule-based organelle that acts as a central hub for signal transduction.[3][4][5] Key components of the pathway, including the receptor Patched1 (PTCH1), the signal transducer Smoothened (SMO), and the Gli family of transcription factors, dynamically traffic to, from, and within the primary cilium to regulate gene expression.[3][5][6]

This compound, also known as HPI-4, was identified as a potent antagonist of the Hh pathway.[7][8][9] Unlike many other Hh inhibitors that target SMO directly (e.g., cyclopamine), this compound acts through a distinct mechanism: the inhibition of cytoplasmic dynein.[7][8][10][11] This inhibition disrupts the intracellular transport necessary for the formation and function of the primary cilium, thereby blocking signal transmission downstream of SMO.[7][11][12] This makes this compound an invaluable tool for dissecting the roles of ciliary transport in Hh signaling and for exploring alternative therapeutic strategies against Hh-driven diseases.

Mechanism of Action: Dynein Inhibition and Ciliary Disruption

This compound's primary molecular target is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor, cytoplasmic dynein.[11][12][13] This motor protein is responsible for minus-end-directed transport along microtubules, a process essential for numerous cellular functions, including organelle transport, mitotic spindle formation, and intraflagellar transport (IFT) within the primary cilium.[11][13][14]

The Canonical Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor PTCH1 is localized to the primary cilium, where it actively inhibits the ciliary accumulation and activation of SMO.[3] This leads to the proteolytic processing of full-length Gli transcription factors (Gli2/3-FL) into their N-terminal repressor forms (Gli2/3-R), which then translocate to the nucleus to suppress Hh target gene expression.[11]

Upon Shh binding to PTCH1, the inhibition on SMO is relieved. PTCH1 exits the cilium, allowing SMO to accumulate within the ciliary membrane.[3][4] Ciliary SMO then prevents the processing of Gli proteins into repressors. Full-length Gli proteins are subsequently modified into transcriptional activators (Gli-A), which move to the nucleus to activate the expression of Hh target genes such as Gli1 and Ptch1.[11]

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off inhibits Cilium_off Primary Cilium PTCH1_off->Cilium_off SMO_off->Cilium_off SUFU_Gli_off SUFU-Gli Complex SMO_off->SUFU_Gli_off Gli_R Gli Repressor SUFU_Gli_off->Gli_R processing Nucleus_off Nucleus Gli_R->Nucleus_off translocates TargetGenes_off Target Genes OFF Nucleus_off->TargetGenes_off Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO Active PTCH1_on->SMO_on inhibition lifted Cilium_on Primary Cilium SMO_on->Cilium_on accumulates in SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on inhibits processing Gli_A Gli Activator SUFU_Gli_on->Gli_A activation Nucleus_on Nucleus Gli_A->Nucleus_on translocates TargetGenes_on Target Genes ON Nucleus_on->TargetGenes_on

Caption: Canonical Hedgehog (Hh) signaling pathway activation and inhibition states.
This compound's Disruptive Role

This compound blocks the Hh pathway by inhibiting cytoplasmic dynein, which has several key consequences:

  • Perturbs Primary Cilia Formation: Dynein-mediated IFT is essential for building and maintaining the primary cilium. By inhibiting dynein, this compound leads to malformation, truncation, or complete absence of primary cilia.[7][10][11][15] Without this critical organelle, Hh signal transduction cannot occur.

  • Disrupts Protein Trafficking: Even in cells with existing cilia, this compound inhibits the dynein-dependent retrograde transport required to move components out of the cilium and maintain pathway homeostasis.[11][14] This leads to the abnormal accumulation of proteins at the ciliary tip.[15]

  • Alters Gli Processing and Localization: The inhibition of ciliary transport directly affects the regulation of Gli proteins. This compound treatment mimics some aspects of Hh pathway activation, such as the accumulation of Gli2 in the cilium.[11][14] However, because the overall ciliary structure and transport are compromised, this does not lead to productive pathway activation. Instead, it prevents the proper balance of Gli activator and repressor forms, ultimately blocking the expression of Hh target genes.[11][15] this compound acts downstream of SMO and has been shown to block Hh signaling even in cells with a constitutively active, oncogenic form of SMO.[8][15]

CiliobrevinA_MoA cluster_pathway Cellular Processes CiliobrevinA This compound Dynein Cytoplasmic Dynein CiliobrevinA->Dynein inhibits MicrotubuleTransport Microtubule-Based Retrograde Transport Dynein->MicrotubuleTransport Ciliogenesis Primary Cilia Formation & Maintenance MicrotubuleTransport->Ciliogenesis IFT Intraflagellar Transport (IFT) MicrotubuleTransport->IFT HhSignaling Hedgehog Pathway (Downstream of SMO) Ciliogenesis->HhSignaling enables GliProcessing Gli Protein Processing & Trafficking IFT->GliProcessing TargetGeneExpression Hh Target Gene Expression HhSignaling->TargetGeneExpression GliProcessing->TargetGeneExpression IF_Workflow Start 1. Plate Cells on Coverslips Culture 2. Culture & Induce Ciliogenesis (Serum Starvation) Start->Culture Treatment 3. Treat with This compound / DMSO Culture->Treatment Fixation 4. Fix with 4% PFA Treatment->Fixation Perm 5. Permeabilize (e.g., Triton X-100) Fixation->Perm Block 6. Block Non-Specific Binding Perm->Block PrimaryAb 7. Incubate with Primary Antibodies (e.g., anti-Arl13b, anti-Gli2) Block->PrimaryAb SecondaryAb 8. Incubate with Fluorophore-conjugated Secondary Antibodies PrimaryAb->SecondaryAb Mount 9. Counterstain Nuclei (DAPI) & Mount SecondaryAb->Mount Image 10. Confocal Microscopy & Analysis Mount->Image

References

Ciliobrevin A's Impact on Intracellular Organelle Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin A, and its more potent analog Ciliobrevin D, are invaluable small molecule inhibitors for dissecting the intricate processes of intracellular organelle transport. By specifically targeting the AAA+ ATPase activity of cytoplasmic dynein, these compounds provide a means to acutely and reversibly disrupt the retrograde transport of a multitude of organelles along microtubules. This guide offers a comprehensive overview of this compound's mechanism of action, its quantifiable effects on the transport of various organelles, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound as a tool to investigate the roles of dynein-mediated transport in cellular physiology and disease.

Mechanism of Action

This compound functions as a potent and cell-permeable inhibitor of cytoplasmic dynein 1 and dynein 2, motor proteins responsible for retrograde transport towards the minus-end of microtubules.[1][2][3] Its inhibitory effect stems from its action as an ATP-competitive antagonist, binding to the nucleotide-binding pocket of the dynein heavy chain's AAA+ domain and thereby preventing ATP hydrolysis, the energy source for dynein's motor activity.[2] This inhibition of ATPase activity effectively stalls the dynein motor, leading to a disruption of the transport of various intracellular cargoes.

cluster_0 Cytoplasmic Dynein Motor Domain ATP ATP Dynein_ATPase_Site Dynein ATPase Site ATP->Dynein_ATPase_Site Binds Hydrolysis ATP Hydrolysis & Conformational Change Dynein_ATPase_Site->Hydrolysis Catalyzes Ciliobrevin_A This compound Ciliobrevin_A->Dynein_ATPase_Site Competitively Inhibits Movement Movement along Microtubule Hydrolysis->Movement

Mechanism of this compound Inhibition.

Quantitative Impact on Organelle Transport

This compound and its derivatives have been demonstrated to significantly impede the transport of a variety of intracellular organelles. The following tables summarize the quantitative effects observed in different studies. It is important to note that the extent of inhibition can vary depending on the specific organelle, cell type, and experimental conditions.

Table 1: Effect of Ciliobrevin D on Organelle Motility in Embryonic Chicken Dorsal Root Ganglion Neurons [4][5][6]

OrganelleTreatment% Motile OrganellesAnterograde Movement (% of time)Retrograde Movement (% of time)Stalled (% of time)
Mitochondria Control (DMSO)40.8%21.3 ± 4%13.8 ± 2%67.5%
20 µM Ciliobrevin D (45 min)13.6%7.1 ± 2%7.4 ± 3%85.4%
Lysosomes Control (DMSO)44.3%---
20 µM Ciliobrevin D (45 min)0.7%---
Golgi-derived Vesicles Control (DMSO)84.4%---
20 µM Ciliobrevin D (45 min)17.9%---

Table 2: IC50 Values of this compound and Analogs for Dynein ATPase Activity [1][7][8]

CompoundTargetIC50 (µM)
This compound Dynein 1 (DYNC1H1)52
Dynein 2 (DYNC2H1)55
Ciliobrevin D Dynein 1 (in vitro gliding)~15
Dynein 2 (in vitro gliding)~20

Table 3: Effect of Ciliobrevin D on Synaptic Cargo Transport in Neurons [9]

Transport DirectionCiliobrevin D ConcentrationMean Velocity (µm/s)
Anterograde 0 µM~1.3
200 µMSlightly decreased
500 µMSlightly decreased
Retrograde 0 µM~0.94
200 µMSignificantly decreased
500 µMSeverely decreased

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on intracellular organelle transport using live-cell imaging and kymograph analysis.

Live-Cell Imaging of Organelle Transport

This protocol outlines the steps for labeling specific organelles and performing live-cell imaging to observe their dynamics.

Materials:

  • Cell culture medium appropriate for the cell line

  • Glass-bottom imaging dishes

  • Fluorescent probes for organelle labeling (see Table 4)

  • This compound or D (stock solution in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Table 4: Fluorescent Probes for Live-Cell Organelle Labeling

OrganelleFluorescent ProbeTypical ConcentrationIncubation Time
Mitochondria MitoTracker™ Green FM25 nM30-45 min
Lysosomes LysoTracker™ Red DND-9975 nM30 min
Golgi Apparatus BODIPY™ FL C5-Ceramide5 µM30 min
Endosomes Fluorescently labeled transferrin25-50 µg/mL5-30 min
Peroxisomes Transfection with GFP-SKL-24-48 hours

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes at an appropriate density to allow for clear visualization of individual cells and their processes.

  • Organelle Labeling:

    • For dye-based probes, incubate cells with the fluorescent probe at the recommended concentration and duration in serum-free medium.

    • Wash the cells three times with pre-warmed complete medium to remove excess dye.

    • For genetically encoded probes (e.g., GFP-SKL for peroxisomes), transfect the cells 24-48 hours prior to imaging.

  • Ciliobrevin Treatment:

    • Prepare the desired concentration of this compound or D in complete medium from a DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.

    • Replace the medium in the imaging dish with the Ciliobrevin-containing medium. For control experiments, use medium with the equivalent concentration of DMSO.

    • Incubate the cells for the desired time (e.g., 20-60 minutes) in the incubator or on the microscope stage with environmental control.[4][10]

  • Image Acquisition:

    • Place the imaging dish on the microscope stage and allow the temperature to equilibrate.

    • Acquire time-lapse images using appropriate filter sets for the chosen fluorescent probe.

    • Typical imaging parameters include acquiring frames every 1-5 seconds for a total duration of 2-5 minutes. Adjust these parameters based on the speed of the organelle being imaged.

A Plate Cells on Glass-Bottom Dish B Label Organelles (Dye or Transfection) A->B C Wash Cells B->C D Add this compound/D or DMSO (Control) C->D E Incubate D->E F Acquire Time-Lapse Images on Microscope E->F

Experimental Workflow for Live-Cell Imaging.
Kymograph Analysis of Organelle Motility

Kymographs are a powerful tool for visualizing and quantifying the movement of organelles over time from a time-lapse image series.

Software:

  • Fiji (ImageJ) with the Multiple Kymograph plugin.[11][12][13][14][15]

Procedure:

  • Open Image Sequence: Open the time-lapse image sequence in Fiji.

  • Draw a Trajectory: Use the "Segmented Line" tool to draw a line along the path of organelle movement (e.g., along an axon or dendrite).

  • Generate Kymograph: With the line ROI selected, run the "Multiple Kymograph" plugin. This will generate a new image where the x-axis represents the distance along the drawn line and the y-axis represents time.

  • Analyze Kymograph:

    • Stationary organelles will appear as vertical lines.

    • Moving organelles will appear as diagonal lines. The slope of the line is inversely proportional to the velocity.

    • Anterograde and retrograde movements can be distinguished by the direction of the slope.

  • Quantify Motility Parameters:

    • Velocity: Measure the slope of the diagonal lines (Δx/Δt).

    • Run Length: Measure the length of the continuous diagonal segments.

    • Frequency of Movement: Count the number of motile events per unit of time.

    • Percentage of Time in Motion/Pause: Measure the duration of motile and stationary phases.

Signaling Pathway

The primary signaling pathway affected by this compound in the context of organelle transport is the dynein-dynactin motor complex. This complex is responsible for linking cargo to the microtubule track and driving its movement.

cluster_0 Dynein-Dynactin Complex Dynein Dynein Microtubule Microtubule Dynein->Microtubule Moves along Dynactin Dynactin Dynactin->Dynein Activates Cargo_Adaptor Cargo Adaptor (e.g., BICD2, Hook3) Cargo_Adaptor->Dynactin Recruits Organelle Organelle Organelle->Cargo_Adaptor Binds to Ciliobrevin_A Ciliobrevin_A Ciliobrevin_A->Dynein Inhibits ATPase activity

Dynein-Dynactin Organelle Transport Pathway.

The dynein-dynactin complex is a multi-protein assembly. Dynactin acts as an essential cofactor, enhancing the processivity of dynein and mediating its interaction with cargo via various adaptor proteins.[16][17][18][19][20] Cargo adaptors, such as Bicaudal D2 (BICD2) and Hook3, are specific to different organelles and are responsible for linking the dynein-dynactin motor to its cargo.[16][20] this compound's inhibition of the dynein motor disrupts this entire process, leading to the observed cessation of organelle transport.

Conclusion

This compound and its analogs are indispensable tools for the study of intracellular organelle transport. Their specific and potent inhibition of cytoplasmic dynein allows for the acute and reversible perturbation of retrograde transport, enabling researchers to probe the fundamental roles of this process in a wide range of cellular functions and disease states. This technical guide provides a foundational understanding of this compound's mechanism, its quantifiable effects, and the experimental approaches to study its impact. By leveraging this knowledge, researchers can continue to unravel the complexities of intracellular transport and its implications for human health.

References

Methodological & Application

How to properly dissolve and prepare Ciliobrevin A for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable, and reversible inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1] By targeting the ATPase activity of dynein, this compound disrupts a multitude of cellular processes that are dependent on microtubule-based transport.[1] This includes the inhibition of Hedgehog (Hh) signaling, a crucial pathway in embryonic development and tumorigenesis, by preventing the proper trafficking of signaling components within the primary cilium. Furthermore, this compound has been demonstrated to interfere with mitotic spindle assembly, organelle transport, and ciliogenesis.[1] These application notes provide detailed protocols for the proper dissolution, preparation, and use of this compound in various experimental settings.

Physicochemical Properties and Solubility

This compound is a crystalline solid that requires careful handling and preparation to ensure its stability and efficacy in experiments. The following table summarizes its key properties and solubility in common laboratory solvents.

PropertyValue
Molecular Weight 358.18 g/mol
Formula C₁₇H₉Cl₂N₃O₂
Appearance Crystalline solid
Solubility in DMSO Up to 100 mM
Solubility in DMF Approximately 20 mg/mL
Aqueous Solubility Sparingly soluble. For aqueous buffers, first dissolve in DMSO and then dilute.
Storage of Solid Store at -20°C for up to 4 years.
Storage of Stock Solution Aliquot and store at -20°C for up to 3 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Preparation of this compound Stock and Working Solutions

Experimental Workflow for Solution Preparation

G cluster_solid Solid this compound cluster_stock Stock Solution (e.g., 50 mM in DMSO) cluster_working Working Solution solid Weigh this compound powder dissolve Dissolve in fresh, anhydrous DMSO solid->dissolve Add appropriate volume of DMSO vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw a single aliquot of stock solution store_stock->thaw For experimental use dilute Dilute in pre-warmed cell culture medium or buffer thaw->dilute use_immediately Use immediately in experiment dilute->use_immediately

Caption: Workflow for preparing this compound solutions.

Protocol for Preparing a 50 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 17.91 mg of this compound (Molecular Weight: 358.18 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution for Cell Culture

Materials:

  • This compound stock solution (e.g., 50 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 50 µM this compound, add 1 µL of the 50 mM stock solution to 999 µL of medium.

  • Mix the working solution gently by pipetting up and down.

  • Use the working solution immediately for treating cells. It is not recommended to store aqueous solutions of this compound for more than one day.

Experimental Protocols

Protocol 1: Inhibition of Hedgehog Signaling in Cell Culture

This protocol describes the use of this compound to inhibit Hedgehog (Hh) signaling in a cell-based assay. The IC₅₀ for Hh pathway activation is approximately 7 µM.

Materials:

  • NIH/3T3 cells

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound working solution

  • Shh-conditioned medium (or recombinant Shh protein)

  • Luciferase reporter assay system (for Hh pathway activity)

Procedure:

  • Seed NIH/3T3 cells in a 24-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours by replacing the growth medium with DMEM containing 0.5% FBS.

  • Prepare this compound working solutions at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in serum-free DMEM. Include a DMSO vehicle control.

  • Pre-treat the cells with the this compound working solutions or vehicle control for 1 hour.

  • Stimulate the cells with Shh-conditioned medium or recombinant Shh protein for 24-48 hours.

  • Lyse the cells and measure Hh pathway activity using a luciferase reporter assay according to the manufacturer's instructions.

Protocol 2: Disruption of Mitotic Spindle Assembly

This protocol details the use of this compound to induce mitotic spindle defects in cultured cells.

Materials:

  • HeLa or NIH/3T3 cells

  • Growth medium (as appropriate for the cell line)

  • This compound working solution

  • MG132 (proteasome inhibitor, to enrich for mitotic cells)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 12-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with MG132 (e.g., 20 µM) for 2-3 hours to arrest them in mitosis.

  • Add this compound to the medium at a final concentration of 25-50 µM and incubate for an additional 1-2 hours. Include a DMSO vehicle control.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the cytoplasmic dynein motor protein. It binds to the AAA1 domain of dynein, interfering with its ATPase cycle and preventing the conformational changes necessary for microtubule-based motility.[2] This inhibition of dynein disrupts the retrograde transport of various cellular cargoes, leading to the observed phenotypes such as inhibition of Hedgehog signaling and disruption of mitotic spindle formation.

This compound's Mechanism of Action on Cytoplasmic Dynein

G cluster_dynein Cytoplasmic Dynein Motor Domain (AAA+ ring) atp_binding ATP Binding Site (AAA1) atp_hydrolysis ATP Hydrolysis atp_binding->atp_hydrolysis ATP binds power_stroke Conformational Change (Power Stroke) atp_hydrolysis->power_stroke Energy release cargo_transport Cargo Transport along Microtubule power_stroke->cargo_transport Movement ciliobrevin This compound inhibition Inhibition ciliobrevin->inhibition inhibition->atp_binding Competes with ATP

Caption: this compound competitively inhibits ATP binding to dynein.

Impact of this compound on the Hedgehog Signaling Pathway

G cluster_cilium Primary Cilium cluster_transport Intraflagellar Transport ptch1 Patched-1 (PTCH1) smo Smoothened (SMO) ptch1->smo Inhibits sufu Suppressor of Fused (SUFU) smo->sufu Relieves inhibition of gli GLI Proteins sufu->gli Releases nucleus Nucleus (Gene Transcription) gli->nucleus Translocates to shh Sonic Hedgehog (Shh) shh->ptch1 Binds dynein Cytoplasmic Dynein gli_transport Retrograde transport of GLI dynein->gli_transport ciliobrevin This compound inhibition Inhibition ciliobrevin->inhibition inhibition->dynein

Caption: this compound inhibits dynein, disrupting GLI protein transport.

Troubleshooting

ProblemPossible CauseSolution
No observable effect of this compound - Inactive compound- Incorrect concentration- Insufficient incubation time- Use a fresh aliquot of this compound.- Verify the concentration of your stock solution and perform a dose-response experiment.- Increase the incubation time.
Precipitation in working solution - Exceeded aqueous solubility- Ensure the final DMSO concentration in the aqueous working solution is as low as possible (typically <0.5%).- Prepare the working solution immediately before use.
High background in immunofluorescence - Non-specific antibody binding- Insufficient washing- Increase the concentration of blocking agent (e.g., BSA) or try a different blocking agent.- Increase the number and duration of wash steps.
Cell toxicity or death - this compound concentration is too high- High DMSO concentration- Perform a toxicity assay to determine the optimal non-toxic concentration for your cell line.- Ensure the final DMSO concentration in the culture medium is not cytotoxic (typically <0.1%).

Concluding Remarks

This compound is a valuable tool for dissecting the roles of cytoplasmic dynein in a wide range of cellular functions. Proper preparation and handling of this compound are critical for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their studies of microtubule-based transport and associated signaling pathways. As with any chemical inhibitor, it is essential to include appropriate controls and to validate its effects in the specific experimental system being investigated.

References

Protocol for Using Ciliobrevin A in Live-Cell Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ciliobrevin A is a cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2] By specifically targeting the ATPase activity of dynein, this compound provides a powerful tool for the acute and reversible disruption of dynein-dependent processes.[3][4] This allows researchers to investigate the role of cytoplasmic dynein in a variety of cellular functions, including intracellular transport, primary cilia formation and signaling, and mitosis.[3][4][5] These application notes provide a detailed protocol for the use of this compound in live-cell imaging studies to investigate its effects on dynamic cellular events.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of cytoplasmic dynein, a motor protein responsible for transporting cargo along microtubules towards their minus-ends.[1] This inhibition disrupts the normal retrograde transport of various organelles and vesicles, and also interferes with the proper formation and function of the mitotic spindle and primary cilia.[3][4][6] While this compound is a potent inhibitor of dynein, it has been shown to have minimal effects on kinesin motor proteins in in vitro assays.[6] However, it is important to note that prolonged treatment or high concentrations may lead to indirect effects on anterograde transport and other cellular processes.[7][8]

cluster_motor_complex Dynein Motor Complex Microtubule Microtubule (- end) Dynein Cytoplasmic Dynein Dynein->Microtubule moves along ADP ADP + Pi Dynein->ADP Cargo Cellular Cargo (Organelles, Vesicles) Cargo->Dynein binds ATP ATP ATP->Dynein hydrolysis powers movement CiliobrevinA This compound CiliobrevinA->Dynein inhibits ATPase activity

Figure 1: Mechanism of this compound Inhibition of Dynein.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound observed in various cell types and experimental setups. Researchers should use this table as a guide to determine an appropriate starting concentration for their specific live-cell imaging experiments.

Cell TypeConcentrationIncubation TimeObserved EffectReference
Shh-responsive cells7 µM (IC50)Not SpecifiedInhibition of Sonic hedgehog (Shh)-induced pathway activation.[1]
NIH-3T3, HeLa cells50 µM1 hourDisruption of mitotic spindle pole assembly and kinetochore-microtubule attachment.[4]
Embryonic chicken dorsal root ganglion neuronsNot SpecifiedEffects detectable within 20 minutesInhibition of both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles.[9]
Neuronal cells200 µM - 500 µM30 minutesDecrease in the number of moving retrograde cargo and a reduction in the mean velocity of cargo.[10]
Sertoli cells15 µM, 30 µM1 hourInactivation of dynein.[3]
HepG2, Huh7 cells1 µMNot SpecifiedEffective inhibition of Hedgehog signaling.[1]
Shh-EGFPFLAG-Gli2 cells30 µM12 hoursTruncated primary cilia and absence of cilia in a significant fraction of cells.[5]

Experimental Protocols

This section provides a detailed protocol for a typical live-cell imaging experiment to study the acute effects of this compound on intracellular transport.

Materials
  • This compound (Tocris, Cat. No. 4529 or similar)[1]

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)

  • Fluorescently labeled marker for the organelle or protein of interest (e.g., MitoTracker, LysoTracker, or a fluorescent protein fusion)

  • Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

  • Automated time-lapse microscope with environmental control (temperature, CO2, humidity)

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Experimental Workflow

cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A Seed cells on imaging dish B Transfect/stain with fluorescent marker A->B C Allow cells to adhere and express marker B->C D Place dish on microscope stage C->D E Acquire baseline images (pre-treatment) D->E F Add this compound (or DMSO control) E->F G Acquire time-lapse images F->G H Track organelle movement G->H I Quantify parameters (velocity, displacement) H->I J Statistical analysis I->J

Figure 2: Experimental Workflow for Live-Cell Imaging with this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the cells of interest onto live-cell imaging compatible dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and grow for at least 24 hours.

  • Labeling:

    • If using a fluorescent dye (e.g., MitoTracker, LysoTracker), follow the manufacturer's protocol for labeling.

    • If using a fluorescent protein fusion, ensure sufficient expression levels for visualization.

  • Microscope Setup:

    • Turn on the microscope and the environmental chamber, setting the temperature and CO2 to the appropriate levels for your cell line (typically 37°C and 5% CO2). Allow the system to equilibrate.

    • Place the imaging dish on the microscope stage and bring the cells into focus.

  • Baseline Imaging:

    • Before adding this compound, acquire a short time-lapse series (e.g., 5-10 minutes) to establish a baseline of normal intracellular dynamics. This will serve as an internal control.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Carefully and gently replace the medium in the imaging dish with the this compound or DMSO-containing medium.

  • Time-Lapse Acquisition:

    • Immediately begin acquiring time-lapse images. The frequency and duration of image acquisition will depend on the specific process being studied. For rapid transport events, imaging every 1-5 seconds for 30-60 minutes is a good starting point.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[11][12][13]

  • Data Analysis:

    • Use image analysis software to track the movement of fluorescently labeled organelles or proteins.

    • Quantify parameters such as velocity, displacement, track length, and the percentage of motile objects.

    • Compare the data from this compound-treated cells to the baseline and vehicle control data.

Troubleshooting and Considerations

  • Cytotoxicity: High concentrations or prolonged exposure to this compound can be cytotoxic. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that inhibits dynein function without causing significant cell death or morphological changes.[12]

  • Phototoxicity: Live-cell imaging, especially with high-intensity light and long exposure times, can induce phototoxicity, leading to cellular stress and artifacts.[11][12][13][14][15] To mitigate this:

    • Use the lowest possible excitation light intensity.

    • Keep exposure times as short as possible.

    • Use highly sensitive detectors to minimize the required light dose.

    • Consider using longer wavelength fluorophores, which are generally less phototoxic.

  • Reversibility: The inhibitory effects of this compound are generally reversible. To test for reversibility, the compound can be washed out and the cells can be imaged to observe the recovery of dynein-dependent processes.

  • Specificity: While this compound is a specific inhibitor of dynein, it is always good practice to include appropriate controls. Consider using a structurally related but inactive analog if available.

  • Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Conclusion

This compound is an invaluable tool for studying the role of cytoplasmic dynein in live cells. By following this detailed protocol and considering the potential challenges, researchers can effectively utilize this inhibitor to gain insights into a wide range of dynamic cellular processes. Careful optimization of experimental parameters, including drug concentration, incubation time, and imaging conditions, is essential for obtaining reliable and reproducible results.

References

Application of Ciliobrevin A to study mitotic spindle formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Ciliobrevin A in Mitotic Spindle Research

Introduction

This compound, and its more frequently studied analog Ciliobrevin D, are potent, cell-permeable, and reversible inhibitors of the AAA+ (ATPases Associated with diverse cellular activities) motor protein, cytoplasmic dynein.[1][2][3][4] Cytoplasmic dynein plays a fundamental role in numerous cellular processes, including organelle transport, cell migration, and the intricate mechanics of cell division.[5] During mitosis, dynein is essential for the proper formation and function of the mitotic spindle, the microtubule-based machine responsible for segregating chromosomes.[5][6]

Mechanism of Action

Cytoplasmic dynein motors move towards the minus-end of microtubules. In mitosis, this activity is critical for gathering and focusing the microtubule minus-ends to form the sharp poles of a bipolar spindle.[6][7] Dynein also contributes to the attachment of kinetochores (the protein structures on chromosomes where spindle fibers attach) to microtubules.[2][7][8]

This compound exerts its effect by inhibiting the ATPase activity of dynein, thereby preventing the motor protein from generating the force required for its functions.[3][7] This inhibition is specific, as this compound and D have been shown to not significantly affect the activity of other motor proteins like kinesin-1 and kinesin-5 in vitro.[7][9] By disrupting dynein's function, this compound provides a powerful tool for researchers to acutely probe the role of this motor protein in the dynamic process of mitotic spindle assembly and maintenance.

Effects on Mitotic Spindle Formation

Treatment of cultured cells with this compound or D leads to distinct and observable defects in the mitotic spindle. These include:

  • Spindle Pole Defocusing: The most prominent effect is the failure of microtubule minus-ends to converge, resulting in unfocused, splayed, or multipolar spindle poles.[1][6]

  • Collapsed Spindles: In some cases, the spindle collapses entirely, indicating a loss of structural integrity.[1]

  • Disrupted Kinetochore-Microtubule Attachments: Inhibition of dynein can interfere with the stable attachment of chromosomes to the spindle microtubules.[2][6][8]

  • Reduced Microtubule Levels: In mitotic cells, Ciliobrevin treatment can lead to a reduction in the overall microtubule levels of the spindle, an effect not observed in interphase cells.[1][6][7]

These effects are typically reversible; upon washout of the inhibitor, bipolar spindles can re-form, allowing mitosis to proceed.[6] This reversibility is a key advantage for studying the temporal requirements of dynein activity during specific phases of mitosis.

Quantitative Data Summary

The effective concentration of this compound and its analog Ciliobrevin D can vary depending on the cell type and the specific biological process being investigated. The following table summarizes concentrations used in various studies.

CompoundConcentrationCell Type / SystemIncubation TimeObserved EffectReference
This compound IC₅₀ = 7 µMShh-induced Hedgehog pathway activationNot specifiedPathway blockade[3]
Ciliobrevin D 50 µMNIH-3T3 and HeLa cells1 hourAbnormal spindle morphologies (unfocused, multipolar)[6]
Ciliobrevin D 20 µMCultured embryonic sensory neurons90 minutesReduced rate of axon extension[9]
Ciliobrevin D 15 µM, 30 µMSertoli cells1 hourPerturbation of F-actin organization[2]
Ciliobrevin D 20 µMIn vitro microtubule gliding assayNot applicableReduced microtubule gliding velocity[4]

Experimental Protocols

This section provides a detailed protocol for treating cultured mammalian cells with this compound to study its effects on mitotic spindle formation using immunofluorescence microscopy.

I. Materials and Reagents

  • Cell Line: e.g., HeLa, NIH-3T3, or other suitable mammalian cell line.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound/D: Solubilized in DMSO to a stock concentration of 10-50 mM. Store at -20°C.

  • Mitotic Arresting Agent (Optional): MG132 (proteasome inhibitor) or Nocodazole (microtubule depolymerizing agent).

  • Fixative: 4% Paraformaldehyde (PFA) in PHEM buffer.

  • PHEM Buffer (pH 7.0): 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂.[10]

  • Permeabilization Buffer: 1.0% Triton X-100 in PHEM buffer.[10]

  • Wash Buffer (PHEM-T): 0.1% Triton X-100 in PHEM buffer.[10]

  • Blocking Buffer: 10% Boiled Donkey Serum (BDS) in PHEM buffer.[10]

  • Primary Antibodies:

    • Mouse anti-α-tubulin (for spindle microtubules)

    • Rabbit anti-γ-tubulin (for centrosomes/spindle poles)

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated donkey anti-mouse IgG

    • Alexa Fluor 568-conjugated donkey anti-rabbit IgG

  • DNA Stain: DAPI (2 ng/ml in PHEM).[10]

  • Antifade Mounting Medium: e.g., 90% glycerol + 0.5% N-propyl gallate.[10]

II. Experimental Procedure

  • Cell Culture and Seeding:

    • Culture cells under standard conditions (37°C, 5% CO₂).

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day. Allow cells to adhere overnight.

  • Ciliobrevin Treatment:

    • Prepare working solutions of this compound/D in pre-warmed culture medium. A concentration range of 10-50 µM is a good starting point for spindle studies. Include a DMSO-only vehicle control.

    • (Optional) To enrich for mitotic cells, pre-treat cells with a synchronizing agent like MG132 (e.g., 20 µM for 90 minutes) before adding Ciliobrevin.[6]

    • Remove the old medium from the cells and replace it with the Ciliobrevin-containing or control medium.

    • Incubate for the desired time, typically 1-2 hours for spindle assembly defects.

  • Immunofluorescence Staining: [10]

    • Rinse: Gently rinse the cells once with PHEM buffer pre-warmed to 37°C.

    • Permeabilize: Add lysis buffer (PHEM + 1.0% Triton X-100) and incubate for 5 minutes at 37°C.

    • Wash: Quickly wash the cells in PHEM buffer.

    • Fix: Add freshly made 4% PFA in PHEM and incubate for 20 minutes at 37°C.

    • Wash: Wash cells three times for 5 minutes each with PHEM-T.

    • Block: Rinse quickly in PHEM, then add blocking buffer (10% BDS in PHEM) and incubate for 1 hour at room temperature.

    • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in 5% BDS in PHEM. Remove blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

    • Wash: Wash the cells five times for 3 minutes each in PHEM-T.

    • Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in 5% BDS. Incubate the cells with the secondary antibody solution for 45-60 minutes at room temperature, protected from light.

    • Wash: Wash the cells five times for 3 minutes each in PHEM-T, protected from light.

    • DNA Staining: Incubate cells in a DAPI solution (2 ng/ml in PHEM) for 5 minutes.

    • Final Wash & Mounting: Rinse coverslips five times in PHEM-T, followed by a quick final rinse in PHEM. Mount the coverslips onto glass slides using an antifade solution. Seal the edges with nail polish and store at 4°C, protected from light.

  • Microscopy and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of mitotic cells in different channels (DAPI for DNA, Alexa 488 for microtubules, Alexa 568 for centrosomes).

    • Quantify spindle phenotypes by categorizing mitotic cells as having normal bipolar spindles or abnormal spindles (e.g., multipolar, unfocused poles, collapsed). At least 150-200 spindles should be counted per condition for statistical relevance.[6]

Visualizations

G Ciliobrevin This compound Dynein Cytoplasmic Dynein (AAA+ ATPase Motor) Ciliobrevin->Dynein MT_Focusing Microtubule (-) End Focusing at Spindle Poles Dynein->MT_Focusing enables Spindle_Defect Spindle Defects (Unfocused, Multipolar) Dynein->Spindle_Defect Spindle_Pole Focused Bipolar Spindle Poles MT_Focusing->Spindle_Pole

Caption: Mechanism of this compound-induced spindle defects.

G start Seed Cells on Coverslips treatment Treat with this compound (or DMSO control) start->treatment fix_perm Permeabilize and Fix Cells (e.g., Triton X-100, PFA) treatment->fix_perm blocking Block with Serum fix_perm->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-α/γ-tubulin) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies & DAPI primary_ab->secondary_ab imaging Image with Fluorescence Microscope secondary_ab->imaging analysis Quantify Spindle Phenotypes imaging->analysis

Caption: Experimental workflow for analyzing spindle defects.

References

Utilizing Ciliobrevin A for High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable and reversible small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein. By specifically targeting the ATPase activity of dynein, this compound disrupts a multitude of essential cellular processes that are dependent on microtubule-based transport. This includes, but is not limited to, the formation and function of the primary cilium, intracellular organelle trafficking, and the accurate segregation of chromosomes during mitosis. These functions make this compound an invaluable tool for studying the roles of cytoplasmic dynein in both normal physiology and disease. Furthermore, its well-defined mechanism of action makes it an excellent positive control for high-throughput screening (HTS) assays aimed at discovering novel modulators of dynein-dependent pathways.

This document provides detailed application notes and protocols for the effective utilization of this compound in HTS campaigns, with a focus on assays for ciliogenesis and intracellular transport.

Mechanism of Action

This compound acts as a specific antagonist of cytoplasmic dynein.[1] Its inhibitory effect is believed to be nucleotide-competitive, interfering with the ATP hydrolysis that powers the dynein motor. This inhibition disrupts the dynein-driven movement of cargo along microtubules. A key cellular process affected by this compound is the functioning of the primary cilium, a microtubule-based organelle that acts as a cellular antenna for various signaling pathways, most notably the Hedgehog (Hh) pathway.

In the context of Hedgehog signaling, cytoplasmic dynein 2 is responsible for the retrograde transport of key pathway components, such as Smoothened (Smo) and the Gli transcription factors, out of the cilium.[2][3][4] By inhibiting this retrograde transport, this compound leads to the accumulation of these components within the cilium, thereby modulating pathway activity.[2][3][4]

Data Presentation

The following tables summarize the quantitative data for this compound in relevant cell-based assays. It is important to note that IC50 and EC50 values can vary depending on the cell line, assay conditions, and specific endpoint being measured.[5][6][7][8]

Table 1: Inhibitory Concentration (IC50) of this compound in Hedgehog Signaling

Cell LineAssay TypeEndpoint MeasuredIC50 (µM)Reference
Shh-LIGHT2Reporter Gene AssayShh-induced Hh pathway activation~7[9]

Table 2: Dose-Dependent Effects of this compound on Ciliogenesis and Intracellular Transport

Assay TypeCell Line/SystemParameter MeasuredThis compound ConcentrationObserved EffectReference
Ciliogenesis AssayMouse Embryonic FibroblastsPrimary cilia formation10-30 µMPerturbation of primary cilia formation[9]
Intracellular TransportC. elegans chemosensory ciliaRetrograde IFT-dynein velocity0.7 mM (prolonged)~24% reduction[10]
Intracellular TransportC. elegans chemosensory ciliaAnterograde (OSM-3) velocity0.7 mM (prolonged)~31% reduction[10]
Axonal TransportEmbryonic chicken DRG neuronsRetrograde and anterograde transport of organelles20 µMInhibition of transport[11][12]
Peroxisome MotilityDrosophila S2 cellsPeroxisome movementNot specifiedAbrogation of movement

Experimental Protocols

Protocol 1: High-Content Screening Assay for Modulators of Ciliogenesis

This protocol is designed to identify compounds that affect the formation of primary cilia using high-content imaging. This compound is used as a positive control for cilia disruption.

Materials:

  • Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Serum-free DMEM/F-12 medium

  • 384-well clear-bottom imaging plates

  • This compound (stock solution in DMSO)

  • Test compounds (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Primary antibody: anti-Arl13b (a cilia marker)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed hTERT-RPE1 cells into 384-well imaging plates at a density that will result in a confluent monolayer after 24 hours.

  • Serum Starvation: After 24 hours, aspirate the growth medium and replace it with serum-free medium to induce ciliogenesis.

  • Compound Treatment: Add test compounds and controls (this compound at a final concentration of 20 µM and DMSO as a vehicle control) to the wells. Incubate for 24-48 hours.

  • Fixation and Permeabilization:

    • Gently aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-Arl13b primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify and count the number of nuclei (DAPI) and the number of cilia (Arl13b-positive structures).

    • Calculate the percentage of ciliated cells for each well.

    • Normalize the data to the DMSO control and determine the effect of the test compounds.

Protocol 2: High-Throughput Assay for Dynein-Based Intracellular Transport

This protocol utilizes a chemically inducible system to monitor the dynein-dependent clustering of peroxisomes at the microtubule-organizing center (MTOC) as a measure of intracellular transport. This compound serves as a positive control for transport inhibition.[1][13][14][15]

Materials:

  • U-2 OS cell line stably expressing GFP-BicD2N-FRB and PTS1-RFP-FKBP (peroxisome targeting signal)

  • McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well imaging plates

  • Rapamycin (to induce dimerization and transport)

  • This compound (stock solution in DMSO)

  • Test compounds (in DMSO)

  • Hoechst 33342

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed the engineered U-2 OS cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with test compounds or controls (this compound at a final concentration of 20 µM and DMSO vehicle control) for 30 minutes.

  • Induction of Transport: Add rapamycin to a final concentration of 2 nM to all wells to induce the recruitment of dynein to the peroxisomes and initiate their transport.

  • Incubation: Incubate the plates for 2.5 hours at 37°C.

  • Staining: Add Hoechst 33342 to the medium to stain the nuclei.

  • Live-Cell Imaging: Acquire images using a high-content imaging system equipped for live-cell imaging. Capture images in the GFP, RFP, and DAPI channels.

  • Image Analysis:

    • Use image analysis software to identify nuclei and cell boundaries.

    • Quantify the clustering of the RFP-tagged peroxisomes in the perinuclear region. This can be measured as the integrated intensity or the area of the clustered RFP signal.

    • Normalize the data to the rapamycin-treated DMSO control (maximum clustering) and this compound-treated control (inhibited clustering).

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Smo_cilia Smo Smo->Smo_cilia Translocates to Cilium SUFU SUFU Smo_cilia->SUFU Inhibits SUFU-Gli complex Gli_cilia Gli Gli_A Gli Activator (GliA) Gli_cilia->Gli_A Processing to Activator Dynein Cytoplasmic Dynein 2 Dynein->Smo_cilia Retrograde Transport Dynein->Gli_cilia Retrograde Transport Gli Gli SUFU->Gli Sequesters Gli->Gli_cilia Enters Cilium Target_Genes Target Gene Expression Gli_A->Target_Genes Ciliobrevin_A This compound Ciliobrevin_A->Dynein Inhibits

Caption: Hedgehog signaling pathway and the role of cytoplasmic dynein.

HTS_Workflow Start Start Plate_Cells Plate cells in 384-well plates Start->Plate_Cells Add_Compounds Add test compounds & this compound (control) Plate_Cells->Add_Compounds Induce_Phenotype Induce phenotype (e.g., serum starvation or rapamycin) Add_Compounds->Induce_Phenotype Incubate Incubate Induce_Phenotype->Incubate Stain_Fix Fix and stain cells (or live-cell imaging) Incubate->Stain_Fix Image_Acquisition High-content image acquisition Stain_Fix->Image_Acquisition Image_Analysis Automated image analysis Image_Acquisition->Image_Analysis Data_Analysis Data normalization and hit identification Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HTS of dynein inhibitors.

References

Ciliobrevin A: A Potent Tool for Elucidating Neuronal Axonal Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a cell-permeable small molecule that has emerged as a valuable tool for studying the intricate processes of neuronal axonal transport. By specifically inhibiting the ATPase activity of cytoplasmic dynein, a motor protein crucial for retrograde transport along microtubules, this compound allows for the acute and reversible disruption of this essential cellular function. This enables researchers to investigate the roles of dynein-mediated transport in neuronal development, function, and its implications in various neurodegenerative diseases. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying neuronal axonal transport.

Mechanism of Action

This compound functions as a specific inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1] It is believed to act in an ATP-competitive manner, binding to the ATP-binding site within the dynein motor domain and thereby preventing the hydrolysis of ATP that powers the movement of dynein along microtubules.[2] This inhibition effectively stalls dynein-mediated retrograde transport, leading to the accumulation of cargo destined for the cell body. While this compound is a potent dynein inhibitor, it has been shown to have minimal effects on kinesin-mediated anterograde transport in in vitro assays.[3]

cluster_0 Normal Axonal Transport cluster_1 Inhibition by this compound Dynein Dynein Microtubule Microtubule Dynein->Microtubule walks along ADP ADP Dynein->ADP releases Inactive Dynein Inactive Dynein Cargo Cargo Cargo->Dynein binds ATP ATP ATP->Dynein hydrolyzes ATP->Inactive Dynein blocked This compound This compound This compound->Inactive Dynein binds & inhibits ATPase activity

Mechanism of this compound Inhibition.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its widely used analog, Ciliobrevin D, on dynein activity and neuronal axonal transport.

Table 1: In Vitro Inhibition Data

CompoundTargetAssayIC50Reference
This compoundCytoplasmic DyneinATPase Activity52.0 µM[4]
This compoundHedgehog PathwayShh-induced Activation7 µM[5][6]
Ciliobrevin DCytoplasmic Dynein 2Microtubule Gliding20 ± 1.0 µM

Table 2: Effects on Neuronal Axonal Transport

CompoundNeuronal TypeCargoConcentrationObserved EffectReference
Ciliobrevin DEmbryonic Chicken DRGMitochondria, Lysosomes, Golgi-derived vesicles20 µMInhibition of both retrograde and anterograde transport.[3]
Ciliobrevin DEmbryonic Chicken DRGGolgi-derived vesicles20 µMReduced percentage of motile vesicles from 84.4% to 17.9%.
This compound--20-50 µMCommonly used effective concentration range in in vitro assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of this compound in anhydrous DMSO. A concentration of 10-50 mM is recommended. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 358.18 g/mol ), dissolve 3.58 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage. Note that the efficacy of the drug may decrease after 3 months of storage at -20°C. For optimal results, freshly prepared solutions are recommended.

Protocol 2: Live-Cell Imaging of Axonal Transport Inhibition

This protocol outlines a general procedure for observing the acute effects of this compound on the axonal transport of mitochondria in cultured primary neurons.

Materials:

  • Cultured primary neurons (e.g., dorsal root ganglion (DRG) or cortical neurons) on glass-bottom dishes

  • MitoTracker™ Red CMXRos or other suitable mitochondrial fluorescent probe

  • Complete neuronal culture medium

  • This compound stock solution (from Protocol 1)

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Start Start Neuron Culture Neuron Culture Start->Neuron Culture Label Mitochondria Label Mitochondria Neuron Culture->Label Mitochondria e.g., MitoTracker Acquire Baseline Images Acquire Baseline Images Label Mitochondria->Acquire Baseline Images Time-lapse imaging Add this compound Add this compound Acquire Baseline Images->Add this compound Control vs. Treatment Acquire Post-Treatment Images Acquire Post-Treatment Images Add this compound->Acquire Post-Treatment Images Time-lapse imaging Data Analysis Data Analysis Acquire Post-Treatment Images->Data Analysis Kymograph generation End End Data Analysis->End

Experimental Workflow for Axonal Transport Imaging.

Procedure:

  • Cell Culture and Labeling:

    • Plate primary neurons on glass-bottom dishes suitable for high-resolution microscopy.

    • Allow the neurons to mature and extend axons for at least 3-5 days in vitro.

    • On the day of the experiment, label mitochondria by incubating the neurons with MitoTracker™ Red CMXRos (e.g., 50-100 nM) in complete culture medium for 15-30 minutes at 37°C.

    • Wash the cells twice with pre-warmed complete culture medium to remove excess dye.

  • Live-Cell Imaging - Baseline:

    • Place the dish on the microscope stage within the environmental chamber.

    • Identify a healthy neuron with a long, clearly visible axon.

    • Acquire baseline time-lapse images of mitochondrial transport. A typical imaging paradigm is to capture images every 2-5 seconds for 2-5 minutes.

  • This compound Treatment:

    • Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed complete culture medium. A final concentration of 20-50 µM is a good starting point. Prepare a vehicle control (DMSO) at the same final concentration.

    • Carefully add the this compound or vehicle control solution to the culture dish.

  • Live-Cell Imaging - Post-Treatment:

    • Immediately begin acquiring time-lapse images of the same axon using the same imaging parameters as the baseline. The effects of this compound are typically observable within 20 minutes.[3] Continue imaging for at least 30-60 minutes to observe the full effect.

  • Data Analysis:

    • Generate kymographs from the time-lapse image series using software such as ImageJ/Fiji. A kymograph will display the movement of mitochondria along the axon over time.

    • From the kymographs, quantify parameters such as:

      • Velocity: The slope of the lines on the kymograph represents the velocity of mitochondrial movement.

      • Directionality: Differentiate between anterograde (away from the cell body) and retrograde (towards the cell body) transport.

      • Mobile vs. Stationary Mitochondria: Quantify the percentage of mitochondria that are moving versus those that are stationary.

      • Pause Frequency: The number of times a mitochondrion stops moving during the observation period.

Logical Relationships in Axonal Transport Dynamics

The bidirectional movement of cargo along axons is a tightly regulated process involving the coordinated action of kinesin and dynein motors. Inhibition of dynein with this compound has been observed to not only block retrograde transport but also to affect anterograde movement, suggesting a complex interplay between these two motor protein families.

Axonal Cargo Axonal Cargo Kinesin Kinesin Axonal Cargo->Kinesin binds for Dynein Dynein Axonal Cargo->Dynein binds for Anterograde Transport Anterograde Transport Kinesin->Anterograde Transport drives Dynein->Kinesin potential coordination/ interdependence Retrograde Transport Retrograde Transport Dynein->Retrograde Transport drives This compound This compound This compound->Dynein inhibits

Interplay of Motor Proteins in Axonal Transport.

Conclusion

This compound is a powerful and specific inhibitor of cytoplasmic dynein, making it an indispensable tool for dissecting the molecular mechanisms of neuronal axonal transport. By providing acute and reversible inhibition, it allows for detailed investigations into the dynamics of cargo movement and the consequences of disrupted retrograde transport. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of neuronal physiology and pathology.

References

Application Notes and Protocols: The Use of Ciliobrevin A in Developmental Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of cytoplasmic dynein 1 and 2, members of the AAA+ (ATPases Associated with diverse cellular Activities) family of motor proteins.[1][2][3] By inhibiting the ATPase activity of dynein, this compound disrupts microtubule-dependent retrograde transport.[4][5] This mechanism of action makes it a valuable tool for investigating a multitude of cellular processes that are crucial during embryonic development.

Primary cilia, microtubule-based organelles that act as sensory and signaling hubs, are critically dependent on dynein-mediated intraflagellar transport (IFT) for their assembly, maintenance, and function.[6] Consequently, this compound treatment perturbs primary cilia structure and function.[1][7] One of the most significant signaling pathways orchestrated by the primary cilium is the Hedgehog (Hh) pathway, a cornerstone of embryonic patterning and cell fate specification.[6] this compound acts as an antagonist of the Hh pathway, blocking Sonic hedgehog (Shh)-induced signaling downstream of Smoothened (Smo).[1]

Beyond its effects on ciliogenesis and Hedgehog signaling, this compound also impacts other dynein-dependent processes vital for development, including mitosis and cell division, organelle transport, and the establishment of left-right asymmetry.[2][3][8][9] These multifaceted effects make this compound a powerful chemical probe for dissecting the intricate roles of cytoplasmic dynein and primary cilia in developmental biology.

Mechanism of Action

This compound's primary molecular target is the AAA+ ATPase domain of cytoplasmic dynein.[2] By inhibiting ATP hydrolysis, it stalls the motor protein, thereby blocking the retrograde transport of cargo along microtubules. This disruption has several key downstream consequences relevant to developmental biology:

  • Inhibition of Intraflagellar Transport (IFT): Dynein 2 is essential for the retrograde transport of IFT particles from the ciliary tip back to the base. Inhibition of this process by this compound leads to the accumulation of IFT components and signaling molecules within the cilium, ultimately causing defects in ciliogenesis and ciliary function.[3][5]

  • Disruption of Hedgehog Signaling: The Hedgehog signaling pathway is intricately linked to the primary cilium. Key components of the pathway, such as the transmembrane protein Smoothened (Smo) and the Gli transcription factors, traffic into and out of the cilium in a regulated manner. By disrupting ciliary transport, this compound prevents the proper localization and processing of these components, leading to the inhibition of Hh target gene expression.[1]

  • Interference with Mitosis: Cytoplasmic dynein 1 plays a critical role in mitotic spindle assembly and chromosome segregation. This compound treatment can lead to defects in spindle pole focusing and kinetochore-microtubule attachments, resulting in mitotic arrest and abnormal cell division.[2][3]

  • Impairment of Axonal Transport: In the developing nervous system, dynein is responsible for the retrograde transport of essential signaling molecules and organelles from the axon terminal to the cell body. This compound has been shown to inhibit this process, affecting neuronal development and function.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various experimental systems.

ParameterValueModel SystemReference
IC50 (Hedgehog Pathway) 7 µMShh-induced signaling in cultured cells[1]
TreatmentConcentrationDurationEffect on Ciliary LengthModel SystemReference
This compound0.7 mM5 minutesReduced from ~8.3 µm to ~5.8 µmC. elegans chemosensory cilia[7]
ConcentrationEffect on Flagellar Beat FrequencyModel SystemReference
100 µMComplete cessation within 5-10 minutesSea urchin spermatozoa[10]

| Parameter | Treatment | Effect | Model System | Reference | | :--- | :--- | :--- | :--- | | Microtubule Content | 20 µM Ciliobrevin D (30 min) | Decreased in distal axons | Cultured sensory neurons |[4] | | Tyrosinated Tubulin | 20 µM Ciliobrevin D (30 min) | Decreased levels in distal axons | Cultured sensory neurons |[4] | | Acetylated Tubulin | 20 µM Ciliobrevin D (30 min) | Decreased levels in distal axons | Cultured sensory neurons |[4] |

Experimental Protocols

Protocol 1: Inhibition of Hedgehog Signaling in Cell Culture

This protocol describes the use of this compound to inhibit Hedgehog signaling in a responsive cell line, such as NIH/3T3 cells.

Materials:

  • NIH/3T3 cells

  • DMEM (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Sonic hedgehog (Shh) conditioned medium or recombinant Shh protein

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • Luciferase reporter assay system (for quantitative analysis)

  • Reagents for immunofluorescence or qPCR

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Serum Starvation: Once confluent, aspirate the growth medium and replace it with a low-serum medium (e.g., DMEM with 0.5% FBS) for 12-24 hours to induce primary cilia formation.

  • This compound Treatment: Prepare serial dilutions of this compound in a low-serum medium. A typical concentration range to test is 1-50 µM. Also, prepare a vehicle control with the same concentration of DMSO.

  • Hedgehog Pathway Activation: Add the this compound dilutions or vehicle control to the cells, followed by the addition of Shh conditioned medium or recombinant Shh protein to activate the Hedgehog pathway.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Luciferase Assay: If using a Gli-responsive luciferase reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of Hedgehog target genes (e.g., Gli1, Ptch1).

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for key Hedgehog pathway components (e.g., Smo, Gli2) to observe their ciliary localization.

Protocol 2: Analysis of Ciliogenesis in Zebrafish Embryos

This protocol outlines a method for treating zebrafish embryos with this compound to study its effects on ciliogenesis.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (E3)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Petri dishes

  • Microscope with DIC or fluorescence capabilities

  • Antibodies for immunofluorescence (e.g., anti-acetylated tubulin to label cilia)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% goat serum)

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to the desired developmental stage (e.g., gastrulation, somitogenesis).

  • Dechorionation: Manually dechorionate the embryos using fine forceps.

  • This compound Treatment: Prepare a working solution of this compound in E3 medium. A suggested starting concentration is 10-50 µM. Prepare a vehicle control with the same concentration of DMSO.

  • Incubation: Place the dechorionated embryos in Petri dishes containing the this compound solution or vehicle control and incubate at 28.5°C. Observe the embryos periodically for any developmental defects.

  • Fixation: At the desired time point, fix the embryos in 4% paraformaldehyde overnight at 4°C.

  • Immunofluorescence Staining:

    • Wash the fixed embryos with PBS.

    • Permeabilize the embryos with PBS containing 0.1% Triton X-100.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with a primary antibody against a ciliary marker (e.g., anti-acetylated tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the embryos and image using a confocal or fluorescence microscope.

  • Analysis: Quantify ciliary length and number in different tissues of the treated and control embryos.

Protocol 3: Mouse Embryo Culture and Treatment

This protocol provides a general guideline for treating pre-implantation mouse embryos with this compound in culture.

Materials:

  • Pre-implantation mouse embryos (e.g., morula or blastocyst stage)

  • KSOM or other suitable embryo culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Culture dishes

  • Mineral oil

  • Incubator (37°C, 5% CO2)

Procedure:

  • Embryo Collection: Collect mouse embryos at the desired pre-implantation stage.[11][12]

  • Culture Setup: Prepare microdrops of embryo culture medium under mineral oil in a culture dish and equilibrate in the incubator.[11]

  • This compound Treatment: Add this compound to the culture medium at the desired final concentration (e.g., 5-20 µM). Prepare a vehicle control with DMSO.

  • Embryo Culture: Transfer the embryos into the treatment or control drops and culture them in the incubator.

  • Analysis: Monitor embryo development and morphology over time. At specific time points, embryos can be fixed for immunofluorescence analysis of ciliary markers, cell lineage markers, or components of relevant signaling pathways.

Visualizations

Signaling Pathway Diagram

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ptch1 Ptch1 Shh->Ptch1 binds Smo Smo Ptch1->Smo inhibits Gli Gli Smo->Gli activates Dynein Dynein 2 Gli->Dynein retrograde transport SuFu SuFu Gli->SuFu sequestered by Gli_processed Gli (Repressor/Activator) Gli->Gli_processed processing Dynein->Gli TargetGenes Target Gene Expression Gli_processed->TargetGenes regulates CiliobrevinA This compound CiliobrevinA->Dynein inhibits

Caption: Inhibition of Hedgehog signaling by this compound.

Experimental Workflow Diagram

CiliobrevinA_Workflow cluster_molecular Molecular Readouts start Start: Developmental System (Cells, Embryos) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment phenotype Phenotypic Analysis (Microscopy, Morphometrics) treatment->phenotype molecular Molecular Analysis treatment->molecular data Data Interpretation phenotype->data molecular->data if_staining Immunofluorescence (Cilia, Spindles, Proteins) qpcr qPCR (Target Gene Expression) western Western Blot (Protein Levels)

Caption: General experimental workflow for studying this compound effects.

Logical Relationship Diagram

CiliobrevinA_Effects CiliobrevinA This compound Dynein Cytoplasmic Dynein Inhibition CiliobrevinA->Dynein RetrogradeTransport Disrupted Retrograde Transport Dynein->RetrogradeTransport Ciliogenesis Defective Ciliogenesis RetrogradeTransport->Ciliogenesis Mitosis Mitotic Defects RetrogradeTransport->Mitosis AxonalTransport Impaired Axonal Transport RetrogradeTransport->AxonalTransport Hedgehog Hedgehog Pathway Inhibition Ciliogenesis->Hedgehog DevelopmentalDefects Developmental Defects (e.g., Patterning, Neurulation) Hedgehog->DevelopmentalDefects Mitosis->DevelopmentalDefects AxonalTransport->DevelopmentalDefects

Caption: Cascade of cellular effects induced by this compound.

References

Methods for In Vivo Delivery and Administration of Ciliobrevin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of the AAA+ ATPase motor protein cytoplasmic dynein.[1][2] By targeting dynein, this compound disrupts essential cellular processes such as intracellular transport, mitosis, and ciliogenesis. Its ability to inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis that is often dysregulated in cancer, has made it a valuable tool in biomedical research.[3] These application notes provide a comprehensive overview of the methods for the in vivo delivery and administration of this compound, designed to assist researchers in designing and executing preclinical studies. While in vivo data for this compound is limited, this document compiles available information and provides generalizable protocols based on its chemical properties and data from its analog, Ciliobrevin D.

Mechanism of Action: Dynein Inhibition and Hedgehog Pathway Modulation

This compound exerts its biological effects primarily through the inhibition of cytoplasmic dynein's ATPase activity.[1] This inhibition disrupts the retrograde transport of various cellular cargoes along microtubules. A key consequence of dynein inhibition by this compound is the modulation of the Hedgehog signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. This compound blocks the pathway downstream of the Smoothened (Smo) receptor.

cluster_Hedgehog_Pathway Hedgehog Signaling Pathway cluster_CiliobrevinA_Action This compound Inhibition Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates This compound This compound Cytoplasmic Dynein Cytoplasmic Dynein This compound->Cytoplasmic Dynein Inhibits Intraflagellar Transport Intraflagellar Transport Cytoplasmic Dynein->Intraflagellar Transport Required for Intraflagellar Transport->SMO Regulates trafficking

Fig. 1: this compound's impact on Hedgehog signaling.

Physicochemical Properties and Formulation for In Vivo Use

A critical aspect of successful in vivo studies is the appropriate formulation of the therapeutic agent. This compound is a crystalline solid with poor aqueous solubility.

PropertyValueReference
Molecular Weight358.18 g/mol
Solubility in DMSO~20 mg/mL[2]
Solubility in AqueousSparingly soluble[2]
Recommended Storage-20°C as a solid

Due to its low water solubility, this compound must be formulated in a vehicle suitable for animal administration. A common approach for such hydrophobic compounds is to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with a co-solvent system.

Recommended Vehicle for In Vivo Administration:

A suggested vehicle for preparing this compound for in vivo use consists of a mixture of DMSO, PEG300, Tween-80, and saline. This formulation helps to maintain the solubility and stability of the compound in an aqueous environment suitable for injection.

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Experimental Protocols for In Vivo Administration

While specific in vivo studies detailing the administration of this compound are not abundant in published literature, the following protocols are based on general practices for administering poorly soluble compounds to animal models and information available for its analog, Ciliobrevin D. It is crucial to perform dose-response and toxicity studies to determine the optimal and safe dosage for your specific animal model and research question.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal (IP) injection in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).

    • Vortex or sonicate until the this compound is completely dissolved.

  • Working Solution Preparation (Example for a final concentration of 2.5 mg/mL):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

    • Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Vortex to ensure a homogenous solution.

    • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration:

    • Use the freshly prepared working solution for animal injections. It is not recommended to store the final aqueous formulation for extended periods.

cluster_Workflow In Vivo Formulation Workflow A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Add PEG300 B->C D Add Tween-80 C->D E Add Saline (Working Solution) D->E F Administer to Animal E->F

Fig. 2: this compound formulation workflow.
Protocol 2: Intraperitoneal (IP) Administration in Mice

IP injection is a common route for systemic administration of therapeutic agents in preclinical studies.

Materials:

  • Prepared this compound working solution

  • Mouse restraint device

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Accurately weigh the mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdomen. One person can restrain the mouse by scruffing the neck and securing the tail, while a second person performs the injection.

  • Injection Site:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[4]

    • Wipe the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[4]

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

In Vivo Administration of Ciliobrevin D: A Case Study

While specific in vivo protocols for this compound are scarce, studies on its analog, Ciliobrevin D, can provide valuable insights. In a study investigating the role of dynein in the testis, Ciliobrevin D was administered to adult male Sprague-Dawley rats via local injection.[5]

ParameterDescriptionReference
Animal ModelAdult male Sprague-Dawley rats[5]
Administration RouteLocal injection into the testis[5]
Dosage15 µM per testis[5]

This study highlights the feasibility of local administration to target specific tissues and minimize systemic toxicity. The formulation for this study likely involved dissolving Ciliobrevin D in a vehicle suitable for injection, similar to the one described for this compound.

Considerations for In Vivo Studies

  • Toxicity: It is imperative to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model and administration route.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Characterizing the PK/PD profile of this compound is essential to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its biological effects.

  • Control Groups: Always include appropriate control groups, such as a vehicle-only control, to ensure that the observed effects are due to this compound and not the administration vehicle.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Conclusion

This compound is a valuable research tool for studying the roles of cytoplasmic dynein and the Hedgehog pathway in various physiological and pathological processes. While its poor aqueous solubility presents a formulation challenge, the use of a DMSO-based co-solvent system allows for its effective in vivo administration. The protocols and information provided in these application notes serve as a guide for researchers to design and implement their own in vivo studies with this compound. Rigorous dose-finding and toxicity assessments are critical first steps for any successful preclinical investigation.

References

Designing a Time-Course Experiment with Ciliobrevin A Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for designing and executing a time-course experiment to investigate the cellular effects of Ciliobrevin A, a potent and specific inhibitor of the AAA+ ATPase motor protein, cytoplasmic dynein.[1][2][3][4] By inhibiting dynein, this compound disrupts various cellular processes, including intracellular transport, mitosis, and ciliogenesis.[3][5][6][7][8] Understanding the temporal dynamics of these effects is crucial for both basic research and drug development. These application notes offer detailed protocols for assessing cell viability, analyzing mitotic progression, and observing effects on organelle organization over a 48-hour treatment period with this compound.

Introduction

Cytoplasmic dynein is a microtubule-based motor protein responsible for retrograde transport of a wide array of cellular cargoes, such as organelles, vesicles, and protein complexes, toward the minus-ends of microtubules. It plays a critical role in the proper functioning of the Golgi apparatus, the formation and maintenance of primary cilia, and the accurate segregation of chromosomes during mitosis.

This compound has been identified as a small molecule inhibitor of cytoplasmic dynein.[1][3][4] It acts by targeting the ATPase activity of the dynein heavy chain, thereby preventing its motor function.[3] This inhibition leads to a cascade of cellular consequences, making this compound a valuable tool for studying dynein-dependent processes and a potential lead compound for therapeutic development in diseases where these processes are dysregulated.

A time-course experiment is essential to dissect the primary and secondary effects of this compound treatment. Short-term exposure may reveal immediate impacts on dynamic processes like organelle transport, while longer-term treatment can uncover effects on cell cycle progression, viability, and the structural integrity of organelles like the Golgi apparatus.

Signaling Pathway Affected by this compound

cluster_0 Cytoplasmic Dynein Motor Complex cluster_1 Microtubule-Based Transport Dynein Cytoplasmic Dynein 1/2 Dynactin Dynactin Complex Dynein->Dynactin interacts with MT Microtubule Dynein->MT moves along Cargo Cellular Cargo (Organelles, Vesicles, etc.) Dynactin->Cargo binds to MT_Minus Minus End (e.g., Centrosome) MT_Plus Plus End (Cell Periphery) MT_Minus->MT_Plus CiliobrevinA This compound CiliobrevinA->Dynein inhibits ATPase activity

Caption: this compound inhibits the ATPase activity of cytoplasmic dynein, disrupting microtubule-based retrograde transport.

Experimental Design and Workflow

This time-course experiment is designed to provide a comprehensive understanding of the cellular response to this compound over 48 hours. The workflow involves treating a suitable cell line (e.g., HeLa, RPE-1) with a predetermined concentration of this compound and harvesting samples at multiple time points for various analyses.

cluster_0 Experimental Setup cluster_2 Analyses start Seed Cells treat Treat with this compound (or DMSO control) start->treat tp0 0 h tp6 6 h tp12 12 h tp24 24 h tp48 48 h viability Cell Viability (MTT Assay) western Western Blot (Mitotic Markers) if_mitosis Immunofluorescence (Mitotic Phenotypes) if_golgi Immunofluorescence (Golgi Morphology) live_cell Live-Cell Imaging (Organelle Transport) tp6->viability tp6->western tp6->if_mitosis tp6->if_golgi tp6->live_cell tp12->viability tp12->western tp12->if_mitosis tp12->if_golgi tp24->viability tp24->western tp24->if_mitosis tp24->if_golgi tp48->viability tp48->western

Caption: Experimental workflow for the time-course analysis of this compound treatment effects.

Materials and Reagents

  • Cell Line: HeLa or RPE-1 cells

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: (e.g., from Cayman Chemical or Tocris Bioscience)

  • DMSO: (Vehicle control)

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • SDS-HCl Solution

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary Antibodies:

    • Rabbit anti-Phospho-Histone H3 (Ser10)

    • Mouse anti-α-tubulin

    • Human anti-centromere antibody (ACA/CREST)

    • Rabbit anti-GM130 (for Golgi)

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • Goat anti-rabbit IgG (Alexa Fluor 488)

    • Goat anti-mouse IgG (Alexa Fluor 594)

    • Goat anti-human IgG (Alexa Fluor 647)

  • DAPI: (4',6-diamidino-2-phenylindole)

  • RIPA Lysis Buffer

  • Proteinase and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • PVDF Membranes

  • Chemiluminescent Substrate

  • Live-cell organelle stains (e.g., MitoTracker, LysoTracker)

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed HeLa or RPE-1 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates with coverslips for immunofluorescence, 10 cm dishes for Western blotting) to reach 60-70% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the culture medium with the medium containing this compound or DMSO.

  • Incubation: Incubate the cells for the designated time points (0, 6, 12, 24, and 48 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Cell Viability Assessment (MTT Assay)
  • At each time point, add 10 µL of 12 mM MTT stock solution to each well of a 96-well plate.[2]

  • Incubate for 4 hours at 37°C.[2]

  • Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[2]

  • Incubate for an additional 4 hours at 37°C.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the absorbance values to the 0-hour time point for each treatment group.

Protocol 3: Western Blotting for Mitotic Markers
  • Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Phospho-Histone H3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the protein levels, normalized to the loading control.

Protocol 4: Immunofluorescence for Mitotic Phenotypes and Golgi Morphology
  • Fixation and Permeabilization: At each time point, fix cells grown on coverslips with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin, anti-ACA, anti-GM130) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis:

    • Mitotic Phenotypes: Quantify the percentage of cells in different mitotic stages and score for mitotic defects (e.g., multipolar spindles, misaligned chromosomes).

    • Golgi Morphology: Assess the structure of the Golgi apparatus, looking for fragmentation or dispersion.

Protocol 5: Live-Cell Imaging of Organelle Transport
  • Cell Preparation: Seed cells in glass-bottom dishes suitable for live-cell imaging.

  • Labeling: Incubate cells with fluorescent dyes to label specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.

  • Imaging Setup: Place the dish on a microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

  • Treatment and Imaging: Add this compound or DMSO to the cells and immediately begin time-lapse imaging to capture organelle movement. Acquire images at regular intervals (e.g., every 2-5 seconds) for a total of 5-10 minutes at early time points (e.g., within the first hour of treatment).

  • Analysis: Track the movement of individual organelles over time to determine their velocity and directionality. This can be done using image analysis software with tracking plugins.

Data Presentation

Quantitative data should be summarized in tables for clear comparison across different time points and treatments.

Table 1: Cell Viability (MTT Assay)

Time Point (hours)% Viability (DMSO Control)% Viability (this compound)
0100 ± 5.2100 ± 4.8
698 ± 4.595 ± 5.1
1299 ± 3.988 ± 6.3
2497 ± 5.075 ± 7.2
4896 ± 4.760 ± 8.5
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mitotic Index and Phenotypes

Time Point (hours)TreatmentMitotic Index (%)Abnormal Mitoses (%)
6DMSO4.2 ± 0.82.1 ± 0.5
This compound15.8 ± 2.178.5 ± 5.6
12DMSO4.5 ± 0.72.5 ± 0.6
This compound25.3 ± 3.585.2 ± 4.9
24DMSO4.1 ± 0.92.3 ± 0.4
This compound18.7 ± 2.865.7 ± 6.1
Data are presented as mean ± standard deviation from the analysis of at least 500 cells per condition.

Table 3: Golgi Apparatus Morphology

Time Point (hours)TreatmentNormal Golgi (%)Dispersed Golgi (%)
6DMSO98 ± 1.52 ± 0.5
This compound45 ± 5.255 ± 5.2
12DMSO97 ± 2.13 ± 0.8
This compound20 ± 3.880 ± 3.8
24DMSO98 ± 1.82 ± 0.7
This compound15 ± 2.985 ± 2.9
Data are presented as mean ± standard deviation from the analysis of at least 200 cells per condition.

Conclusion

This comprehensive set of protocols provides a robust framework for investigating the time-dependent effects of this compound on cellular processes. By combining assays for cell viability, mitotic progression, and organelle integrity, researchers can gain a detailed understanding of the cellular consequences of cytoplasmic dynein inhibition. The presented workflow and data presentation formats are designed to facilitate clear and reproducible research, aiding in the characterization of this compound and the development of novel therapeutics targeting dynein-related pathways.

References

Application Notes: Immunofluorescence Staining Following Ciliobrevin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for performing immunofluorescence (IF) staining on cells treated with Ciliobrevin A, a potent and specific inhibitor of cytoplasmic dynein. Proper visualization of cellular structures after drug treatment is critical for understanding its mechanism of action and effects on cellular processes. This compound's role in disrupting dynein-dependent processes, such as cilia formation, mitotic spindle assembly, and intracellular transport, necessitates optimized protocols to ensure high-quality and reliable immunofluorescence results.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the AAA+ ATPase activity of cytoplasmic dynein.[1][2][3][4] This inhibition disrupts a multitude of cellular functions that rely on dynein-mediated microtubule transport, including:

  • Primary Cilia Formation and Function: this compound perturbs the formation of primary cilia and can block signaling pathways, such as the Hedgehog (Hh) pathway, that are dependent on these organelles.[1][2][3]

  • Mitotic Spindle Organization: Dynein is crucial for the proper formation and orientation of the mitotic spindle during cell division.[5] Inhibition by this compound can lead to spindle defects and chromosome misalignment.

  • Intracellular Trafficking: The transport of organelles, vesicles, and proteins along microtubules is heavily reliant on dynein motors. This compound treatment can therefore alter the localization of these cellular components.[5][6]

  • Cytoskeletal Integrity: this compound treatment can lead to a gross disruption of the F-actin cytoskeleton, indicating a cross-talk between microtubule-based transport and actin dynamics.[1]

Given these profound effects on the cytoskeleton and cellular organization, standard immunofluorescence protocols may require adjustments to achieve optimal staining in this compound-treated cells.

Data Presentation: Quantitative Effects of Ciliobrevin D Treatment

The following tables summarize quantitative data from studies investigating the effects of Ciliobrevin D, a derivative of this compound, on cilia and mitotic spindles.

Table 1: Effect of Ciliobrevin D on Cilia in hTERT RPE-1 Cells

Treatment GroupAverage Cilia Length (μm)Percentage of Ciliated Cells (%)
DMSO (Control)3.40 ± 0.6859.67 ± 1.53
50 μM Ciliobrevin D1.22 ± 0.4621.00 ± 3.61

Data adapted from a study on hTERT RPE-1 cells treated for 24 hours after serum withdrawal.[4]

Table 2: Effect of Ciliobrevin D on Spindle Assembly and Chromosome Alignment in Porcine Oocytes

Treatment GroupAberrant Spindles (%)Misaligned Chromosomes (%)
Control~15~10
Ciliobrevin D-treated~45~40

Approximate values derived from graphical data in a study on porcine oocytes.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Signaling Pathway of this compound Action cluster_cell Cell Ciliobrevin_A This compound Cytoplasmic_Dynein Cytoplasmic Dynein (AAA+ ATPase) Ciliobrevin_A->Cytoplasmic_Dynein Inhibits Microtubule_Transport Microtubule-Dependent Transport Cytoplasmic_Dynein->Microtubule_Transport Drives Cellular_Processes Cilia Formation Mitotic Spindle Assembly Organelle Trafficking Microtubule_Transport->Cellular_Processes Enables

Mechanism of this compound Inhibition.

Experimental Workflow for Immunofluorescence Cell_Culture 1. Cell Culture (e.g., on coverslips) Ciliobrevin_A_Treatment 2. This compound Treatment (e.g., 20-50 µM for 1-24h) Cell_Culture->Ciliobrevin_A_Treatment Fixation 3. Fixation (e.g., 4% PFA or cold Methanol) Ciliobrevin_A_Treatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1-0.5% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Antibody 6. Primary Antibody Incubation (Target-specific) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Antibody->Secondary_Antibody Mounting 8. Mounting and Sealing Secondary_Antibody->Mounting Imaging 9. Microscopy and Image Analysis Mounting->Imaging

Immunofluorescence Staining Workflow.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

  • This compound (or Ciliobrevin D)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat/donkey serum in PBS

  • Primary antibodies (specific to the target of interest)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Seeding and this compound Treatment:

    • Seed cells onto sterile glass coverslips in a culture dish at an appropriate density to reach 50-70% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24-48 hours.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-50 µM).

    • Treat cells with the this compound-containing medium for the desired duration (e.g., 1-24 hours). Include a DMSO-only vehicle control.

  • Fixation:

    • For PFA fixation (preserves cell structure well):

      • Gently aspirate the culture medium.

      • Wash the cells once with PBS.

      • Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

      • Wash three times with PBS for 5 minutes each.

    • For Methanol fixation (can improve antibody binding for some epitopes, especially microtubules):

      • Gently aspirate the culture medium.

      • Wash the cells once with PBS.

      • Add ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.

      • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells):

    • Incubate the cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Note: Methanol fixation also permeabilizes the cells, so this step can be skipped.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

    • If using a nuclear counterstain like DAPI or Hoechst, it can be added during the last 10 minutes of this incubation.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with deionized water.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Store the slides at 4°C in the dark until imaging.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

    • For quantitative analysis, acquire images using consistent settings for all experimental groups and use image analysis software to measure parameters such as fluorescence intensity, cilia length, or spindle morphology.

Troubleshooting and Special Considerations

  • Altered Cell Morphology: this compound can cause changes in cell shape and adhesion due to its effects on the cytoskeleton. Handle cells gently during washing steps to prevent detachment.

  • Reduced Staining Intensity: Disruption of microtubule tracks might affect the localization and accessibility of some antigens. Consider trying both PFA and methanol fixation to determine which yields a better signal for your target. Antigen retrieval methods may also be beneficial in some cases.

  • High Background: The disruption of the F-actin cytoskeleton could potentially lead to increased non-specific antibody binding. Ensure thorough blocking and washing steps. Using a higher concentration of BSA or serum in the blocking buffer may help.

  • Control Experiments: Always include a vehicle-only (DMSO) control to compare with the this compound-treated cells. A no-primary-antibody control should also be included to check for non-specific binding of the secondary antibody.

References

Troubleshooting & Optimization

Identifying potential off-target effects of Ciliobrevin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating potential off-target effects of Ciliobrevin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended target of this compound?

This compound is a small-molecule inhibitor that targets the AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain of cytoplasmic dynein 1.[1][2] This inhibition blocks the motor protein's ATPase activity and its ability to move microtubules, thereby disrupting dynein-dependent processes.[3][4]

Q2: What are the principal known off-target effects of this compound?

The most well-characterized off-target effect of this compound is the disruption of the Hedgehog (Hh) signaling pathway.[3][5] This occurs because this compound perturbs the formation and function of primary cilia, which are essential organelles for Hh signal transduction.[1][3] The compound has been shown to block Sonic hedgehog (Shh)-induced pathway activation downstream of the Smoothened (Smo) receptor.[3][5]

Q3: Does this compound affect other motor proteins like kinesins?

In vitro ATPase assays have shown that this compound and its more potent analog, Ciliobrevin D, inhibit the ATPase activity of cytoplasmic dynein but do not significantly affect the ATPase activities of kinesin-1 or kinesin-5.[2][4] However, some cellular studies have reported an unexpected inhibition of both anterograde (typically kinesin-driven) and retrograde transport of organelles like mitochondria and lysosomes.[2][6] This may be due to the complex interplay and interdependence of motor proteins rather than a direct off-target inhibition of kinesins.[2]

Q4: Are other AAA+ ATPases affected by this compound?

Dynein belongs to a large family of AAA+ ATPase proteins. While initial studies did not detect effects of Ciliobrevin on two other AAA+ proteins, p97 and Mcm2-7, the vastness of this protein family means that potential off-target effects on other members cannot be completely ruled out without further specific testing.[2]

Q5: How does the effective concentration for dynein inhibition compare to that for off-target effects?

This compound blocks Hedgehog pathway activation with an IC₅₀ of approximately 7 μM.[3][5] Effective concentrations for inhibiting dynein-dependent cellular processes, such as organelle transport or mitotic spindle assembly, are often reported in the range of 20-100 μM.[5][6] This overlap in effective concentrations highlights the importance of control experiments to distinguish on-target from off-target effects.

Quantitative Data Summary

This table summarizes the key inhibitory concentrations for this compound. Researchers should perform careful dose-response experiments to determine the minimal effective concentration for their specific cell type and assay.

Target/PathwayParameterReported Value (this compound)Notes
Off-Target: Hedgehog SignalingIC₅₀7 μMMeasured as inhibition of Shh-induced pathway activation.[3][5]
On-Target: Dynein-Mediated TransportEffective Conc.20-100 μMConcentration used in various cell-based assays to achieve maximal inhibition of dynein function.[5][6]
On-Target: Dynein ATPase Activity-Concentration-dependent inhibitionSpecific IC₅₀ values for ATPase activity are not consistently reported across studies, but inhibition is confirmed.[4]

Troubleshooting Guide

Issue: My cells exhibit high toxicity or unexpected phenotypes after this compound treatment.

  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity. The DMSO solvent may also contribute to toxicity at higher concentrations.[7]

  • Solution:

    • Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 1 μM to 100 μM) to identify the lowest concentration that produces the desired on-target phenotype.

    • Run a Viability Assay: Concurrently with your main experiment, perform a cell viability assay (e.g., MTT or live/dead staining) to ensure the observed phenotype is not a secondary consequence of cell death.

    • Control for Solvent: Ensure the final concentration of the solvent (typically DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (usually <0.5%).[7]

Issue: I am observing the inhibition of both anterograde and retrograde transport.

  • Possible Cause: While Ciliobrevin D has been shown to inhibit both directions of organelle transport in axons, this is not necessarily due to a direct off-target effect on kinesins.[2][6] The cellular machinery for bidirectional transport is highly coordinated, and stalling one motor type can physically hinder the other.

  • Solution:

    • Acknowledge Interdependence: Recognize that disrupting dynein can secondarily impair anterograde transport. Interpret results cautiously, focusing on the primary inhibition of retrograde movement.[2]

Issue: How can I be certain my observed phenotype is due to dynein inhibition and not an off-target effect on cilia/Hedgehog signaling?

  • Possible Cause: The phenotype may be a result of disrupted primary cilia function, which is a known off-target effect.[3]

  • Solution:

    • Use Alternative Inhibitors: If available, use other dynein inhibitors with different chemical scaffolds to see if they replicate the phenotype.

    • Genetic Disruption: The gold standard is to compare the inhibitor's effect with the phenotype observed after genetic disruption (e.g., siRNA, CRISPR/Cas9) of a dynein subunit (e.g., DYNC1H1).[8]

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a Ciliobrevin-resistant dynein mutant.

    • Phenocopy with Cilia-Specific Disruption: To test if the effect is cilia-mediated, use methods that specifically disrupt cilia (e.g., siRNA against IFT88) and see if this phenocopies the effect of this compound.[8]

Visualized Workflows and Pathways

This compound: On-Target vs. Off-Target Pathways

This compound: On-Target vs. Off-Target Pathways cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Ciliobrevin This compound Dynein Cytoplasmic Dynein 1 (AAA+ ATPase) Ciliobrevin->Dynein Inhibits Cilia Primary Cilia Formation & Function Ciliobrevin->Cilia Inhibits Transport Retrograde Transport (e.g., Organelles, Vesicles) Dynein->Transport Drives Spindle Mitotic Spindle Assembly Dynein->Spindle Required for Hedgehog Hedgehog (Hh) Signaling Cilia->Hedgehog Required for

Caption: On-target inhibition of dynein vs. off-target inhibition of ciliogenesis.

Experimental Workflow for Validating this compound Effects

Experimental Workflow for Validating this compound Effects start Phenotype Observed with this compound q1 Is the effect reversible? start->q1 washout Perform Washout Experiment (See Protocol 1) q1->washout Test conclusion_off High Probability: Off-Target Effect or Toxicity q1->conclusion_off No (Suggests Toxicity) q2 Is the effect dose-dependent? washout->q2 Yes dose Determine Minimal Effective Concentration (See Protocol 2) q2->dose Test q2->conclusion_off No (Suggests Off-Target) q3 Does genetic knockdown phenocopy the result? dose->q3 Yes sirna Use siRNA/shRNA for Dynein (See Protocol 3) q3->sirna Test conclusion_on High Confidence: On-Target Dynein Effect sirna->conclusion_on Yes sirna->conclusion_off No

Caption: A logical workflow to validate dynein-specific effects of this compound.

Key Experimental Protocols

Protocol 1: this compound Washout Experiment

This protocol tests the reversibility of the compound's effect, a key characteristic of specific inhibitors versus toxic compounds.[1][6]

  • Cell Preparation: Plate cells and allow them to adhere or reach the desired experimental state.

  • Initial Treatment: Treat one set of cells with DMSO (vehicle control) and another set with the effective concentration of this compound for a defined period (e.g., 60 minutes).[6]

  • Observation (Pre-Washout): Acquire data (e.g., images, measurements) from both control and treated groups to establish the baseline inhibitory effect.

  • Washout Procedure:

    • For the "Washout" group, gently aspirate the this compound-containing medium.

    • Wash the cells three times with fresh, pre-warmed culture medium to remove the compound.[6]

    • After the final wash, add fresh medium (containing DMSO if appropriate for consistency).

    • Maintain parallel control (DMSO) and continuously treated (this compound) groups.

  • Recovery and Observation (Post-Washout): Incubate the "Washout" group for various recovery times (e.g., 20, 60, 120 minutes). Acquire data at each time point and compare it to the continuously treated and control groups.

  • Analysis: A specific, on-target effect is likely if the phenotype reverts towards the control state after washout. Lack of recovery may indicate irreversible binding or cytotoxicity.

Protocol 2: Dose-Response Experiment

This protocol is essential for identifying the minimal concentration of this compound required to achieve the desired biological effect, which helps minimize off-target risks.

  • Cell Seeding: Plate cells at a consistent density in a multi-well format (e.g., 96-well plate for viability, 24-well plate for imaging).

  • Serial Dilution: Prepare a series of this compound dilutions in culture medium. A typical range could be from 0.1 µM to 200 µM. Include a vehicle-only (DMSO) control.

  • Treatment: Replace the medium in each well with the corresponding this compound dilution. Incubate for the standard duration of your experiment.

  • Assay: Perform your primary assay to measure the biological effect (e.g., immunofluorescence to measure organelle clustering, live imaging of particle transport). In a parallel plate, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the biological response and cell viability as a function of this compound concentration. Determine the EC₅₀ (half-maximal effective concentration) for your biological effect and the CC₅₀ (half-maximal cytotoxic concentration). The ideal experimental concentration should be well below the CC₅₀.

Protocol 3: Orthogonal Validation with siRNA Knockdown

This protocol uses a genetic approach to confirm that the phenotype observed with this compound is specifically due to the loss of dynein function.

  • Reagent Selection: Select a validated siRNA or shRNA sequence targeting a core cytoplasmic dynein heavy chain subunit (e.g., DYNC1H1). Use a non-targeting or scrambled siRNA as a negative control.

  • Transfection/Transduction: Introduce the siRNA (transient knockdown) or shRNA (stable knockdown) into your cells using a suitable method (e.g., lipid-based transfection, viral transduction).

  • Knockdown Validation: After an appropriate incubation period (typically 48-72 hours for siRNA), validate the knockdown efficiency by quantifying protein levels (Western Blot) or mRNA levels (RT-qPCR). A knockdown of >70% is generally considered effective.

  • Phenotypic Assay: Once knockdown is confirmed, perform the same functional assay that you used to test this compound.

  • Comparison: Compare the phenotype from the dynein knockdown cells to that of cells treated with this compound. If the phenotypes are highly similar, it provides strong evidence that the inhibitor's effect is on-target.

References

What to do when Ciliobrevin A is not inhibiting dynein function

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Ciliobrevin A as a dynein inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable small molecule that functions as an antagonist of the Hedgehog (Hh) signaling pathway.[1] Its inhibitory effect on dynein is achieved by targeting the AAA+ ATPase domain of the dynein heavy chain, which is essential for its motor function.[2][3] This leads to the disruption of dynein-dependent microtubule gliding and ATPase activity.[1][3] this compound and its analog, Ciliobrevin D, can inhibit both cytoplasmic dynein 1 and 2.[3]

Q2: this compound is not inhibiting dynein function in my experiment. What are the common causes?

Failure to observe dynein inhibition can stem from several factors:

  • Compound Instability: Reconstituted this compound/D has limited stability. It is recommended to use freshly reconstituted solutions for each experiment, as efficacy can be lost in as little as one week when stored at 4°C or after three months at -20°C.[4][5]

  • Improper Solubility: this compound is poorly soluble in aqueous buffers.[6] It must first be dissolved in a solvent like DMSO before dilution in your experimental medium.[6][7]

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type and assay-dependent. Concentrations reported in the literature range from low micromolar (e.g., IC50 of 7 µM for Hedgehog pathway inhibition) to much higher concentrations for observing effects on organelle transport.[4]

  • Insufficient Incubation Time: While effects can be rapid (observed within 20 minutes for inhibition of axon extension), some assays may require longer incubation periods to see a significant effect.[4]

  • Assay-Specific Issues: The experimental readout for dynein inhibition might not be sensitive enough, or the specific dynein-dependent process may be less susceptible to this compound in your model system.

Q3: Are there known off-target effects for this compound?

While this compound shows specificity for dynein's ATPase activity over some other motors like kinesin-1 and kinesin-5, some off-target effects and confounding observations have been noted.[2] For instance, treatment with Ciliobrevin D has been shown to inhibit both retrograde (dynein-dependent) and anterograde (kinesin-dependent) transport of organelles like mitochondria.[4][8] This could be due to the interdependence of these transport systems or potential off-target effects that are not yet fully characterized.[8]

Q4: Can I use this compound to inhibit a specific dynein isoform?

This compound and D generally inhibit both cytoplasmic dynein 1 and 2.[3] However, subsequent research has led to the development of Ciliobrevin analogs with some isoform selectivity, offering more specific tools for probing the functions of each dynein type.[9] If isoform specificity is critical, exploring these second-generation inhibitors may be beneficial.

Troubleshooting Guides

Problem 1: No observable inhibition of dynein-mediated transport (e.g., organelle movement, endosome trafficking).

This is the most common issue reported by users. Follow this workflow to diagnose the problem.

G cluster_compound Compound Integrity cluster_params Experimental Parameters cluster_assay Assay Validation cluster_alternatives Alternatives start Start: No Dynein Inhibition Observed check_compound Step 1: Verify Compound Integrity & Preparation start->check_compound fresh_prep Was the compound freshly reconstituted from powder? check_compound->fresh_prep check_params Step 2: Optimize Experimental Parameters concentration Have you performed a dose-response curve? (e.g., 5 µM to 100 µM) check_params->concentration check_assay Step 3: Validate Assay & Controls positive_control Does a positive control for transport inhibition work (e.g., Nocodazole)? check_assay->positive_control consider_alternatives Step 4: Consider Alternatives fresh_prep->check_compound No, remake solution solubility Was it fully dissolved in DMSO before diluting in aqueous buffer? fresh_prep->solubility Yes solubility->check_compound solubility->check_params Yes concentration->check_params No, perform titration incubation Have you tried varying the incubation time? (e.g., 20 min to 4 hours) concentration->incubation Yes incubation->check_params incubation->check_assay Yes positive_control->check_assay No, troubleshoot assay quantification Is the method of quantifying transport sensitive enough? positive_control->quantification Yes quantification->consider_alternatives Yes, still no effect cilio_d Try Ciliobrevin D, which is often used for neuronal transport studies. other_inhibitors Consider other dynein inhibitors (e.g., Dynapyrazoles, Dynarrestin).

Caption: Troubleshooting workflow for this compound experiments.

Problem 2: Cell Toxicity or Other Unexpected Phenotypes Observed.

Possible Cause: High concentrations of this compound or the DMSO vehicle can be toxic to some cell lines. Additionally, inhibiting a fundamental cellular process like dynein-mediated transport can lead to pleiotropic effects.

Troubleshooting Steps:

  • Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used for your this compound treatment. This will distinguish between compound-specific effects and solvent toxicity.

  • Assess Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) across your this compound dose-response curve to determine the maximum non-toxic concentration for your specific cells.

  • Review Literature for Phenotypes: Dynein inhibition is known to cause specific cellular defects, such as mitotic spindle disruption, loss of Golgi organization, and changes in cilia formation.[2][3] Compare your observed phenotypes with published results to determine if they are consistent with on-target dynein inhibition.

Data & Protocols

Compound Properties & Handling

The table below summarizes key properties of this compound.

PropertyValueSource(s)
Alternate Names HPI-4[1]
Molecular Formula C₁₇H₉Cl₂N₃O₂[7]
Molecular Weight 358.18 g/mol [1]
Purity ≥98%[1]
Solubility (DMSO) ~20 mg/mL[6][7]
Solubility (DMF) ~20 mg/mL[7]
Solubility (1:1 DMSO:PBS) ~0.5 mg/mL[6][7]
Storage (Powder) Store at +4°C or -20°C[6]
Storage (Solution) Use freshly prepared. Do not store aqueous solutions for more than one day. DMSO stocks can lose efficacy after 3 months at -20°C.[4][5][6]
Effective Concentrations from Literature

The effective concentration of Ciliobrevin is highly dependent on the experimental system.

Cell Type / SystemAssayCompoundConcentrationIncubation TimeOutcomeSource(s)
Shh-LIGHT2 cellsHedgehog PathwayThis compoundIC₅₀ = 7 µM12 hoursBlocked Shh-induced activation[10]
Embryonic Sensory NeuronsAxon ExtensionCiliobrevin D10 µM24 hoursComplete block of axon extension[4]
Embryonic Sensory NeuronsOrganelle TransportCiliobrevin D20 µM20-45 minutesInhibition of mitochondrial and lysosomal movement[4]
NIH-3T3 / HeLa CellsSpindle AssemblyThis compound/D~10 - 40 µMNot specifiedDisrupted spindle pole assembly[2][11]
In Vitro (Bovine Brain)ATPase ActivityThis compound/DConcentration-dependentNot applicableInhibition of dynein ATPase activity[3]

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM).[5][7] Mix thoroughly by vortexing until the solid is completely dissolved.

  • Aliquot and Store: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for no more than 3 months.[4][5]

  • Prepare Working Solution: On the day of the experiment, thaw a fresh aliquot of the DMSO stock. Dilute it directly into your pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is low (typically ≤0.5%) and consistent across all experimental conditions, including the vehicle control.[4]

  • Mix and Apply: Mix the final solution gently but thoroughly by pipetting before adding it to your cells.

Note: this compound is sparingly soluble in aqueous solutions. Do not attempt to dissolve it directly in buffer or media.[6]

Protocol 2: Live-Cell Imaging Assay for Dynein Inhibition (Mitochondrial Transport)

This protocol is adapted from studies in primary neurons but can be modified for other cell types.[4]

  • Cell Preparation: Plate cells (e.g., primary dorsal root ganglion neurons) on glass-bottom dishes suitable for live-cell imaging and culture until they reach the desired stage for the experiment (e.g., established axons).

  • Fluorescent Labeling: Label mitochondria by incubating the cells with a fluorescent dye like MitoTracker Green (e.g., 25 nM) in culture medium for 30-45 minutes at 37°C.[4]

  • Wash: Gently wash the cells three times with pre-warmed culture medium to remove excess dye.

  • Treatment: Add pre-warmed medium containing the desired concentration of this compound (e.g., 20 µM) or a DMSO vehicle control to the cells.[4]

  • Incubation: Incubate the cells for the desired duration (e.g., 20-45 minutes) at 37°C and 5% CO₂.[4]

  • Imaging: Transfer the dish to a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire time-lapse images of a region of interest (e.g., an axon) at a set frame rate (e.g., one frame every 3 seconds for 2-5 minutes).[4]

  • Analysis: Analyze the resulting image series to quantify mitochondrial motility. This is typically done by generating kymographs. In a kymograph, motile mitochondria will appear as diagonal lines (anterograde or retrograde), while stationary mitochondria will appear as vertical lines. Calculate the percentage of motile mitochondria in control versus treated samples. A significant reduction in motile mitochondria indicates successful dynein inhibition.[4]

Visualizing the Mechanism

Dynein motors move along microtubule tracks toward the minus-end, transporting various cellular cargoes. This compound directly inhibits the ATPase "engine" of dynein, halting this transport.

G cluster_pathway Dynein-Mediated Retrograde Transport mt minus_end Minus End (-) plus_end Plus End (+) dynein Dynein Motor (ATPase Activity) cargo Cargo Vesicle cargo->minus_end Transport Direction inhibitor This compound inhibitor->dynein Inhibits

Caption: this compound inhibits dynein's ATPase motor activity.

References

Optimizing Ciliobrevin A Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ciliobrevin A for specific cell types. This compound is a cell-permeable inhibitor of cytoplasmic dynein 1, a motor protein crucial for various cellular processes, including intracellular transport, cell division, and ciliogenesis.[1][2] Its application in research requires careful concentration optimization to achieve the desired inhibitory effects while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the AAA+ ATPase domain of cytoplasmic dynein 1.[1] By inhibiting the ATPase activity of dynein, it effectively stalls the motor protein's movement along microtubules. This disruption of dynein function interferes with various cellular processes that rely on microtubule-based transport, most notably the Hedgehog (Hh) signaling pathway, which is dependent on intraflagellar transport within the primary cilium.[3][4][5]

Q2: What are the primary applications of this compound in research?

A2: this compound is widely used to study processes dependent on cytoplasmic dynein 1 function. These include:

  • Inhibition of the Hedgehog signaling pathway: By disrupting retrograde intraflagellar transport, this compound can block Hh pathway activation downstream of Smoothened (Smo).[5][6]

  • Studying primary cilia formation and function: It perturbs the formation and maintenance of primary cilia.[5][7]

  • Investigating mitotic spindle assembly: this compound can cause defects in spindle pole focusing and kinetochore-microtubule attachments.[8]

  • Elucidating the role of dynein in intracellular transport: It is used to study the transport of organelles like mitochondria, lysosomes, and Golgi-derived vesicles.[9]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This compound is sparingly soluble in aqueous buffers, so for working solutions, the DMSO stock should be diluted in the desired aqueous buffer or cell culture medium. It is advisable to use freshly prepared aqueous solutions, as their stability for more than one day is not recommended.[10] Reconstituted Ciliobrevin D, a related compound, has been observed to lose efficacy after one week at 4°C or three months at -20°C, suggesting that freshly reconstituted inhibitor should be used for optimal results.[9][11]

Q4: What is a general starting concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly cell-type dependent. However, a common starting point for many cell lines is in the range of 10-50 µM. For instance, a concentration of 30 µM has been used in NIH 3T3 cells to study Hedgehog signaling.[4][8] For some neuronal cultures, higher concentrations of up to 0.7 mM of the analog Ciliobrevin D have been reported as necessary.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Step
Suboptimal Concentration The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Inhibitor Inactivity This compound solutions, particularly when diluted in aqueous media, may have limited stability.[10] Ensure you are using a freshly prepared working solution from a properly stored stock. The analog Ciliobrevin D has been shown to lose efficacy over time.[9][11]
Cell Line Resistance Some cell lines may be inherently less sensitive to this compound. This could be due to various factors, including differences in cell permeability or expression levels of the target protein. Consider using a higher concentration range in your dose-response experiment or trying a different dynein inhibitor.
Incorrect Experimental Readout The chosen assay may not be sensitive enough to detect the effects of dynein inhibition. Confirm that your experimental endpoint is directly or indirectly dependent on cytoplasmic dynein 1 function. For example, if studying Hedgehog signaling, measure the expression of Gli target genes.

Issue 2: High levels of cell death or cytotoxicity observed.

Possible Cause Troubleshooting Step
Concentration Too High High concentrations of this compound can lead to significant cytotoxicity. Reduce the concentration of this compound used in your experiments. Determine the IC50 value for your cell line to identify a concentration that inhibits the target without causing excessive cell death. Cell death has been observed at concentrations 10-fold above the IC50.[12]
Prolonged Incubation Time Continuous exposure to this compound can be toxic to cells. Consider reducing the incubation time. For some applications, a shorter treatment may be sufficient to observe the desired effect.
Solvent Toxicity This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.
Off-Target Effects At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. It has been shown to affect mTOR signaling and can disrupt both anterograde and retrograde axonal transport, indicating a broader impact than just dynein 1 inhibition.[1][9] Use the lowest effective concentration to minimize these effects.

Issue 3: Unexpected or paradoxical experimental results.

Possible Cause Troubleshooting Step
Bidirectional Transport Inhibition While this compound targets the minus-end directed motor dynein, studies in neurons have shown that it can inhibit both retrograde and anterograde transport of organelles.[9] This complex effect should be considered when interpreting data from axonal transport assays.
Effects on Microtubule Stability Ciliobrevin D treatment has been observed to decrease microtubule levels in the distal axon of neurons.[1] This could be an indirect consequence of dynein inhibition and may contribute to the observed phenotype. Assess microtubule integrity in your experimental system.
Impact on other Signaling Pathways This compound can affect signaling pathways other than Hedgehog. For instance, it has been shown to impair mTOR activity by preventing the dynein-dependent transport of mTOR to its upstream activator.[1] Be aware of these potential cross-pathway effects when analyzing your results.

Quantitative Data Summary

The following table summarizes reported effective concentrations and IC50 values of this compound and its analog Ciliobrevin D in various cell types. Note that these values are context-dependent and should be used as a starting point for optimization in your specific experimental system.

CompoundCell TypeApplicationEffective Concentration / IC50Reference
This compoundShh-LIGHT2 cellsHedgehog pathway inhibitionIC50 = 7 µM[5][6]
This compoundNIH 3T3 cellsHedgehog pathway studies30 µM[4]
Ciliobrevin DSertoli cellsDynein inhibition15 µM or 30 µM[13]
Ciliobrevin DNIH-3T3 and HeLa cellsMitotic spindle disruption50 µM[8]
Ciliobrevin DEmbryonic sensory neuronsAxon extension inhibition5-40 µM[9]
Dynapyrazole-A (related dynein inhibitor)-Hedgehog-driven luciferase reporter inhibitionIC50: 1.9 ± 0.6 µM[12]
Ciliobrevin D-Hedgehog-driven luciferase reporter inhibitionIC50: 15.5 ± 3 µM[12]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell type and experimental endpoint using a dose-response curve.

Materials:

  • This compound

  • DMSO

  • Your specific cell line

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for your specific endpoint assay (e.g., luciferase reporter assay kit, reagents for qPCR, or cell viability assay)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound dilutions and the vehicle control to the respective wells.

    • Incubate the cells for a duration appropriate for your experiment (e.g., 24-48 hours).

  • Endpoint Analysis:

    • After the incubation period, perform your chosen endpoint assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a reporter gene assay, or analysis of gene/protein expression.

  • Data Analysis:

    • Plot the assay results against the corresponding this compound concentrations.

    • Determine the IC50 value (the concentration that causes 50% inhibition) or the optimal concentration that gives the desired effect without significant cytotoxicity.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and inhibits SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_R GLI-R (Repressor) GLI->GLI_R Processing TargetGenes Target Gene Expression GLI->TargetGenes Activates Kif7 Kif7 Dynein Cytoplasmic Dynein 1 Dynein->GLI Retrograde Transport PKA PKA PKA->GLI Phosphorylates for processing to GLI-R GLI_R->TargetGenes Represses CiliobrevinA This compound CiliobrevinA->Dynein Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well plate) C Treat Cells with This compound & Vehicle A->C B Prepare this compound Serial Dilutions B->C D Incubate (e.g., 24-48 hours) C->D E Perform Endpoint Assay (e.g., Viability, Reporter) D->E F Data Acquisition E->F G Data Analysis (Dose-Response Curve, IC50) F->G

Caption: General experimental workflow for optimizing this compound concentration.

References

Overcoming Ciliobrevin A solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciliobrevin A. Our goal is to help you overcome common challenges related to its solubility and prevent precipitation during your experiments.

Troubleshooting Guide

Issue: My this compound is not dissolving in DMSO.

Answer:

This compound should be readily soluble in DMSO up to 100 mM.[1] If you are experiencing issues, consider the following:

  • Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. Moisture in the DMSO can significantly reduce the solubility of this compound.[2]

  • Warming and Vortexing: Gently warm the solution to 37°C and vortex thoroughly. Some sources suggest using an ultrasonic bath to aid dissolution.[3]

  • Concentration: While soluble up to 100 mM, it is often prepared at lower stock concentrations (e.g., 20-50 mM) for ease of handling and to avoid potential precipitation upon storage.[4][5]

Issue: My this compound precipitates when I add it to my aqueous buffer or cell culture medium.

Answer:

This is a common issue as this compound is sparingly soluble in aqueous solutions.[4] The key is to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer.[4]

Here is a recommended protocol to minimize precipitation:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serially dilute the DMSO stock solution to an intermediate concentration with your aqueous buffer or medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.

  • For the final working concentration, ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Always prepare fresh aqueous solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

If precipitation persists, consider the following:

  • Final Concentration of this compound: Higher final concentrations are more prone to precipitation. If your experimental design allows, try using a lower effective concentration.

  • Temperature of the Medium: Adding the this compound stock to pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If you are using serum-free media, the solubility might be different.

Issue: I am observing unexpected cellular toxicity or off-target effects.

Answer:

While this compound is a known inhibitor of cytoplasmic dynein, high concentrations or issues with solubility can lead to non-specific effects.[7][8]

  • Vehicle Control: Always include a vehicle control (e.g., the same final concentration of DMSO) in your experiments to distinguish the effects of this compound from the effects of the solvent.

  • Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell type and assay.

  • Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities can contribute to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1][4] It is also soluble in dimethylformamide (DMF).[4][9]

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mM.[1][3]

Q3: How should I store my this compound stock solution?

A3: this compound powder should be stored at -20°C for long-term stability (≥4 years).[4] DMSO stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and tendency to precipitate.[4] Always prepare fresh dilutions for your experiments.

Q5: What is the mechanism of action of this compound?

A5: this compound is a cell-permeable inhibitor of the AAA+ ATPase motor protein, cytoplasmic dynein.[10] By inhibiting dynein, it disrupts processes such as intraflagellar transport, which is essential for the formation and function of primary cilia. This leads to the inhibition of the Hedgehog (Hh) signaling pathway downstream of Smoothened (Smo).[1][11]

Data Presentation

Table 1: Solubility and Working Concentrations of this compound

ParameterValueReference
Solubility in DMSO Up to 100 mM[1][3]
Solubility in DMF ~20 mg/mL[4][9]
Solubility in DMSO:PBS (1:1) ~0.5 mg/mL[4][9]
Hedgehog Pathway IC50 ~7 µM[1][11]
Typical Cell Culture Working Concentration 10-50 µM[2][12][13]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder. The molecular weight of this compound is 358.18 g/mol .[1]

    • Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Materials:

    • 50 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 50 mM this compound stock solution.

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to reach the desired final concentration. For example, to prepare a 50 µM working solution, you can perform a 1:1000 dilution of the 50 mM stock.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent toxicity.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SMO_cilium SMO SMO->SMO_cilium Translocates to Cilium SUFU SUFU SMO_cilium->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Repressor Formation GLI_A GLI (Activator) GLI->GLI_A Activator Formation Dynein Cytoplasmic Dynein Dynein->SMO_cilium Regulates Trafficking CiliobrevinA This compound CiliobrevinA->Dynein Inhibits TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Issue Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Prep_Aqueous Are you preparing the aqueous solution correctly? Check_Stock->Prep_Aqueous Yes Troubleshoot_Stock Troubleshoot Stock Solution: 1. Use anhydrous DMSO. 2. Gently warm and vortex. 3. Consider lower stock concentration. Check_Stock->Troubleshoot_Stock No Troubleshoot_Aqueous Troubleshoot Aqueous Solution: 1. Add DMSO stock to pre-warmed medium. 2. Ensure final DMSO % is low. 3. Prepare fresh for each experiment. Prep_Aqueous->Troubleshoot_Aqueous No Check_Final_Conc Is the final working concentration high? Prep_Aqueous->Check_Final_Conc Yes Troubleshoot_Stock->Check_Stock Troubleshoot_Aqueous->Prep_Aqueous Optimize_Conc Optimize Experiment: - Perform dose-response to find  lowest effective concentration. Check_Final_Conc->Optimize_Conc Yes Success Issue Resolved Check_Final_Conc->Success No Optimize_Conc->Success Contact_Support Still issues? Contact Technical Support. Success->Contact_Support If issues persist

References

How to ensure the stability of Ciliobrevin A in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the stability of Ciliobrevin A in culture media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations up to approximately 20 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For consistency and compatibility with most cell culture applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.

Q2: How should I store this compound powder and stock solutions?

A2: this compound as a solid powder is stable for at least four years when stored at -20°C.[1] DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. One supplier suggests that in solvent, this compound is stable for 2 years at -80°C and 1 year at -20°C.

Q3: How long is this compound stable in aqueous solutions or culture media?

A3: this compound has limited stability in aqueous solutions. It is not recommended to store aqueous solutions of this compound for more than one day.[1] For cell culture experiments, it is crucial to add the diluted this compound to the culture medium immediately before use.

Q4: Can I pre-mix this compound in culture media and store it?

A4: No, it is strongly advised not to pre-mix this compound in culture media for storage. The compound's stability in aqueous environments is poor, and storing it in media will lead to degradation and a loss of potency. Always prepare fresh dilutions from your frozen DMSO stock solution for each experiment.

Troubleshooting Guide

Issue 1: I am observing a precipitate in my culture medium after adding this compound.

  • Possible Cause 1: Poor Solubility. this compound has low aqueous solubility.[1] Adding a high concentration of the DMSO stock directly to the medium can cause it to precipitate.

    • Solution: When diluting the DMSO stock into your culture medium, ensure rapid and thorough mixing. It is best to add the this compound stock to a small volume of medium first, mix well, and then add this to the final culture volume. Avoid using a final DMSO concentration above 1%, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Possible Cause 2: Interaction with Media Components. Components in the culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and lead to precipitation, especially with temperature changes.

    • Solution: Pre-warm your culture medium to 37°C before adding the this compound dilution. Add the compound slowly while gently swirling the medium. If precipitation persists, consider preparing the final dilution in a serum-free medium and then adding it to your serum-containing culture.

  • Possible Cause 3: High Final Concentration of this compound. Exceeding the aqueous solubility limit of this compound will result in precipitation.

    • Solution: Review the intended final concentration in your experiment. This compound has a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2).[1] Ensure your final concentration is below this limit.

Issue 2: I am not seeing the expected biological effect of this compound in my experiments.

  • Possible Cause 1: Degradation of this compound. As mentioned, this compound is unstable in aqueous culture media. If there is a significant delay between adding the compound and observing the effect, or if the experiment runs for an extended period, the compound may have degraded.

    • Solution: For long-term experiments, consider replenishing the culture medium with freshly diluted this compound every 24 hours to maintain a consistent effective concentration. A close analog, Ciliobrevin D, has been observed to lose efficacy after one week at 4°C or three months at -20°C in reconstituted form, highlighting the importance of using freshly prepared solutions.

  • Possible Cause 2: Adsorption to Labware. Small molecules can sometimes adsorb to the plastic surfaces of culture plates and tubes, reducing the effective concentration in the medium.

    • Solution: While specific data for this compound is not available, this is a general consideration for hydrophobic small molecules. Using low-adsorption plasticware may help mitigate this, though it is not commonly reported as a major issue for this compound.

  • Possible Cause 3: Photodegradation. this compound belongs to the quinazolinone class of compounds, which can be susceptible to photodegradation.

    • Solution: Minimize the exposure of your this compound stock solutions and treated cell cultures to direct light. Store stock solutions in amber vials or wrapped in foil. Keep culture plates out of direct light as much as possible during incubation and observation.

Quantitative Data Summary

Formulation Storage Temperature Recommended Storage Duration Source
Solid Powder-20°C≥ 4 years[1]
In DMSO-80°C2 yearsMedchemExpress
In DMSO-20°C1 yearMedchemExpress
Aqueous SolutionNot Specified≤ 1 day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the solid this compound in high-purity, anhydrous DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 358.18 g/mol ), dissolve 3.58 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and Store:

    • Aliquot the concentrated stock solution into small, single-use volumes (e.g., 5-10 µL) in low-adsorption microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare the Final Working Dilution:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock in the pre-warmed culture medium to achieve the desired final concentration. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM.

    • Mix immediately and thoroughly by gentle pipetting or swirling.

    • Add the final working solution to your cell culture immediately.

Protocol 2: Assessing this compound Stability in Your Culture System (Hypothetical)

This protocol outlines a general method to determine the stability of this compound under your specific experimental conditions using HPLC or LC-MS.

  • Preparation of Samples:

    • Prepare a solution of this compound in your complete cell culture medium (including serum and any other supplements) at the final concentration used in your experiments.

    • Prepare a control sample of this compound at the same concentration in a stable solvent, such as DMSO, for reference.

  • Incubation:

    • Incubate the culture medium sample containing this compound in a cell culture incubator at 37°C and 5% CO2.

    • Protect the sample from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the incubated medium.

    • Immediately freeze the aliquot at -80°C to halt any further degradation until analysis.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • Perform a protein precipitation step to remove serum proteins that can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, incubate at -20°C for 30 minutes, and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing this compound to a new tube for analysis.

  • Quantification:

    • Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in your specific culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Long-Term Experiment (>24h) prep1 Dissolve this compound in DMSO (Stock) prep2 Aliquot and Store at -80°C prep1->prep2 prep3 Dilute Stock in Pre-warmed Media prep2->prep3 exp1 Add Immediately to Cell Culture prep3->exp1 exp2 Incubate at 37°C, 5% CO2 (Protect from Light) exp1->exp2 analysis1 Replenish Media with Fresh this compound Daily exp2->analysis1 Optional

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

troubleshooting_precipitation start Precipitate Observed After Adding this compound? cause1 Poor Aqueous Solubility start->cause1 Yes cause2 Interaction with Media Components start->cause2 Yes cause3 Concentration Too High start->cause3 Yes solution1 Improve Mixing Technique (Dilute in Stages) cause1->solution1 solution2 Pre-warm Media to 37°C cause2->solution2 solution3 Verify Final Concentration is Below Solubility Limit cause3->solution3

References

Troubleshooting inconsistent results in Ciliobrevin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies and challenges in experiments involving Ciliobrevin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why am I observing inconsistent or variable results between experiments?

Inconsistent results with this compound can stem from several factors:

  • Solubility and Stability: this compound is poorly soluble in aqueous buffers and solutions should be made fresh for each experiment.[1] Storing the compound in aqueous media can lead to precipitation or degradation, resulting in a lower effective concentration.

  • Reversibility and Timing: The inhibitory effects of this compound are rapid and reversible.[2][3][4][5] The onset of its effects can be detected within minutes of application, and cellular processes can recover quickly after its removal.[3][4] Experimental timelines must be precise to capture the desired effect.

  • Cell-Type Specificity: The cellular context, including the specific dynein-dependent process being studied and the expression levels of dynein and its associated proteins, can influence the efficacy of the inhibitor.

  • Compound Purity: Ensure the this compound used is of high purity (≥98%), as impurities can lead to unexpected outcomes.[6][7]

Q2: I'm having trouble dissolving this compound. What is the correct procedure?

Proper solubilization is critical for accurate dosing.

  • Primary Stock Solution: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL to 100 mM.[1][6][8] Prepare a high-concentration stock solution in 100% DMSO.

  • Working Solution: For aqueous buffers, first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice (e.g., PBS or cell culture medium).[1] A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[1][8]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] It is strongly recommended not to store aqueous solutions for more than one day.[1]

Q3: What is the optimal concentration of this compound for my experiment?

The effective concentration is highly dependent on the cell type and the biological process being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Hedgehog Pathway Inhibition: The IC50 for blocking Sonic hedgehog (Shh)-induced pathway activation is approximately 7 μM.[6][7][8][9]

  • Axonal Transport Inhibition: Concentrations of 20 μM have been used to maximally inhibit the transport of mitochondria, lysosomes, and Golgi-derived vesicles in sensory axons.[3]

  • Mitotic Spindle Disruption: Treatment of NIH-3T3 cells with 50 μM Ciliobrevin D (a potent analog) for one hour causes abnormal spindle formation.[4]

  • General Range: Many studies use concentrations ranging from 5 µM to 50 µM.[3][4]

Q4: this compound is a dynein inhibitor, but I'm seeing effects on anterograde (kinesin-mediated) transport. Is this an off-target effect?

This is a common and important observation. While this compound does not directly inhibit kinesin-1 or kinesin-5 ATPase activity, it frequently impairs anterograde transport in cellular assays.[3][4][10] This is thought to be due to the interdependence of anterograde and retrograde motors.[10] The transport machinery is highly integrated, and disrupting one component can have secondary effects on others. Therefore, observing stalled anterograde cargo is not necessarily an off-target effect but may reflect the complex regulation of bidirectional transport within the cell.[3]

Q5: What are the known off-target effects of this compound?

While this compound is considered a specific inhibitor of cytoplasmic dynein, some potential off-target effects and confounding activities should be considered:

  • Microtubule Stability: In mitotic cells, this compound and D have been shown to reduce overall microtubule levels.[4][5] However, this effect was not observed in non-dividing cells.[4][10] It can also alter the post-translational modifications of tubulin.[3]

  • Other AAA+ ATPases: Dynein belongs to the large AAA+ ATPase family. While this compound was shown not to affect two other AAA+ proteins (p97 and Mcm2-7), further screening is needed to definitively rule out effects on other family members.[10]

  • mTORC1 Pathway: this compound has been reported to inhibit mTORC1 activity, suggesting that mTORC1 activation requires dynein-dependent transport.[8]

  • Ciliogenesis: Besides inhibiting transport within existing cilia, high concentrations of this compound can perturb the formation of primary cilia itself.[6][11][12]

Q6: Are the effects of this compound reversible?

Yes, the inhibitory effects of this compound on dynein are cell-permeable and reversible.[2][5] Cellular processes such as mitotic spindle formation and melanosome aggregation have been shown to recover after the compound is washed out.[3][4] This reversibility is a key advantage for acute studies of dynein function.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Physicochemical and Solubility Data

Parameter Value Source(s)
Molecular Weight 358.18 g/mol [6][9]
Formula C₁₇H₉Cl₂N₃O₂ [6][7]
CAS Number 302803-72-1 [6][7]
Purity ≥98% [6][7]
Solubility in DMSO ~20 mg/mL to 100 mM [1][6][8][9]
Solubility in DMF ~20 mg/mL [1][8]

| Solubility in DMSO:PBS (1:1) | ~0.5 mg/mL |[1][8] |

Table 2: Effective Concentrations and IC₅₀ Values

Application Cell Type / System Concentration / IC₅₀ Source(s)
Hedgehog Pathway Inhibition Shh-LIGHT2 cells IC₅₀ = 7 μM [6][7][8]
Inhibition of Axon Extension Sensory Neurons > 5 µM (chronic); 20 µM (acute) [3]
Inhibition of Organelle Transport Sensory Axons 20 µM [3]
Mitotic Spindle Disruption NIH-3T3, HeLa cells 25-50 µM [4]
Melanosome Aggregation Inhibition Xenopus Melanophores 25-100 µM [4]

| Peroxisome Motility Inhibition | Drosophila S2 cells | 50 µM |[4] |

Experimental Protocols

Protocol 1: Preparation and Application of this compound

This protocol provides a general guideline for preparing and using this compound in cell culture experiments.

  • Stock Solution Preparation: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM or 20 mM stock solution by dissolving the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock, add 279 µL of DMSO to 1 mg of this compound (MW = 358.18). c. Vortex thoroughly until the solid is completely dissolved.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C for up to one month or at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.

  • Application to Cells: a. On the day of the experiment, thaw a single aliquot of the DMSO stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately and thoroughly by gentle pipetting or swirling. c. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control using the same final concentration of DMSO. d. Replace the existing medium on the cells with the medium containing this compound or the vehicle control. e. Proceed with the experiment for the desired incubation time.

Protocol 2: Assay for Mitotic Spindle Disruption

This protocol describes how to assess the effect of this compound on mitotic spindle integrity using immunofluorescence.

  • Cell Culture: Plate cells (e.g., NIH-3T3 or HeLa) on sterile glass coverslips in a multi-well plate and grow to 60-70% confluency.

  • Mitotic Arrest (Optional): To enrich for mitotic cells, treat with a synchronizing agent like nocodazole or monastrol. Alternatively, analyze an asynchronous population.

  • This compound Treatment: a. Prepare this compound in pre-warmed medium at the desired final concentration (e.g., 25-50 µM). Prepare a DMSO vehicle control. b. Treat the cells for a defined period (e.g., 30-60 minutes).

  • Fixation and Permeabilization: a. Gently wash the cells once with pre-warmed PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour. b. Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBST. d. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. e. Counterstain DNA with DAPI (1 µg/mL) for 5 minutes.

  • Imaging and Analysis: a. Mount the coverslips onto glass slides using an anti-fade mounting medium. b. Image the cells using a fluorescence or confocal microscope. c. Analyze spindle morphology, scoring for defects such as unfocused, multipolar, or collapsed spindles.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to this compound experiments.

Ciliobrevin_Mechanism cluster_0 Cytoplasmic Dynein Motor MT Microtubule Track Dynein Dynein Motor Domain (AAA+ ATPase) Dynein->MT Binds to ADP ADP + Pi Dynein->ADP Cargo Cellular Cargo Cargo->Dynein Attached to ATP ATP ATP->Dynein Hydrolysis powers movement CiliobrevinA This compound CiliobrevinA->Dynein Inhibits ATPase Activity

Caption: Mechanism of this compound action on cytoplasmic dynein.

Hedgehog_Pathway cluster_cilium Inside Primary Cilium Shh Shh Ligand Ptch1 Patched1 (Ptch1) Receptor Shh->Ptch1 inhibits Smo Smoothened (Smo) Ptch1->Smo inhibits Gli Gli Proteins (Repressed) Smo->Gli leads to activation of Cilium Primary Cilium Gli_A Gli Proteins (Activated) Gli->Gli_A TargetGenes Target Gene Expression Gli_A->TargetGenes Dynein Dynein 2 (IFT Motor) Dynein->Smo regulates trafficking of Dynein->Gli regulates trafficking of CiliobrevinA This compound CiliobrevinA->Dynein inhibits

Caption: this compound inhibits Hedgehog signaling via dynein.

Experimental_Workflow A 1. Experimental Design (Hypothesis, Controls) B 2. Cell Culture (Seeding, Synchronization) A->B C 3. This compound Preparation (Stock, Working Solution) B->C D 4. Treatment (Dose-response, Time-course) C->D E 5. Data Acquisition (Microscopy, Western Blot, etc.) D->E F 6. Analysis (Quantification, Statistics) E->F G 7. Interpretation (Conclusion, Controls Check) F->G

Caption: A typical experimental workflow using this compound.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results? CheckSolubility Was the compound fully dissolved? Was the aqueous solution made fresh? Start->CheckSolubility CheckDose Have you performed a dose-response curve for your system? CheckSolubility->CheckDose Yes Problem Prepare fresh stock solution and working dilutions. CheckSolubility->Problem No CheckControls Did the vehicle (DMSO) control behave as expected? CheckDose->CheckControls Yes Solution Refine protocol: - Re-evaluate solubility - Optimize concentration - Include rescue/washout experiment CheckDose->Solution No ConsiderOffTarget Could the phenotype be due to effects on microtubule dynamics or interdependent motors? CheckControls->ConsiderOffTarget Yes CheckControls->Solution No ConsiderOffTarget->Solution Yes

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Guide to Validating Dynein Inhibition: Ciliobrevin A and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the inhibitory effect of Ciliobrevin A on the motor protein dynein. We present supporting experimental data for this compound and its alternatives, Dynapyrazole-A and Dynarrestin, and offer detailed protocols for key validation assays.

Dynein, a member of the AAA+ ATPase family, is a microtubule-associated motor protein crucial for various cellular processes, including intracellular transport, cell division, and ciliogenesis. Its inhibition is a key area of research for understanding these fundamental processes and for developing therapeutics for diseases such as cancer and neurodegenerative disorders. This compound was one of the first identified small molecule inhibitors of cytoplasmic dynein. This guide details the methods to validate its inhibitory effects and compares its performance with newer alternatives that offer improved potency and different mechanisms of action.

In Vitro Validation Methods

ATPase Activity Assay

The most direct method to assess dynein inhibition is to measure its ATPase activity. Dynein hydrolyzes ATP to power its movement along microtubules. A common method to quantify this activity is the malachite green assay, which detects the release of inorganic phosphate.

Experimental Protocol: Malachite Green ATPase Assay

  • Reagent Preparation :

    • Assay Buffer: Prepare a buffer suitable for maintaining dynein activity (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT).

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Commercial kits are also available and recommended for consistency.[1][2][3][4]

    • Phosphate Standard: Prepare a standard curve using a known concentration of inorganic phosphate (e.g., KH2PO4).

  • Assay Procedure :

    • In a 96-well plate, add purified dynein protein to the assay buffer.

    • Add the dynein inhibitor (e.g., this compound, Dynapyrazole-A, or Dynarrestin) at various concentrations. Include a DMSO control.

    • To measure microtubule-stimulated ATPase activity, add polymerized microtubules to the reaction mixture. For basal ATPase activity, omit microtubules.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at 620-640 nm.[1][4]

  • Data Analysis :

    • Subtract the background absorbance from the no-enzyme control.

    • Use the phosphate standard curve to convert absorbance readings to the concentration of inorganic phosphate released.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein. Purified dynein is immobilized on a glass surface, and fluorescently labeled microtubules are observed moving over the surface in the presence of ATP.

Experimental Protocol: Microtubule Gliding Assay

  • Chamber Preparation :

    • Construct a flow chamber using a microscope slide and a coverslip.

    • Coat the inside of the chamber with an antibody against a tag on the purified dynein (e.g., anti-GFP) or use a method for non-specific adsorption.

  • Assay Procedure :

    • Introduce purified, tagged dynein into the chamber and allow it to bind to the surface.

    • Block any remaining non-specific binding sites with a protein like casein.

    • Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules, ATP, and the dynein inhibitor at various concentrations (or a DMSO control).

    • Observe microtubule movement using fluorescence microscopy and record time-lapse videos.[5][6][7]

  • Data Analysis :

    • Generate kymographs from the time-lapse videos to visualize the movement of individual microtubules.

    • Measure the velocity of microtubule gliding.

    • Plot the average velocity against the inhibitor concentration to determine the IC50 value.

In-Cell Validation Methods

Intraflagellar Transport (IFT) Assay in Primary Cilia

Dynein 2 is essential for retrograde intraflagellar transport (IFT), the process that moves components from the tip of the primary cilium back to the base. Inhibition of dynein 2 leads to the accumulation of IFT proteins, such as IFT88, at the ciliary tip.[8][9]

Experimental Protocol: IFT88 Accumulation Assay

  • Cell Culture and Treatment :

    • Culture ciliated cells (e.g., NIH/3T3 or RPE-1 cells) on coverslips.

    • Induce ciliogenesis by serum starvation for 24-48 hours.

    • Treat the cells with the dynein inhibitor at various concentrations for a short period (e.g., 1-4 hours).

  • Immunofluorescence Staining :

    • Fix the cells with paraformaldehyde or methanol.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against a ciliary marker (e.g., acetylated α-tubulin or Arl13b) and IFT88.[10][11][12][13]

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides with DAPI to stain the nuclei.

  • Image Acquisition and Analysis :

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of IFT88 at the ciliary tip relative to the base. An increase in this ratio indicates inhibition of retrograde IFT.

Hedgehog (Hh) Signaling Pathway Assay

The Hedgehog signaling pathway is dependent on the proper function of the primary cilium, where key signaling components are localized and transported. Dynein 2-mediated IFT is crucial for Hh pathway regulation.[14][15][16][17][18][19][20] Inhibition of dynein 2 disrupts Hh signaling, which can be measured using a luciferase reporter assay.

Experimental Protocol: Hedgehog Signaling Luciferase Assay

  • Cell Culture and Transfection :

    • Use a cell line containing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells).

    • Plate the cells in a 96-well plate.

  • Treatment :

    • Treat the cells with a Hedgehog pathway agonist (e.g., Sonic hedgehog ligand or SAG) to activate the pathway.

    • Concurrently, treat the cells with the dynein inhibitor at various concentrations.

  • Luciferase Assay :

    • After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

    • Measure luciferase activity using a luminometer.

  • Data Analysis :

    • Normalize luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for Hh pathway inhibition.

Comparison of Dynein Inhibitors

InhibitorTarget Dynein(s)Mechanism of Action
This compound/D Cytoplasmic Dynein 1 and 2ATP-competitive inhibitor; blocks both basal and microtubule-stimulated ATPase activity.[14][15][21]
Dynapyrazole-A Cytoplasmic Dynein 1 and 2ATP-competitive inhibitor; primarily blocks microtubule-stimulated ATPase activity.[14][22][23][24][25]
Dynarrestin Cytoplasmic Dynein 1 and 2Non-competitive inhibitor; decouples ATP hydrolysis from microtubule binding and motility.[8][9][26][27][28]
AssayThis compound (IC50)Ciliobrevin D (IC50)Dynapyrazole-A (IC50)Dynarrestin (IC50)
Dynein 1 ATPase Activity ~84 µM (microtubule-stimulated)[26]Not reportedNot reported for direct ATPase inhibitionNo inhibition of ATPase activity[8][9][26][27][28]
Dynein 1 Microtubule Gliding ~20 µM~15 µM[14]~2.3 µM[14]~25 µM[26]
Dynein 2 Microtubule Gliding Not reported~20 µM[14]~2.6 µM[14]Not reported
Hedgehog Signaling ~7 µM~15.5 µM~1.9 µM~0.125 µM (for IFT inhibition)[26]
Cellular Dynein 1 Process (e.g., endosome motility) Not reportedNot reported~3.5 µM (for lysosome motility)[25]Dose-dependent inhibition[26]

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InCell In-Cell Assays ATPase ATPase Activity Assay Gliding Microtubule Gliding Assay IFT Intraflagellar Transport (IFT) Assay Hedgehog Hedgehog Signaling Assay Organelle Organelle Transport Assay PurifiedDynein Purified Dynein Protein PurifiedDynein->ATPase PurifiedDynein->Gliding Inhibitor Dynein Inhibitor (e.g., this compound) Inhibitor->ATPase Inhibitor->Gliding Inhibitor->IFT Inhibitor->Hedgehog Inhibitor->Organelle CulturedCells Ciliated Cell Lines CulturedCells->IFT CulturedCells->Hedgehog CulturedCells->Organelle

Caption: Experimental workflow for validating dynein inhibitors.

Hedgehog_Pathway cluster_Cilium Primary Cilium Shh Shh Ligand Ptch1 Patched1 (Ptch1) Shh->Ptch1 binds Smo Smoothened (Smo) Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits Gli Gli Sufu->Gli inhibits processing Gli_active Active Gli Gli->Gli_active activation Dynein Dynein 2 (IFT) Dynein->Gli retrograde transport Kinesin Kinesin 2 (IFT) Kinesin->Gli anterograde transport Nucleus Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes activates Gli_active->Nucleus translocates to Inhibitor This compound Dynapyrazole-A Dynarrestin Inhibitor->Dynein inhibits

Caption: Hedgehog signaling pathway and the role of dynein.

Conclusion

Validating the inhibitory effect of small molecules on dynein requires a multi-faceted approach, combining direct in vitro assays with functional in-cell assessments. This compound, as an early dynein inhibitor, has been instrumental in dynein research. However, newer compounds like Dynapyrazole-A and Dynarrestin offer increased potency and distinct mechanisms of action, providing researchers with a more refined toolkit. Dynapyrazole-A shows greater potency in inhibiting microtubule-stimulated ATPase activity and motility, while Dynarrestin uniquely uncouples ATP hydrolysis from motility. The choice of inhibitor and validation method will depend on the specific biological question being addressed. This guide provides the necessary framework and protocols to aid researchers in making these informed decisions.

References

A Comparative Guide to Small Molecule Dynein Inhibitors: Ciliobrevin A and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ciliobrevin A and other small molecule dynein inhibitors, supported by experimental data and detailed methodologies.

Cytoplasmic dyneins are essential motor proteins responsible for a multitude of cellular processes, including organelle transport, cell division, and cilia function. The development of small molecule inhibitors has been crucial for dissecting the intricate roles of dynein in these processes and for exploring their therapeutic potential. This compound, identified as one of the first specific dynein inhibitors, has paved the way for the discovery and development of more potent and selective compounds. This guide compares this compound with its analogues and other classes of dynein inhibitors, focusing on their potency, selectivity, and mechanism of action.

Performance Comparison of Dynein Inhibitors

The following table summarizes the quantitative data for key small molecule dynein inhibitors, providing a direct comparison of their efficacy in various assays.

InhibitorTarget Dynein Isoform(s)Assay TypeIC50 Value (µM)Key Findings & Notes
This compound Dynein 1 & 2Dynein ATPase Activity52 (Dynein 1), 55 (Dynein 2)[1]The first-in-class dynein inhibitor, exhibits comparable potency against both dynein 1 and 2. Also inhibits Hedgehog signaling with an IC50 of 7 µM.[2]
Ciliobrevin D Dynein 1 & 2Microtubule Gliding (Dynein 1)15 ± 2.9[3]An analogue of this compound.
Microtubule Gliding (Dynein 2)20 ± 1.0[3]
Hedgehog Signaling15.5 ± 3[3]
Dynapyrazole A Dynein 1 & 2Microtubule Gliding (Dynein 1)2.3 ± 1.4[3]A more potent inhibitor than ciliobrevins.[3] Inhibits dynein 1 and 2 with similar potencies.[3]
Microtubule Gliding (Dynein 2)2.6 ± 1.3[2][3][4]
Hedgehog Signaling1.9 ± 0.6[2][3][4]
Dynapyrazole B Dynein 2Microtubule Gliding (Dynein 2)2.9 ± 0.6[3]An analogue of Dynapyrazole A.
Dynarrestin Dynein 1 & 2Ciliary Transport0.125 (sufficient to inhibit)[5]A novel inhibitor with a distinct mechanism of action.[5][6] It inhibits dynein's microtubule binding and motility without affecting its ATPase activity.[5][6][7]

Mechanism of Action and Experimental Workflows

The diverse mechanisms of action of these inhibitors are key to their utility in specific research applications. Ciliobrevins and dynapyrazoles act by inhibiting the ATPase activity of dynein, whereas dynarrestin uniquely decouples ATP hydrolysis from motor activity.

cluster_ciliobrevin This compound / D & Dynapyrazoles cluster_dynarrestin Dynarrestin Dynein_Motor_Domain Dynein Motor Domain (AAA+ ATPase) ATP_Binding ATP Binding Dynein_Motor_Domain->ATP_Binding Binds Inhibitor_Binding Inhibitor Binding Dynein_Motor_Domain->Inhibitor_Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Leads to Inhibitor_Binding->ATP_Hydrolysis Inhibits Dynein_MT_Binding Dynein-Microtubule Binding Dynein_Motility Dynein Motility Dynein_MT_Binding->Dynein_Motility Enables Dynarrestin_Binding Dynarrestin Binding Dynarrestin_Binding->Dynein_MT_Binding Inhibits Dynein_ATPase_Activity Dynein ATPase Activity Dynarrestin_Binding->Dynein_ATPase_Activity No direct effect

Fig. 1: Mechanisms of Action

The following diagram illustrates a typical experimental workflow for evaluating the effect of these inhibitors on dynein-dependent microtubule gliding.

Start Start: Prepare Flow Chamber Immobilize_Dynein Immobilize Dynein Motors on Coverslip Start->Immobilize_Dynein Block Block Non-specific Binding Sites Immobilize_Dynein->Block Add_MTs Add Fluorescently Labeled Microtubules and ATP Block->Add_MTs Add_Inhibitor Add Dynein Inhibitor (Test) or DMSO (Control) Add_MTs->Add_Inhibitor Image Acquire Time-Lapse Fluorescence Microscopy Images Add_Inhibitor->Image Analyze Analyze Microtubule Gliding Velocity Image->Analyze End End: Compare Velocities Analyze->End

Fig. 2: Microtubule Gliding Assay Workflow

Detailed Experimental Protocols

Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by dynein in the presence and absence of inhibitors.

Materials:

  • Purified dynein motor domain

  • Microtubules (taxol-stabilized)

  • Assay Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA)

  • ATP (including γ-32P ATP for radioactive detection, or a malachite green-based phosphate detection reagent for colorimetric assay)

  • Dynein inhibitors

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and dynein motor domain in a 96-well plate.

  • Add the dynein inhibitor at various concentrations to the wells. Include a control with no inhibitor (DMSO vehicle).

  • Initiate the reaction by adding ATP (spiked with γ-32P ATP if using radioactive detection).

  • Incubate the plate at a constant temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate (Pi) released.

    • Radioactive method: Separate the unreacted γ-32P ATP from the released 32Pi using a charcoal solution, and measure the radioactivity of the supernatant.

    • Colorimetric method: Add a malachite green reagent that forms a colored complex with Pi, and measure the absorbance at a specific wavelength (e.g., 620 nm).[8]

  • Calculate the ATPase activity and determine the IC50 value of the inhibitor.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of microtubules propelled by surface-immobilized dynein.

Materials:

  • Purified dynein motors

  • Fluorescently labeled, taxol-stabilized microtubules

  • Flow chambers (constructed from a glass slide and coverslip)

  • Blocking agent (e.g., casein)

  • Motility buffer (assay buffer supplemented with ATP and an oxygen scavenger system)

  • Dynein inhibitors

  • Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

  • Coat the inside of the flow chamber with an antibody against a tag on the dynein protein (e.g., anti-GFP).

  • Introduce the purified dynein motors into the chamber and allow them to bind to the antibody-coated surface.

  • Wash out unbound motors and block any remaining non-specific binding sites on the surface with a blocking agent.

  • Introduce the fluorescently labeled microtubules along with the motility buffer containing ATP and the dynein inhibitor (or DMSO for control).

  • Observe and record the movement of the microtubules using time-lapse fluorescence microscopy.

  • Analyze the recorded videos to determine the velocity of microtubule gliding.

  • Plot the velocity as a function of inhibitor concentration to determine the IC50 value.[3]

Hedgehog Signaling Reporter Assay

This cell-based assay is used to assess the effect of dynein inhibitors on the Hedgehog signaling pathway, which is dependent on intraflagellar transport mediated by dynein 2.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Cell culture medium and supplements.

  • Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG).

  • Dynein inhibitors.

  • Dual-luciferase reporter assay system.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and grow them to confluence.

  • Starve the cells in a low-serum medium to induce the formation of primary cilia.

  • Treat the cells with the dynein inhibitor at various concentrations for a defined period.

  • Stimulate the Hedgehog pathway by adding the agonist.

  • After an incubation period (e.g., 24-30 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.

  • Calculate the inhibition of Hedgehog signaling and determine the IC50 value of the inhibitor.[9][10][11]

References

A Head-to-Head Comparison: siRNA-Mediated Dynein Knockdown vs. Ciliobrevin A Treatment for Inhibiting Dynein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of the motor protein dynein, the choice between genetic and chemical inhibition methods is a critical experimental design decision. This guide provides an objective comparison of two prominent techniques: siRNA-mediated dynein knockdown and treatment with the small-molecule inhibitor Ciliobrevin A. By examining their mechanisms, efficacy, specificity, and experimental considerations, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.

Dyneins are a family of cytoskeletal motor proteins responsible for a multitude of essential cellular processes, including intracellular transport of organelles and vesicles, chromosome segregation during mitosis, and the beating of cilia and flagella.[1][2] Dysregulation of dynein function has been implicated in various diseases, making it a compelling target for both basic research and therapeutic development.

This guide will delve into a direct comparison of siRNA-mediated knockdown, which eliminates the dynein protein by targeting its mRNA, and this compound, a cell-permeable small molecule that directly inhibits the ATPase activity of dynein.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between these two approaches lies in their mechanism of action. siRNA (small interfering RNA) leverages the cell's natural RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.[3] When introduced into a cell, a synthetic siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the dynein heavy chain, leading to its cleavage and subsequent degradation. This effectively prevents the synthesis of new dynein protein.

In contrast, this compound is a chemical inhibitor that directly targets the AAA+ (ATPases Associated with diverse cellular Activities) domain of the cytoplasmic dynein heavy chain.[4] By inhibiting the ATPase activity of dynein, this compound prevents the motor protein from converting chemical energy from ATP hydrolysis into mechanical force, thereby stalling its movement along microtubules.[4] Some evidence suggests that ciliobrevins may act as ATP-competitive inhibitors.[5]

cluster_siRNA siRNA-Mediated Knockdown cluster_CiliobrevinA This compound Treatment siRNA siRNA RISC RISC Loading siRNA->RISC Dynein_mRNA Dynein mRNA RISC->Dynein_mRNA Targeting Degradation mRNA Degradation Dynein_mRNA->Degradation No_Protein No Dynein Protein Synthesis Degradation->No_Protein CiliobrevinA This compound ATPase_Domain AAA+ ATPase Domain CiliobrevinA->ATPase_Domain Binding Dynein_Protein Dynein Protein Dynein_Protein->ATPase_Domain Inhibition ATPase Inhibition ATPase_Domain->Inhibition No_Motility Blocked Dynein Motility Inhibition->No_Motility cluster_workflow siRNA Knockdown Workflow Start Seed Cells Prepare_siRNA Prepare siRNA (Targeting & Control) Start->Prepare_siRNA Prepare_Reagent Prepare Transfection Reagent Start->Prepare_Reagent Complex Form siRNA-Lipid Complexes Prepare_siRNA->Complex Prepare_Reagent->Complex Transfect Add Complexes to Cells Complex->Transfect Incubate Incubate 48-72h Transfect->Incubate Validate Validate Knockdown (qRT-PCR, Western Blot) Incubate->Validate End Analyze Phenotype Validate->End cluster_transport Intracellular Transport Dynein Dynein Motor Complex Dynactin Dynactin Complex Dynein->Dynactin binds Microtubule Microtubule Track Dynein->Microtubule moves along Cargo Cargo (Vesicles, Organelles) Dynactin->Cargo links to Minus_End Microtubule Minus End (e.g., near Nucleus) Microtubule->Minus_End cluster_mitosis Mitotic Spindle Formation Dynein Dynein Spindle_Poles Spindle Poles Dynein->Spindle_Poles focuses Cell_Cortex Cell Cortex Dynein->Cell_Cortex anchored at Astral_Microtubules Astral Microtubules Astral_Microtubules->Spindle_Poles Cell_Cortex->Astral_Microtubules pulls on

References

A Researcher's Guide to Designing Specificity Controls for Ciliobrevin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Ciliobrevin A

This compound functions as a reversible and specific antagonist of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1] It specifically inhibits the ATPase activity of dynein, which is essential for its function in moving cellular cargo along microtubules towards their minus ends.[2][3][4] This inhibition disrupts a wide range of dynein-dependent processes, including primary cilia formation, Hedgehog (Hh) signaling, mitotic spindle assembly, and organelle transport.[1][2][5]

Pharmacological Controls: A Comparative Approach

A cornerstone of rigorous small molecule research is the use of multiple chemical probes that target the same protein but possess different scaffolds and mechanisms of action. This strategy helps to distinguish on-target effects from compound-specific artifacts. Furthermore, the use of a structurally related but biologically inactive analog serves as an ideal negative control.

Inhibitor/ControlPrimary TargetMechanism of ActionEffective Concentration (Cell-based)Key Phenotypic Effects
This compound/D Cytoplasmic Dynein 1 & 2Inhibits basal and microtubule-stimulated ATPase activity.[5][6]10-50 µM[3][5][7]Disrupts ciliogenesis, Hh signaling, mitotic spindles, and organelle transport.[1][5]
Inactive Analog NoneLacks significant biological activity against dynein.[5]50 µM[5]Should not replicate the phenotypes observed with active this compound/D.[5]
Dynapyrazole A Cytoplasmic Dynein 1 & 2More potent than Ciliobrevin; inhibits microtubule-stimulated ATPase activity but not basal activity.[6][8]1-10 µM[6][9]Blocks intraflagellar transport and lysosome motility.[6][10]
Dynarrestin Cytoplasmic Dynein 1 & 2Inhibits dynein's microtubule binding and motility without affecting ATP hydrolysis.[7][11][12]5-50 µM[13]Inhibits endosome movement and Hh signaling without disrupting ciliogenesis.[7][11][12]

Visualizing Cellular Pathways and Experimental Logic

To better understand the processes affected by this compound and the logic behind designing specificity controls, the following diagrams illustrate the dynein-mediated transport pathway and a recommended experimental workflow.

Dynein_Mediated_Transport cluster_0 Cytoplasm cluster_1 Inhibition Cargo Vesicle/Organelle Dynactin Dynactin Complex Cargo->Dynactin binds Dynein Cytoplasmic Dynein Microtubule Microtubule Dynein->Microtubule walks on ADP ADP + Pi Dynein->ADP Dynactin->Dynein recruits MinusEnd Minus End (e.g., MTOC) PlusEnd Plus End (Cell Periphery) CiliobrevinA This compound CiliobrevinA->Dynein Inhibits ATPase Activity ATP ATP ATP->Dynein fuels Specificity_Control_Workflow Start Hypothesis: Phenotype X is caused by dynein inhibition Treat_Ciliobrevin Treat cells with This compound Start->Treat_Ciliobrevin Observe_Phenotype Observe Phenotype X? Treat_Ciliobrevin->Observe_Phenotype Control_Inactive Control 1: Treat with Inactive Analog Observe_Phenotype->Control_Inactive Yes Conclusion_OffTarget Conclusion: Phenotype X may be an off-target or compound-specific effect Observe_Phenotype->Conclusion_OffTarget No Observe_Inactive Observe Phenotype X? Control_Inactive->Observe_Inactive Control_Alternative Control 2: Treat with Alternative Inhibitor (e.g., Dynarrestin) Observe_Inactive->Control_Alternative No Observe_Inactive->Conclusion_OffTarget Yes Observe_Alternative Observe Phenotype X? Control_Alternative->Observe_Alternative Control_Genetic Control 3 (Gold Standard): Genetic Knockdown/Knockout of Dynein Subunit (e.g., siRNA) Observe_Alternative->Control_Genetic Yes Observe_Alternative->Conclusion_OffTarget No Observe_Genetic Observe Phenotype X? Control_Genetic->Observe_Genetic Conclusion_Specific Conclusion: Phenotype X is likely a specific on-target effect Observe_Genetic->Conclusion_Specific Yes Observe_Genetic->Conclusion_OffTarget No

References

Confirming Ciliobrevin A's Mechanism: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Ciliobrevin A is a cell-permeable small molecule that specifically targets the AAA+ ATPase motor protein, cytoplasmic dynein.[1][2] Its inhibitory action is thought to be competitive with ATP, directly affecting the motor's ATPase activity and consequently disrupting a multitude of essential cellular processes.[3][4] These processes include the formation and function of primary cilia, Hedgehog signaling, the proper assembly of the mitotic spindle, and the transport of various organelles within the cell.[1][3][5] While this compound has demonstrated specificity against certain kinesin motor proteins, the potential for off-target effects, especially at higher concentrations, necessitates rigorous validation of its mechanism of action in any given experimental system.[3][6]

Rescue experiments are a powerful tool to confirm that the effects of a small molecule inhibitor are due to its interaction with a specific target. The core principle of a rescue experiment is to reverse the phenotype induced by the inhibitor by manipulating the target protein. This guide outlines two primary genetic rescue strategies and compares them with alternative approaches for validating this compound's mechanism.

Comparison of Rescue Strategies and Alternative Validation Methods

Strategy Description Advantages Disadvantages
Genetic Rescue: Dynein Overexpression Overexpressing the wild-type dynein heavy chain (e.g., DYNC1H1) in cells treated with this compound.Directly tests if increasing the target concentration can overcome competitive inhibition. Conceptually straightforward.High levels of overexpression may lead to artifacts. Stoichiometry of the dynein complex could be disrupted.
Genetic Rescue: this compound-Resistant Dynein Mutant Introducing a mutated form of dynein that is insensitive to this compound while retaining its motor function.Provides strong evidence for direct target engagement. Can be more specific than simple overexpression.Requires prior knowledge or identification of resistance-conferring mutations. Engineering and validating the mutant can be time-consuming.
Alternative Validation: siRNA/shRNA Knockdown Depleting dynein levels using RNA interference and comparing the resulting phenotype to that of this compound treatment.Allows for comparison of chemical and genetic inhibition. Widely established technique.Knockdown is often incomplete and can have off-target effects. Does not directly prove the inhibitor binds to the target.
Alternative Validation: In Vitro Motility/ATPase Assays Using purified dynein and microtubules to directly measure the effect of this compound on motor activity and ATP hydrolysis.Provides direct biochemical evidence of inhibition. Allows for precise control of experimental conditions.Does not capture the complexity of the cellular environment. May not reflect in-cell efficacy or target engagement.
Alternative Validation: Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of dynein in the presence of this compound in intact cells.Directly demonstrates target engagement in a cellular context. Does not require genetic manipulation.Requires specific antibodies for detection. May not be suitable for all targets or inhibitors.[7][8]

Experimental Protocols

I. Genetic Rescue by Dynein Overexpression

This experiment aims to determine if increasing the cellular concentration of cytoplasmic dynein can rescue the phenotypic effects of this compound.

Methodology:

  • Construct Preparation: Clone the full-length cDNA of the cytoplasmic dynein heavy chain 1 (DYNC1H1) into a mammalian expression vector with a suitable promoter and a selectable marker.

  • Transfection: Transfect the target cells (e.g., NIH/3T3 or hTERT-RPE1) with the DYNC1H1 expression vector or an empty vector control.

  • Selection and Expansion: Select for stably transfected cells using the appropriate antibiotic and expand the resulting cell lines.

  • Western Blotting: Confirm the overexpression of DYNC1H1 in the selected cell lines by Western blotting.

  • This compound Treatment: Treat both the DYNC1H1-overexpressing and control cell lines with a range of this compound concentrations.

  • Phenotypic Analysis: Assess the relevant phenotype. For example, if studying ciliogenesis, quantify the percentage of ciliated cells and cilia length using immunofluorescence microscopy.

Expected Outcome: If this compound's effects are on-target, the DYNC1H1-overexpressing cells should exhibit a reduced sensitivity to the inhibitor compared to the control cells, demonstrating a "rescue" of the phenotype.

II. Immunofluorescence Staining for Ciliogenesis

This protocol details the visualization and quantification of primary cilia, a common readout for this compound activity.

Methodology:

  • Cell Culture: Plate cells on glass coverslips and culture to the desired confluency. Induce ciliogenesis by serum starvation for 24-48 hours.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or DMSO as a vehicle control for the final 12-24 hours of serum starvation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

    • Incubate with a primary antibody against a ciliary marker (e.g., anti-acetylated α-tubulin or anti-Arl13B) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.

    • Image the cells using a fluorescence or confocal microscope.

  • Quantification:

    • Count the number of ciliated cells versus the total number of cells (DAPI-stained nuclei) to determine the percentage of ciliated cells.

    • Measure the length of the cilia using image analysis software.

III. Western Blotting for Dynein Expression

This protocol is for verifying the overexpression or knockdown of dynein heavy chain.

Methodology:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the dynein heavy chain (e.g., anti-DYNC1H1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizing the Logic of Rescue Experiments

To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.

This compound's Impact on the Hedgehog Signaling Pathway

G cluster_cilium Primary Cilium cluster_tip Cilium Tip cluster_nucleus Nucleus Smo Smoothened (Smo) Kinesin Kinesin-2 Smo->Kinesin Activates Transport Gli Gli Proteins Dynein Cytoplasmic Dynein 2 Gli->Dynein Retrograde Transport Gli_active Active Gli Gli->Gli_active Dynein->Base Kinesin->Gli Anterograde Transport Kinesin->Tip TargetGenes Hedgehog Target Genes Gli_active->TargetGenes Activates Transcription Shh Sonic Hedgehog (Shh) Ptch1 Patched-1 (Ptch1) Shh->Ptch1 Inhibits Ptch1->Smo Inhibits CiliobrevinA This compound CiliobrevinA->Dynein Inhibits

Caption: this compound inhibits Hedgehog signaling by blocking dynein-mediated retrograde transport of Gli proteins.

Workflow for a Genetic Rescue Experiment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion A1 Culture Target Cells A2 Transfect with Dynein Expression Vector (or empty vector control) A1->A2 A3 Select and Expand Stably Transfected Cell Lines A2->A3 A4 Verify Dynein Overexpression (Western Blot) A3->A4 B1 Treat cells with this compound A4->B1 B2 Treat cells with DMSO (Vehicle Control) A4->B2 C1 Assess Phenotype (e.g., Ciliogenesis Assay) B1->C1 B2->C1 C2 Quantify Results C1->C2 C3 Compare Dynein-Overexpressing vs. Control Cells C2->C3 D1 Phenotype Rescued? C3->D1 D2 On-Target Effect Confirmed D1->D2 Yes D3 Off-Target or Complex Mechanism D1->D3 No

Caption: A typical workflow for a genetic rescue experiment to validate the on-target effects of this compound.

By systematically applying these rescue strategies and analytical methods, researchers can build a compelling case for the specific, on-target mechanism of this compound in their experimental models. This rigorous approach is crucial for the accurate interpretation of data and for advancing our understanding of the diverse cellular functions of cytoplasmic dynein.

References

Ciliobrevin A: A Comparative Analysis of its Dynein-Inhibiting Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

Ciliobrevin A and its more potent derivative, Ciliobrevin D, have emerged as invaluable chemical tools for dissecting the multifaceted roles of cytoplasmic dynein. As specific, cell-permeable, and reversible inhibitors of the AAA+ ATPase activity of dynein, these molecules have been instrumental in elucidating dynein-dependent processes ranging from intracellular transport to cell division and ciliogenesis. This guide provides a comparative overview of the quantitative effects of Ciliobrevins across various species, supported by experimental data and detailed protocols for key assays.

Quantitative Comparison of Ciliobrevin Efficacy

The inhibitory potency of this compound and its analogues varies depending on the specific dynein isoform, the purity of the motor protein preparation, and the assay conditions. The following table summarizes key quantitative data on the effects of Ciliobrevins in different species and experimental systems.

Species/SystemTarget/ProcessCompoundIC50 / Effective ConcentrationObserved PhenotypeReference
Human Purified Dynein 1 (ATPase Activity)This compound52.0 µMInhibition of ATPase activity[1]
Human Purified Dynein 2 (ATPase Activity)This compound55.0 µMInhibition of ATPase activity[1]
Human Purified Dynein 1 (ATPase Activity)Ciliobrevin D15.0 µMInhibition of ATPase activity[1]
Human Purified Dynein 2 (ATPase Activity)Ciliobrevin D15.5 µMInhibition of ATPase activity[1]
Human Dynein 2 Microtubule GlidingCiliobrevin D20 µMReduced microtubule gliding velocity[2]
Bovine (Cow) Brain Cytoplasmic Dynein (MT Gliding)This compound/D100 µMComplete inhibition of microtubule gliding[3]
Mouse (NIH/3T3) Hedgehog (Hh) Signaling PathwayThis compound7 µMBlockade of Shh-induced pathway activation[4]
Chicken Sensory Axon Organelle TransportCiliobrevin D20 µMInhibition of retrograde and anterograde transport of mitochondria, lysosomes, and vesicles[5]
Sea Urchin Sperm Flagellar MotilityThis compound100 µMNear-complete cessation of flagellar motion within 5-10 minutes[6]
Drosophila S2 Cell Peroxisome MotilityCiliobrevin DNot SpecifiedAbrogation of peroxisome movement[3]
Leishmania Promastigote Flagellar MotilityThis compound250 µM~89% decrease in flagellar beat frequency in live parasites[7]

Mechanism of Action and Key Signaling Pathways

Ciliobrevin acts as an ATP-competitive inhibitor, binding to the AAA+ ATPase domain of the dynein heavy chain.[8] This prevents the conformational changes necessary for dynein to "walk" along microtubules, thereby halting its motor function. This inhibition has profound effects on numerous cellular pathways, most notably retrograde intracellular transport, which is crucial for delivering cargo from the cell periphery to the cell center.

Cargo Cargo (e.g., endosome, virus, protein aggregate) Dynein Cytoplasmic Dynein 1 Cargo->Dynein Binds to MT Microtubule Track Dynein->MT Walks along CellCenter Cell Center (Minus End) MT->CellCenter Oriented towards Ciliobrevin This compound/D Ciliobrevin->Dynein Inhibits (ATP-competitive)

Mechanism of Ciliobrevin-mediated inhibition of retrograde transport.

Experimental Protocols

Reproducing and comparing the effects of this compound requires standardized experimental procedures. Below are detailed methodologies for key assays cited in the literature.

In Vitro Dynein-Driven Microtubule Gliding Assay

This assay directly visualizes the effect of an inhibitor on the ability of purified dynein motors to move microtubules along a glass surface.

Methodology:

  • Chamber Preparation: Construct a flow chamber by affixing a coverslip (22x22 mm) to a glass slide using two strips of double-sided tape, creating a channel.[9]

  • Motor Immobilization:

    • Introduce a solution containing purified dynein motor proteins into the chamber. If using tagged proteins (e.g., GFP-dynein), the surface should first be coated with the corresponding antibody (e.g., anti-GFP).[2]

    • Incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.

    • Wash the chamber with a blocking buffer (e.g., containing casein) to prevent non-specific binding of microtubules.[9]

  • Inhibitor Introduction: Flow the desired concentration of this compound/D (or DMSO as a vehicle control) diluted in motility buffer (containing ATP and an ATP regeneration system) into the chamber and incubate for 5 minutes.

  • Motility Observation:

    • Introduce taxol-stabilized, fluorescently labeled microtubules into the chamber.[10]

    • Immediately visualize the chamber using a fluorescence microscope equipped with a camera capable of time-lapse imaging.

  • Data Analysis: Record videos of microtubule movement. The velocity of individual microtubules is determined by generating kymographs (distance vs. time plots) from the videos. The IC50 is calculated by plotting velocity as a function of inhibitor concentration.[3]

cluster_prep Chamber Preparation cluster_exp Motility Experiment cluster_analysis Data Analysis A1 Construct Flow Chamber (Slide + Coverslip) A2 Coat with Antibody (e.g., anti-GFP) A1->A2 A3 Block with Casein A2->A3 B1 Immobilize Purified GFP-Dynein Motors A3->B1 B2 Introduce Ciliobrevin + ATP Motility Buffer B1->B2 B3 Flow in Fluorescent Microtubules B2->B3 C1 Time-Lapse Microscopy B3->C1 C2 Generate Kymographs C1->C2 C3 Calculate MT Velocity & IC50 C2->C3

Workflow for an in vitro microtubule gliding assay.
Flagellar Motility Assay (Sea Urchin and Leishmania)

This assay assesses the effect of Ciliobrevin on the motility of organisms that rely on dynein-powered flagella for movement.

Methodology:

  • Sample Preparation:

    • Sea Urchin: Collect fresh sperm by injection with 0.5 M KCl. Dilute the "dry" sperm in artificial seawater immediately before use.[6]

    • Leishmania: Culture promastigotes to the late-logarithmic phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer.[7]

  • Inhibitor Treatment: Prepare various concentrations of this compound in the appropriate buffer/seawater. Add the sperm or Leishmania suspension to the inhibitor solutions. Use a DMSO vehicle control.

  • Microscopy:

    • Place a small volume of the cell suspension on a microscope slide.

    • Record high-speed videos (e.g., >200 frames per second) of the swimming organisms using a phase-contrast or dark-field microscope.

  • Data Analysis:

    • Quantify the flagellar beat frequency using video analysis software.[7]

    • For sea urchin sperm, computer-assisted sperm analysis (CASA) systems can be used to measure parameters like velocity and swimming trajectory.[11]

    • Plot the beat frequency or percentage of motile cells against the inhibitor concentration to determine the dose-response relationship.

Ciliogenesis and Hedgehog Pathway Assay (Mammalian Cells)

This cell-based assay uses immunofluorescence to evaluate the effect of Ciliobrevin on the formation of primary cilia and the localization of Hedgehog pathway components, which are dependent on dynein-2-mediated intraflagellar transport (IFT).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., NIH/3T3 mouse embryonic fibroblasts) on glass coverslips.

    • Induce ciliogenesis by serum starvation for 24-48 hours.

    • Treat the serum-starved cells with this compound at various concentrations for a defined period (e.g., 4-24 hours). If assessing Hedgehog pathway activation, add a Smoothened agonist (e.g., SAG or Shh ligand) concurrently with the inhibitor.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde or ice-cold methanol.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum in PBS).

    • Incubate with primary antibodies against ciliary markers (e.g., anti-acetylated tubulin for the axoneme, anti-gamma-tubulin for the basal body) and Hedgehog pathway components (e.g., anti-Smoothened or anti-Gli2).[12]

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies. Stain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a confocal or widefield fluorescence microscope.

    • Quantify the percentage of ciliated cells, cilia length, and the fluorescence intensity of pathway components within the cilium. Plot these metrics against the inhibitor concentration.

References

A Head-to-Head Comparison of Dynein Inhibitors: Ciliobrevin A vs. Dynapyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the specific inhibition of motor proteins is crucial for dissecting cellular processes and developing novel therapeutics. Cytoplasmic dynein, a motor protein responsible for minus-end-directed transport along microtubules, plays a pivotal role in various cellular functions, including organelle transport, cell division, and ciliogenesis.[1][2][3][4] The development of small molecule inhibitors for dynein has provided powerful tools to study its function. This guide provides a detailed comparison of two prominent classes of dynein inhibitors: the first-generation inhibitor, Ciliobrevin A, and the more recently developed dynapyrazoles.

Mechanism of Action: A Tale of Two Inhibition Strategies

Both ciliobrevins and dynapyrazoles target the AAA+ ATPase motor domain of dynein, but they exhibit distinct mechanisms of action.[5][6]

This compound acts as an ATP-competitive inhibitor, binding to the primary ATP-binding site in the AAA1 domain of dynein.[7] This binding event disrupts the motor's ability to hydrolyze ATP, which is essential for its movement along microtubules. A key characteristic of ciliobrevins is their inhibition of both the basal and the microtubule-stimulated ATPase activity of dynein.[5][6]

Dynapyrazoles , on the other hand, were designed as conformationally constrained isosteres of ciliobrevins to improve potency and address some of the chemical liabilities of the parent compounds.[5][6] Their unique mode of action lies in their selective inhibition of the microtubule-stimulated ATPase activity of dynein, with little to no effect on the basal ATPase activity.[5][6] This suggests that dynapyrazoles may interfere with the communication between the microtubule-binding domain and the ATPase domain of dynein, a critical step for processive movement. Evidence suggests that dynapyrazole-A inhibits nucleotide binding at the AAA1 domain.[8]

cluster_ciliobrevin This compound Inhibition cluster_dynapyrazole Dynapyrazole Inhibition dynein Dynein Motor Domain atp ATP hydrolysis ATP Hydrolysis (Basal & MT-Stimulated) atp->hydrolysis mt Microtubule mt->hydrolysis movement Movement along Microtubule hydrolysis->movement ciliobrevin This compound ciliobrevin->hydrolysis dynapyrazole Dynapyrazole dynapyrazole->hydrolysis Primarily MT-Stimulated

Caption: Mechanism of Dynein Inhibition.

Potency and Efficacy: Dynapyrazoles Demonstrate Superior Performance

Quantitative data from various in vitro and cell-based assays consistently show that dynapyrazoles are significantly more potent inhibitors of dynein than ciliobrevins.

InhibitorTargetAssayIC50 Value (µM)Reference
Ciliobrevin D Dynein 2Microtubule Gliding20 ± 1.0[5][6]
Dynein 1Microtubule Gliding15 ± 2.9[5][6]
Hedgehog SignalingCell-based15.5 ± 3[5]
Dynapyrazole-A Dynein 2Microtubule Gliding2.6 ± 1.3[5][6][9]
Dynein 1Microtubule Gliding2.3 ± 1.4[5][6][9]
Hedgehog SignalingCell-based1.9 ± 0.6[5]
Dynein 1 MT-Stimulated ATPaseBiochemical6.2 ± 1.6[6]
Dynapyrazole-B Dynein 2Microtubule Gliding2.9 ± 0.6[9]

As the data indicates, dynapyrazole-A is approximately 6- to 8-fold more potent than ciliobrevin D in inhibiting both dynein 1 and dynein 2-driven microtubule gliding.[5][6] This increased potency translates to cell-based assays, where dynapyrazole-A inhibits Hedgehog signaling, a dynein-2-dependent process, with an IC50 about 8 times lower than that of ciliobrevin D.[5]

Specificity and Off-Target Effects

While both classes of inhibitors are considered relatively specific for dynein over other motor proteins like kinesins, concerns about off-target effects exist, particularly at the higher concentrations required for ciliobrevins.[2][10][11]

This compound , due to its lower potency, often needs to be used at concentrations where the risk of off-target effects increases.[5] Some studies have noted that ciliobrevin D can affect both anterograde and retrograde transport in cells, which may suggest off-target effects or a tight coupling between the two transport systems.[2][10][11]

Dynapyrazoles , with their enhanced potency, can be used at lower concentrations, thereby reducing the likelihood of off-target interactions.[5] However, it is important to note that dynapyrazole-A inhibits both dynein 1 and dynein 2 with similar potency, limiting its use as an isoform-specific inhibitor.[9] Prolonged treatment with dynapyrazole-A can lead to cytotoxicity.[9]

Experimental Protocols

Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the dynein motor domain in the presence and absence of microtubules and the inhibitor.

  • Reagents: Purified dynein motor domain, polymerized microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and the inhibitor (this compound or dynapyrazole).

  • Procedure: a. Prepare a reaction mixture containing the dynein motor domain and microtubules (for stimulated activity) or buffer alone (for basal activity). b. Add varying concentrations of the inhibitor and incubate for a specified time. c. Initiate the reaction by adding ATP. d. Stop the reaction at various time points and measure the amount of inorganic phosphate released using the detection reagent. e. Calculate the ATPase activity and determine the IC50 value of the inhibitor.

start Start reagents Prepare reaction mix: Dynein, Microtubules (optional), Inhibitor start->reagents atp Add ATP to initiate reaction reagents->atp incubation Incubate at controlled temperature atp->incubation stop Stop reaction and measure inorganic phosphate incubation->stop analysis Calculate ATPase activity and determine IC50 stop->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Ciliobrevin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Ciliobrevin A must adhere to strict disposal procedures to mitigate environmental and health risks. This compound is recognized as harmful if ingested and exhibits high toxicity to aquatic ecosystems, with enduring consequences.[1][2] Therefore, proper disposal is not merely a procedural formality but a critical aspect of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Key Safety and Disposal Information

A summary of essential data regarding the handling and disposal of this compound is presented below.

ParameterInformationSource
Chemical Name 2,4-dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxo-benzenepropanenitrile[1]
Synonyms HPI-4[1][3]
CAS Number 302803-72-1[1][3]
Primary Hazards Harmful if swallowed.[1][2] Very toxic to aquatic life with long lasting effects.[1][2]Cayman Chemical SDS[1], DC Chemicals SDS[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids/alkalis.[1][2]Cayman Chemical SDS[1], DC Chemicals SDS[2]
Recommended PPE Standard laboratory attire including safety glasses, lab coat, and gloves. Avoid breathing dust or fumes.[1]Cayman Chemical SDS[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2]DC Chemicals SDS[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing appropriate PPE: a lab coat, nitrile gloves, and safety glasses.

  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Prepare a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) container).

2. Segregation of Waste:

  • Solid Waste: Collect any unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., weighing paper, pipette tips) in a sealed, labeled plastic bag or container.

  • Liquid Waste: Collect all solutions containing this compound. This includes stock solutions (typically in DMSO) and experimental media.[4] Do not mix with incompatible materials such as strong acids, bases, or oxidizing/reducing agents.[1][2]

  • Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

3. Waste Neutralization/Inactivation (If Applicable):

  • Currently, there are no standard, validated protocols for the chemical neutralization of this compound in a typical laboratory setting. Therefore, direct disposal as hazardous waste is the recommended and safest approach. Do not attempt to neutralize the compound with strong acids, bases, or oxidizing agents , as this may lead to unknown hazardous reactions.[1][2]

4. Waste Collection and Storage:

  • Transfer the segregated waste into the designated hazardous waste container.

  • Ensure the container is tightly sealed and clearly labeled with "Hazardous Waste," the name "this compound," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).

  • Store the waste container in a designated, secure secondary containment area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.

5. Decontamination of Work Area:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent.

  • Dispose of all cleaning materials (e.g., paper towels) as solid hazardous waste.

6. Documentation:

  • Maintain a log of all this compound waste generated, including the quantity and date of disposal. This is essential for regulatory compliance and institutional record-keeping.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Path cluster_cleanup Post-Disposal A Wear Appropriate PPE (Lab coat, gloves, safety glasses) C This compound Waste (Solid, Liquid, Sharps) A->C B Work in Chemical Fume Hood B->C D Segregate Waste Streams C->D H Decontaminate Work Area C->H E Package in Labeled Hazardous Waste Container D->E Place segregated waste into appropriate containers F Store in Secure Secondary Containment E->F G Arrange for Pickup by Certified Waste Disposal Service F->G I Document Waste Disposal G->I H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciliobrevin A
Reactant of Route 2
Ciliobrevin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.